Methyl glycinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSSATDQUYCRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5680-79-5 (hydrochloride) | |
| Record name | Glycine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30210599 | |
| Record name | Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-34-2 | |
| Record name | Glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL AMINOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHX73584R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of methyl glycinate (B8599266) and its more commonly used hydrochloride salt. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflows to support laboratory and developmental applications.
Introduction
Methyl glycinate (CAS No: 616-34-2), the methyl ester of the amino acid glycine (B1666218), is a fundamental building block in organic and medicinal chemistry.[1] Its primary applications are as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including pyrethroids and the fungicide iprodione.[2][3] Due to the inherent instability of the free ester, which can polymerize or form diketopiperazines, it is most commonly prepared, stored, and utilized as its stable hydrochloride salt, this compound hydrochloride (CAS No: 5680-79-5).[1][4] This guide will address the properties of both the free ester and its hydrochloride salt.
Physicochemical Properties
The properties of this compound and its hydrochloride salt are summarized below. Data has been aggregated from various chemical and safety data sources.
Table 1: Physicochemical Properties of this compound (Free Ester)
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ | [5][6] |
| Molecular Weight | 89.09 g/mol | [1][5] |
| Appearance | Colorless or light yellow liquid | [2] |
| Boiling Point | 66.5 °C to 82.1 °C at 760 mmHg | [5][6] |
| Density | ~1.0 g/cm³ to 1.045 g/cm³ (Predicted) | [5][6] |
| pKa | 7.59 (+1) at 25°C | [3] |
| LogP (Octanol/Water) | -0.83 to -0.882 | [5][7] |
| Vapor Pressure | 79.8 ± 0.1 mmHg at 25°C | [5] |
| Flash Point | -42.1 ± 17.4 °C | [5] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₈ClNO₂ | [8] |
| Molecular Weight | 125.55 g/mol | [8][9] |
| Appearance | White powder or crystals | [8][10] |
| Melting Point | 174-176 °C (with decomposition) | [4][8][11] |
| Solubility in Water | Soluble, >1000 g/L at 20 °C | [8][10][11] |
| Stability | Stable, especially compared to the free ester. Incompatible with strong oxidizing agents. | [10][11] |
Solubility Profile
This compound exhibits poor solubility in water but is readily soluble in common organic solvents such as chloroform, acetone, and ethyl acetate.[2][3] In stark contrast, its hydrochloride salt is highly soluble in water.[8][10] This significant difference in solubility is a critical consideration in its application, particularly in peptide synthesis and drug formulation.[10]
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound.
-
¹H NMR: Proton NMR spectroscopy is used to confirm the presence of hydrogen atoms. For the hydrochloride salt in D₂O, characteristic signals are expected for the methyl ester protons and the α-methylene protons adjacent to the amino group.[1]
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton. The spectrum for the hydrochloride salt would show distinct peaks for the methyl carbon, the α-carbon, and the carbonyl carbon of the ester group.[12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular weight is confirmed at 89.09 g/mol .[1][13]
-
Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups. Key absorptions for this compound would include N-H stretching for the amine, C=O stretching for the ester, and C-O stretching.[9]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols based on standard laboratory practices.
This protocol describes a common laboratory-scale synthesis from glycine and methanol (B129727) using thionyl chloride as a catalyst.[2][11]
Caption: Workflow for the synthesis of this compound hydrochloride.
The melting point is a critical indicator of purity. The following protocol is for a digital melting point apparatus.[14][15][16][17]
Caption: Experimental workflow for melting point determination.
This protocol outlines the traditional shake-flask method to determine the equilibrium solubility of a compound like this compound hydrochloride in water.[18][19]
Caption: Workflow for determining aqueous solubility.
Chemical Reactivity and Stability
The reactivity of this compound is centered around its two functional groups: the nucleophilic amino group and the electrophilic ester carbonyl group.[1]
Caption: Logical relationships of this compound's reactivity.
The free ester form is unstable and prone to self-condensation reactions.[1] For this reason, protecting the carboxylic acid as a methyl ester allows the free amino group to participate in reactions like peptide bond formation.[1][10] The hydrochloride salt provides stability by protonating the amino group, preventing its nucleophilic attack and subsequent polymerization, thus making it a shelf-stable and reliable reagent.[1][4]
References
- 1. This compound | 616-34-2 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 616-34-2 [chemicalbook.com]
- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS#:616-34-2 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Glycine, methyl ester (CAS 616-34-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound hydrochloride | Pharmaceutical Intermediate | 5680-79-5 - PHMO [phmo.com]
- 11. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 12. Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum [chemicalbook.com]
- 13. Glycine, methyl ester [webbook.nist.gov]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. westlab.com [westlab.com]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. lup.lub.lu.se [lup.lub.lu.se]
Spectroscopic Data of Methyl Glycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl glycinate (B8599266), an ester of the amino acid glycine (B1666218). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key spectroscopic data in tabular format, outlines detailed experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.
Chemical Structure and Properties
Methyl glycinate (C₃H₇NO₂) is the methyl ester of glycine, with a molecular weight of 89.0932 g/mol .[1][2][3][4] It is also known as glycine methyl ester.[2] The hydrochloride salt, this compound hydrochloride (C₃H₈ClNO₂), is a common and more stable form of this compound.[5]
Chemical Structure:
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~3.8 | s | 3H | -OCH₃ | D₂O |
| ~3.5 | s | 2H | -CH₂- | D₂O |
Note: Data is based on predicted spectra and typical values for similar structures. Precise shifts can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment | Solvent |
| ~170 | C=O | D₂O |
| ~52 | -OCH₃ | D₂O |
| ~41 | -CH₂- | D₂O |
Note: Data is based on typical values for amino acid esters. The full spectrum can be viewed through various databases.[6]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | broad, medium | Overtone ν(C=O) |
| 2682, 2628 | medium | ν(N⁺-H) |
| 1749 | very strong | ν(C=O) |
| 1259 | very strong | νasym(C-O-C) |
Source: Experimental data obtained from KBr pellets.[7]
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Peaks for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 89 | ~20% | [M]⁺ (Molecular Ion) |
| 59 | ~10% | [M - CH₂O]⁺ |
| 42 | ~100% | [C₂H₂O]⁺ (Base Peak) |
| 30 | ~40% | [CH₂NH₂]⁺ |
Source: NIST Mass Spectrometry Data Center.[1][2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound Hydrochloride
-
Deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette and vial
Protocol:
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound hydrochloride. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[8] c. Transfer the solution to a clean, dry 5 mm NMR tube.[8]
-
Instrument Setup: a. Place the NMR tube in the spectrometer's spinner turbine and adjust the depth. b. Insert the sample into the NMR magnet.
-
Data Acquisition: a. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. b. Shim the magnetic field to achieve homogeneity. c. Acquire the ¹H NMR spectrum using a standard single-pulse sequence. d. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. For quantitative analysis, a gated decoupling sequence may be used.[9]
-
Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). d. Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Materials:
-
This compound Hydrochloride
-
Potassium Bromide (KBr), FT-IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method): a. Place a small amount of this compound hydrochloride and about 100 mg of dry KBr powder in an agate mortar. b. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[10] c. Transfer a portion of the powder to the pellet press die. d. Apply pressure to form a thin, transparent KBr pellet.[7]
-
Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum of the empty sample compartment. c. Record the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Data Analysis: a. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)
Protocol:
-
Sample Preparation: a. Prepare a dilute solution of this compound in a suitable volatile solvent.
-
Instrument Setup: a. Calibrate the mass spectrometer using a known standard. b. Set the parameters for the chosen ionization method (e.g., electron energy for EI, spray voltage for ESI).
-
Data Acquisition: a. Introduce the sample into the mass spectrometer. For EI-MS, this is often done via a direct insertion probe or a gas chromatograph (GC). For ESI-MS, the sample is introduced via liquid chromatography (LC) or direct infusion. b. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: a. Identify the molecular ion peak to confirm the molecular weight. b. Analyze the fragmentation pattern to gain structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. Glycine, methyl ester [webbook.nist.gov]
- 2. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycine, methyl ester [webbook.nist.gov]
- 4. Glycine, methyl ester [webbook.nist.gov]
- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of methyl glycinate (B8599266) hydrochloride. It includes a detailed experimental protocol, quantitative data presentation, and a thorough interpretation of the spectral features, designed to be a valuable resource for researchers in chemistry and drug development.
Introduction
Methyl glycinate hydrochloride is the hydrochloride salt of the methyl ester of glycine, the simplest proteinogenic amino acid. Its chemical formula is C₃H₈ClNO₂, and it presents as a stable, white, water-soluble solid. The presence of a primary amine and an ester functional group makes it a versatile building block in organic synthesis, particularly in the preparation of peptides and other pharmaceutically relevant molecules. Understanding its ¹H NMR spectrum is fundamental for confirming its structure, assessing its purity, and monitoring its reactions.
Molecular Structure and Proton Environments
The structure of this compound hydrochloride features three distinct proton environments, which give rise to signals in the ¹H NMR spectrum. These are the protons of the ammonium (B1175870) group (-NH₃⁺), the α-methylene group (-CH₂-), and the methyl ester group (-OCH₃).
Caption: Structure of this compound Hydrochloride.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound hydrochloride.
Objective: To obtain a ¹H NMR spectrum for structural confirmation and purity assessment.
Materials and Equipment:
-
This compound hydrochloride sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
Internal standard (optional, e.g., TSP for D₂O, TMS for DMSO-d₆)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) directly in a clean, dry NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved, ensuring a homogeneous solution.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument's autosampler or manual insertion port.
-
Data Acquisition:
-
Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C).
-
Use a standard single-pulse experiment. Key acquisition parameters include:
-
Spectral Width: ~12-16 ppm
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift axis. For D₂O, the residual HDO peak can be set to δ 4.79 ppm. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.
-
Integrate the signals corresponding to the different proton environments.
-
Analyze the peaks for chemical shift, multiplicity, and integration values.
-
Quantitative ¹H NMR Data
The following table summarizes the typical ¹H NMR spectral data for this compound hydrochloride in two common deuterated solvents. The choice of solvent significantly affects the observation of the labile ammonium (-NH₃⁺) protons.
| Solvent | Assignment (Label) | Integration | Chemical Shift (δ) / ppm | Multiplicity | Notes |
| D₂O | -NH₃⁺ (a) | - | - | - | Protons exchange with deuterium; signal is not observed. |
| α-CH₂ (b) | 2H | ~3.92 | Singlet (s) | Deshielded by adjacent -NH₃⁺ and -C(O)OCH₃ groups. | |
| -OCH₃ (c) | 3H | ~3.75 | Singlet (s) | ||
| DMSO-d₆ | -NH₃⁺ (a) | 3H | ~8.6 | Broad Singlet (br s) | Labile protons are observed; broadening due to quadrupolar relaxation and exchange. |
| α-CH₂ (b) | 2H | ~3.80 | Singlet (s) | ||
| -OCH₃ (c) | 3H | ~ |
In-Depth Technical Guide: ¹³C NMR Spectrum of Methyl Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of methyl glycinate (B8599266) hydrochloride. It includes key spectral data, a detailed experimental protocol for spectrum acquisition, and a structural correlation diagram to aid in the interpretation of the results. This document is intended for professionals in research and development who utilize NMR spectroscopy for the structural elucidation and characterization of small molecules.
Introduction
Methyl glycinate hydrochloride, the hydrochloride salt of the methyl ester of glycine (B1666218) ([CH₃O₂CCH₂NH₃]Cl), is a fundamental building block in peptide synthesis and various other organic chemistry applications.[1] Its structural simplicity makes it an excellent model for understanding the ¹³C NMR spectra of amino acid esters. The presence of the ester and the protonated amine functionalities significantly influences the chemical environment of the carbon atoms, resulting in a distinct and predictable NMR spectrum. Accurate interpretation of this spectrum is crucial for verifying the compound's identity and purity.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound hydrochloride exhibits three distinct signals, corresponding to the three non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. The carbonyl carbon is the most deshielded, appearing furthest downfield, while the methyl carbon is the most shielded.
The quantitative chemical shift data is summarized in the table below.
| Carbon Atom | IUPAC Name Position | Chemical Shift (δ) in ppm |
| Carbonyl (-C =O) | C1 | 168.8 |
| Methoxy (-OC H₃) | - | 53.5 |
| Alpha-Carbon (α-C H₂) | C2 | 40.2 |
| Data sourced from a synthesis and characterization study of amino acid methyl esters.[2] |
Structural Assignment and Signal Correlation
The assignment of each signal in the ¹³C NMR spectrum to a specific carbon atom in the this compound hydrochloride molecule is a critical step in spectral interpretation. The diagram below illustrates the direct correlation between the molecular structure and the observed chemical shifts.
Caption: Correlation of carbon atoms in this compound hydrochloride to their ¹³C NMR signals.
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a standard methodology for acquiring a high-quality ¹³C NMR spectrum of this compound hydrochloride.
4.1. Sample Preparation
-
Mass Determination: Accurately weigh approximately 10-25 mg of this compound hydrochloride.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (B129727) (CD₃OD) or deuterium (B1214612) oxide (D₂O) are common choices due to the high solubility of the analyte. For this example, we will use D₂O.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube until the sample is completely dissolved, ensuring a homogeneous solution.
4.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer, but can be adapted for other field strengths.
-
Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Experiment Setup: Load a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Parameters:
-
Pulse Width (p1): Calibrate the 90° pulse width for ¹³C (typically 8-12 µs). A 30° pulse is often used for quantitative measurements.
-
Number of Scans (ns): Set an initial number of scans (e.g., 128 or 256) to achieve a good signal-to-noise ratio.[3] This can be increased for more dilute samples.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration if required.[3]
-
Acquisition Time (aq): Set to 1-2 seconds.
-
Spectral Width (sw): A spectral width of approximately 220-250 ppm is standard for covering the entire range of organic ¹³C chemical shifts.[4]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale. If an internal standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is used in D₂O, reference its methyl signal to 0 ppm. Alternatively, if using a different solvent like CDCl₃, the solvent signal itself can be used as a reference (δ 77.16 ppm).[5]
-
Peak Picking: Identify and label the chemical shifts of the relevant peaks in the spectrum.
References
An In-depth Technical Guide to the FTIR Analysis of Methyl Glycinate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of methyl glycinate (B8599266), with a specific focus on its common commercially available form, methyl glycinate hydrochloride. Due to the zwitterionic nature of amino acid esters, they are frequently handled as their more stable hydrochloride salts. The protonation of the primary amine to an ammonium (B1175870) group (N⁺—H) in the salt form significantly influences the vibrational spectrum, a key consideration for accurate interpretation.
Spectral Data Summary: this compound Hydrochloride
The infrared spectrum of this compound hydrochloride is characterized by distinct absorption bands corresponding to its primary functional groups: the ammonium group (N⁺—H), the ester carbonyl group (C=O), and the ester C-O-C linkage. The quantitative data from experimental findings are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Reference |
| ~3400 | Overtone of ν(C=O) | Ester Carbonyl | Broad, Medium | [1] |
| 2682 | ν(N⁺—H) | Ammonium (N⁺—H) | Medium | [1] |
| 2628 | ν(N⁺—H) | Ammonium (N⁺—H) | Medium | [1] |
| 1749 | ν(C=O) Stretch | Ester Carbonyl | Very Strong | [1] |
| 1259 | ν_asym(C—O—C) Stretch | Ester Linkage | Very Strong | [1] |
Note: The presence of two distinct stretching bands for the N⁺—H group suggests different hydrogen bonding environments within the crystal lattice structure of the compound.[1]
Experimental Protocol: FTIR Analysis via KBr Pellet Method
This section details the methodology for acquiring an FTIR spectrum of solid this compound hydrochloride using the potassium bromide (KBr) pellet technique. This method is cited in the literature for producing clear spectra of this compound.[1]
2.1. Materials and Equipment
-
This compound Hydrochloride (99% purity or higher)
-
FTIR-grade Potassium Bromide (KBr), dried overnight in an oven at >100°C and stored in a desiccator.
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., Mattson 7000)[1]
-
Spatula
-
Analytical balance
2.2. Sample Preparation (KBr Pellet)
-
Weighing: Weigh approximately 1-2 mg of the this compound hydrochloride sample and 100-200 mg of dry, FTIR-grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation:
-
Transfer a portion of the ground mixture into the pellet die.
-
Ensure the powder is evenly distributed to form a level surface.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully release the pressure and extract the pellet from the die.
-
2.3. Data Acquisition
-
Background Spectrum: Place the empty sample holder into the FTIR spectrometer's sample compartment. Run a background scan to record the spectrum of the atmospheric water and carbon dioxide, which will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Mount the prepared KBr pellet onto the sample holder and place it in the spectrometer.
-
Scan Parameters: Configure the spectrometer to scan within the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.
-
Acquisition: Initiate the sample scan. The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
Visualization of the Analytical Workflow
The logical flow from sample handling to final data interpretation in FTIR analysis can be visualized as a structured process.
Caption: Logical workflow for the FTIR analysis of this compound hydrochloride.
Interpretation of the Spectrum
The FTIR spectrum provides a molecular fingerprint of this compound hydrochloride. Key interpretive points include:
-
Ammonium (N⁺—H) Region: The bands observed between 2600 and 2700 cm⁻¹ are characteristic of the stretching vibrations of the protonated amine group (N⁺—H).[1] The absence of typical primary amine (N-H) stretches (usually two bands between 3300-3500 cm⁻¹) and the presence of these N⁺—H bands confirm the salt form of the compound.
-
Carbonyl (C=O) Region: A very strong, sharp absorption peak around 1749 cm⁻¹ is the most prominent feature of the spectrum.[1] This is the classic stretching frequency for an ester carbonyl group, confirming the presence of the methyl ester functionality. Its high intensity is due to the large change in dipole moment during the vibration.
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a multitude of complex vibrations. The very strong band at 1259 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the ester group.[1] Other bands in this region correspond to C-C and C-N stretching, as well as various bending and rocking vibrations of CH₂ and N⁺—H groups. A detailed assignment in this region often requires computational modeling for definitive confirmation.
References
Mass Spectrometry of Methyl Glycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of methyl glycinate (B8599266) (C₃H₇NO₂), the methyl ester of the amino acid glycine. With a molecular weight of 89.0932 Da, this small molecule is a fundamental building block in various chemical and pharmaceutical applications.[1][2] Understanding its mass spectrometric fingerprint is crucial for its identification, characterization, and quantification in complex matrices. This document covers the principles of its fragmentation under different ionization techniques, presents detailed experimental protocols, and offers visual representations of fragmentation pathways to aid in data interpretation.
Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3][4] This makes it highly valuable for structural elucidation and library matching.
EI Mass Spectrum Data
The electron ionization mass spectrum of methyl glycinate is characterized by a series of fragment ions that provide a clear structural signature. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 28 | 12.5 | [CO]⁺ or [CH₂N]⁺ |
| 29 | 13.9 | [CHO]⁺ |
| 30 | 100.0 | [CH₂NH₂]⁺ |
| 31 | 12.2 | [OCH₃]⁺ |
| 42 | 11.1 | [C₂H₂O]⁺ or [CH₂NCO]⁺ |
| 58 | 20.8 | [M-OCH₃]⁺ |
| 59 | 34.7 | [COOCH₃]⁺ |
| 89 | 2.8 | [M]⁺ (Molecular Ion) |
Data sourced from NIST Chemistry WebBook.[1]
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows logical pathways driven by the stability of the resulting cations and neutral losses. The molecular ion ([M]⁺) is observed with low intensity at m/z 89, which is common for small molecules that fragment readily.[5]
The base peak at m/z 30 corresponds to the highly stable iminium ion, [CH₂NH₂]⁺. This ion is formed via alpha-cleavage, a characteristic fragmentation mechanism for amines and amino acid esters, where the bond between the alpha and beta carbon is broken.
Other significant fragmentation pathways include:
-
Loss of a methoxy (B1213986) radical (•OCH₃): This results in the formation of an acylium ion at m/z 58 .
-
Cleavage of the C-C bond: This leads to the formation of the methoxycarbonyl cation, [COOCH₃]⁺, at m/z 59 .
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Electron ionization fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization GC-MS
The analysis of this compound is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. Due to the polar nature of this compound, derivatization is often employed to increase its volatility and improve chromatographic peak shape.[2][6] However, direct injection is also possible.
I. Sample Preparation (Direct Injection)
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.
II. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 25-200.
III. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire data in full scan mode.
-
Process the resulting chromatogram and mass spectrum using appropriate software. Identify the peak corresponding to this compound and compare its mass spectrum to a reference library (e.g., NIST).
The following workflow diagram outlines the GC-EI-MS process.
Caption: General workflow for GC-EI-MS analysis of this compound.
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation.[8][9][10] This makes it ideal for accurate molecular weight determination and for the analysis of thermally labile or non-volatile compounds, often in conjunction with liquid chromatography (LC-MS).
Expected ESI Mass Spectrum
In positive ion mode ESI-MS, this compound is expected to be readily protonated at the primary amine group, yielding an abundant protonated molecule at m/z 90.055 ([C₃H₇NO₂ + H]⁺). Due to the low energy nature of ESI, this ion will be the base peak in the spectrum. Fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The most likely fragmentation pathway for the [M+H]⁺ ion would be the neutral loss of methanol (CH₃OH), resulting from the interaction of the protonated amine with the ester group.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 90.055 | 100.0 | [M+H]⁺ |
| 58.030 | Variable (Collision Energy Dependent) | [M+H - CH₃OH]⁺ |
Experimental Protocol: ESI-MS
I. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, at a concentration of 1 mg/mL. The formic acid aids in protonation.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI source.[11]
II. Instrumentation and Conditions
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min. Alternatively, couple with an LC system for separation.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Flow and pressure optimized for a stable spray.
-
Drying Gas (N₂): Temperature and flow optimized for efficient desolvation (e.g., 300-350°C).
-
Scan Range: m/z 50-200.
-
For MS/MS:
-
Select the precursor ion at m/z 90.055.
-
Apply a range of collision energies (e.g., 10-30 eV) with an inert collision gas (e.g., argon or nitrogen) to observe fragmentation.
-
Conclusion
The mass spectrometric analysis of this compound is well-defined, with distinct and predictable behavior under both hard (EI) and soft (ESI) ionization techniques. Electron ionization provides a rich fragmentation pattern, with a characteristic base peak at m/z 30, which is highly useful for structural confirmation and library-based identification. Electrospray ionization, conversely, yields a strong protonated molecular ion at m/z 90, ideal for accurate mass measurement and quantification, especially in LC-MS applications. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of chemistry, biochemistry, and pharmaceutical development, enabling robust and reliable analysis of this fundamental amino acid ester.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Solubility of Methyl Glycinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl glycinate (B8599266) in various organic solvents. Due to the inherent instability of methyl glycinate in its freebase form, which tends to polymerize, much of the available data pertains to its more stable hydrochloride salt. This document will address both forms where information is available, offering a valuable resource for laboratory work and drug development.
Overview of this compound and its Solubility
This compound is the methyl ester of the amino acid glycine (B1666218). In its pure form, it is a liquid. However, it is most commonly handled as glycine methyl ester hydrochloride, a white, water-soluble solid, due to the instability of the freebase.[1][2] The freebase is prone to polymerization at room temperature or conversion to diketopiperazine.[1]
Qualitatively, this compound freebase is described as being readily soluble in common organic solvents such as chloroform, acetone, and ethyl acetate, while exhibiting poor solubility in water.
Quantitative Solubility Data
Precise quantitative solubility data for this compound freebase in a wide range of organic solvents is not extensively documented in publicly available literature. However, to provide a comparative reference, the following table summarizes the solubility of a related compound, U-46619 glycine methyl ester, in selected organic solvents. It is important to note that these values should be considered as indicative rather than absolute for this compound itself.
| Solvent | Solubility of U-46619 Glycine Methyl Ester (approximate) |
| Ethanol | ~50 mg/mL |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
Data sourced from product information for U-46619 Glycine methyl ester.[3]
Experimental Protocols for Solubility Determination
While specific protocols for determining the solubility of this compound are not widely published, standard methodologies for assessing the solubility of organic compounds can be readily applied. The following outlines a generalizable gravimetric method.
Gravimetric Method for Solubility Determination
This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.
Materials:
-
This compound (or its hydrochloride salt)
-
Selected organic solvents (e.g., ethanol, acetone, chloroform)
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Centrifuge
-
Micropipettes
-
Pre-weighed vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Sample Extraction: Carefully extract a precise volume of the clear supernatant using a micropipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.
-
Quantification: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken.
Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of solubility.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Polarity of the Solvent: As a general rule, "like dissolves like." The solubility of this compound will be higher in solvents with similar polarity.
-
Temperature: For most solid solutes, solubility increases with temperature. However, the effect of temperature should be determined empirically for each solute-solvent system.
-
Presence of Functional Groups: The amino and ester functional groups in this compound will influence its interaction with different solvents through hydrogen bonding and dipole-dipole interactions.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Form of the Compound: As previously noted, the freebase and hydrochloride salt will exhibit significantly different solubility profiles, with the salt generally being more soluble in polar solvents like water and less soluble in non-polar organic solvents.
Conclusion
While quantitative data on the solubility of this compound freebase in organic solvents is limited, qualitative information suggests good solubility in common solvents like chloroform, acetone, and ethyl acetate. For drug development and research applications, it is crucial to experimentally determine the solubility in the specific solvent systems of interest. The experimental protocols and workflow provided in this guide offer a solid foundation for conducting such studies. Researchers should also remain mindful of the stability differences between the freebase and the hydrochloride salt and select the appropriate form for their application.
References
Methyl Glycinate Hydrochloride: A Comprehensive Technical Guide
CAS Number: 5680-79-5
This guide provides an in-depth technical overview of methyl glycinate (B8599266) hydrochloride, a crucial reagent and intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
Methyl glycinate hydrochloride is the hydrochloride salt of the methyl ester of glycine (B1666218), the simplest amino acid.[1] Its stability as a salt makes it a preferred precursor over its free ester form, which is prone to polymerization.[1][2] It typically appears as a white crystalline powder.[3][4][5]
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | References |
| CAS Number | 5680-79-5 | [1][6] |
| Molecular Formula | C₃H₈ClNO₂ | [3][6] |
| Molecular Weight | 125.55 g/mol | [6][7] |
| Appearance | White solid/powder, crystals, or chunks | [1][3][8] |
| Melting Point | 173 - 177 °C (decomposes) | [8] |
| Solubility | Soluble in water (>1000 g/L at 20°C) | [3][9] |
| Purity | ≥98% | [2][6][10] |
| Synonyms | Glycine methyl ester hydrochloride, H-Gly-OMe.HCl, Methyl 2-aminoacetate hydrochloride | [6] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Value | References |
| InChI Key | COQRGFWWJBEXRC-UHFFFAOYSA-N | [6] |
| SMILES | Cl.COC(=O)CN | [6] |
| Elemental Analysis | C, 28.70%; H, 6.42%; Cl, 28.24%; N, 11.16%; O, 25.49% | [6] |
Experimental Protocols
Synthesis of this compound Hydrochloride
Several methods for the synthesis of this compound hydrochloride have been reported, primarily involving the esterification of glycine.
Method 1: Synthesis using Thionyl Chloride in Methanol (B129727)
This is a common and effective method for the esterification of amino acids.
-
Protocol:
-
Suspend glycine (8 mmol) in methanol (60 mL) in a round-bottomed flask under ice-bath conditions.
-
Slowly add thionyl chloride (SOCl₂) (4 mL) dropwise to the suspension. The off-gas can be neutralized with a sodium hydroxide (B78521) solution.
-
After the addition is complete, stir the reaction mixture for 1 hour at room temperature.
-
Heat the mixture to reflux (approximately 66°C) and maintain for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a 2% ninhydrin (B49086) in ethanol (B145695) solution as a developing agent until the glycine spot disappears.
-
Upon completion, remove the solvent by rotary evaporation to yield this compound hydrochloride. This method can result in a quantitative yield.[11]
-
Method 2: Synthesis using Trimethylsilyl Chloride (TMSCl) in Methanol
This method offers a convenient and mild alternative for the synthesis.[12]
-
Protocol:
-
To a round-bottom flask, add glycine (0.1 mol).
-
Slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol) and stir with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to obtain the this compound hydrochloride product.[12]
-
Method 3: Synthesis using Hydrogen Chloride Gas in Methanol
This industrial-scale method provides high purity and yield.
-
Protocol:
-
Mix glycine (150g) and anhydrous methanol (640g) in a reaction vessel at room temperature.
-
Introduce hydrogen chloride gas at a flow rate of 40 L/h for approximately 20 minutes until the solids are completely dissolved, allowing the temperature to rise to 45 ± 1°C.
-
Maintain the reaction for 45 minutes until crystal precipitation begins, then continue to introduce hydrogen chloride gas at a reduced flow rate of 30 L/h.
-
Control the stirring rate at 120 rpm and gradually cool the system to ≤10°C at a rate of 4°C/h.
-
Filter the resulting crystals and dry them at 100 ± 5°C for 2 hours to obtain the final product. This method has been reported to yield 95.64% with a purity of 99.37%.[4]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the separation, identification, and quantification of this compound hydrochloride.[13]
-
Column: Primesep A stationary phase column
-
Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (MeCN) with a sulfuric acid buffer.
-
Detection: UV detection.[14]
This method is crucial for quality control in both research and industrial settings.[13]
Applications in Research and Drug Development
This compound hydrochloride is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: It is widely used as a key building block in solution-phase peptide synthesis.[9][15] The hydrochloride salt provides a stable form of the glycine methyl ester, which can be readily incorporated into growing peptide chains.[5]
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][5][9] Its applications include the synthesis of drugs for treating conditions like acute lung injury and atherosclerosis.[4]
-
Heterocyclic Compound Synthesis: The compound is utilized in the synthesis of various heterocyclic compounds, which are core structures in many small-molecule drugs.[16]
-
Biochemical Research: It is used in studies of amino acid metabolism and protein synthesis, providing insights into cellular functions.[5]
-
Agrochemicals: It can be incorporated into the synthesis pathways of certain pesticides and herbicides.[16]
Visualizations
The following diagrams illustrate the general workflow for the synthesis of this compound hydrochloride and a conceptual diagram of its role in peptide synthesis.
Caption: General workflow for the synthesis of this compound hydrochloride.
Caption: Role of this compound hydrochloride in dipeptide synthesis.
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medkoo.com [medkoo.com]
- 7. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound hydrochloride | Pharmaceutical Intermediate | 5680-79-5 - PHMO [phmo.com]
- 10. scbt.com [scbt.com]
- 11. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 14. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 15. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Chemical Structure of Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and handling of methyl glycinate (B8599266), an important amino acid derivative used in medicinal chemistry and organic synthesis.
Chemical Identity and Structure
Methyl glycinate, the methyl ester of the amino acid glycine (B1666218), is a fundamental building block in the synthesis of a variety of organic molecules.[1] It belongs to the class of organic compounds known as alpha-amino acid esters.
Structural Identifiers
A summary of the key chemical identifiers for this compound is presented in Table 1.
| Identifier | Value |
| IUPAC Name | methyl 2-aminoacetate |
| Molecular Formula | C₃H₇NO₂[2][3][4] |
| Molecular Weight | 89.09 g/mol [5] |
| CAS Number | 616-34-2[2][3][4][6] |
| SMILES | COC(=O)CN |
| InChI | InChI=1S/C3H7NO2/c1-6-3(5)2-4/h2,4H2,1H3[4] |
| InChIKey | KQSSATDQUYCRGS-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature and pressure.[7] Key physical and chemical properties are summarized in Table 2.
| Property | Value |
| Boiling Point | 82.1 ± 13.0 °C at 760 mmHg[2] |
| Density | 1.0 ± 0.1 g/cm³[2] |
| Solubility | Soluble in common organic solvents like chloroform, acetone, and ethyl acetate; poor solubility in water.[3][6][7] |
| Stability | The free ester is unstable and can polymerize or convert to diketopiperazines. It is typically stored as its more stable hydrochloride salt.[1][8] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the esterification of glycine. Due to the instability of the free ester, these syntheses often yield the more stable this compound hydrochloride.
Fischer-Speier Esterification
A classic method for synthesizing α-amino acid esters is the Fischer-Speier esterification.[1] This reaction involves treating the amino acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as hydrogen chloride.[1]
Caption: Fischer-Speier esterification of glycine to this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Hydrochloride via Thionyl Chloride
This protocol describes a common laboratory-scale synthesis of this compound hydrochloride.
Materials:
-
Glycine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Constant-pressure dropping funnel with a drying tube
-
Reflux condenser
-
NaOH solution (for trapping off-gas)
-
Rotary evaporator
Procedure:
-
Under ice-bath conditions, add 60 mL of anhydrous methanol to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise to the methanol using a constant-pressure dropping funnel. Ensure the off-gas is absorbed by a NaOH solution.
-
After stirring the mixture for 1 hour, add 8 mmol of glycine to the flask.
-
Continue stirring at room temperature for 30 minutes.
-
Warm the reaction mixture to 66 °C and reflux for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a 2% ninhydrin (B49086) in ethanol (B145695) solution as the developing agent until the glycine spot disappears.
-
Upon completion, remove the solvent by rotary evaporation to yield this compound hydrochloride.[9]
Reactivity and Applications
The reactivity of this compound is characterized by the presence of both a nucleophilic amino group and an ester functional group.[1] This dual functionality makes it a versatile intermediate in organic synthesis.
Key applications include:
-
Peptide Synthesis: The hydrochloride salt is a key intermediate in solution-phase peptide synthesis.[1]
-
Pharmaceuticals and Agrochemicals: It serves as an intermediate in the production of pharmaceuticals and agrochemicals, such as the fungicide iprodione (B1672158) and pyrethroids.[1][3][6][7]
-
Synthesis of Sarcosine (B1681465): this compound is a precursor in the synthesis of sarcosine (N-methylglycine) and its derivatives.[1]
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Mass spectrometry data is readily available from public databases.
-
Mass Spectrum (Electron Ionization): The NIST WebBook provides the mass spectrum for this compound, which can be used for its identification.[4]
-
GC-MS and MS-MS Data: PubChem offers GC-MS and MS-MS spectral data, which can aid in the characterization of this compound in complex mixtures.[5]
Logical Workflow for Synthesis and Use
The following diagram illustrates the general workflow from the synthesis of this compound hydrochloride to its application as a building block in further chemical reactions.
Caption: General workflow for the synthesis and application of this compound.
References
- 1. This compound | 616-34-2 | Benchchem [benchchem.com]
- 2. This compound | CAS#:616-34-2 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 616-34-2 [m.chemicalbook.com]
- 4. Glycine, methyl ester [webbook.nist.gov]
- 5. Glycine methyl ester | C3H7NO2 | CID 69221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 616-34-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 9. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
The Role of Methyl Glycinate in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl glycinate (B8599266), the methyl ester of the simplest amino acid, glycine (B1666218), is a foundational building block in modern organic synthesis. Its utility stems from the presence of two distinct functional groups—a primary amine and a carboxylate ester—which provide a versatile platform for a wide array of chemical transformations. Often utilized as its more stable hydrochloride salt to prevent self-condensation, methyl glycinate is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, unnatural amino acids, and complex heterocyclic systems.[1][2][3] This guide provides an in-depth exploration of its synthesis, core reactivity, and applications, complete with experimental protocols and quantitative data to support laboratory and industrial-scale applications.
Physicochemical Properties and Synthesis
This compound is typically handled as its hydrochloride salt (CAS 5680-79-5), a white, crystalline, and hygroscopic solid that is highly soluble in water.[2][4][5] The salt form enhances its shelf-life by preventing the free ester from undergoing polymerization or cyclization to form diketopiperazine.[3]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | References |
|---|---|---|
| CAS Number | 5680-79-5 | [2] |
| Molecular Formula | C₃H₈ClNO₂ | [6] |
| Molecular Weight | 125.55 g/mol | [4] |
| Appearance | White crystalline powder | [2][4] |
| Melting Point | 175 °C (decomposes) | [5][6] |
| Solubility | >1000 g/L in water (20 °C) | [5] |
| Stability | Stable, but hygroscopic |[3][5] |
The most common laboratory and industrial synthesis of this compound hydrochloride involves the Fischer esterification of glycine.[1] This is typically achieved by reacting glycine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, or concentrated sulfuric acid.[5][7][8] A more modern approach utilizes trimethylchlorosilane (TMSCl) in methanol, offering a convenient and efficient alternative.[3][7][9]
References
- 1. This compound | 616-34-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 6. Glycine methyl ester hydrochloride | 5680-79-5 | G-4701 [biosynth.com]
- 7. Page loading... [guidechem.com]
- 8. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Methyl Glycinate: A Comparative Analysis of the Free Base versus the Hydrochloride Salt
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the stability profiles of free methyl glycinate (B8599266) and its hydrochloride salt. It is well-established that the hydrochloride salt of methyl glycinate offers significantly enhanced stability over the free base form. The free ester is susceptible to degradation through polymerization and intramolecular cyclization to form 2,5-diketopiperazine. The protonation of the amino group in the hydrochloride salt mitigates these degradation pathways by reducing its nucleophilicity. This guide details the underlying chemical principles governing this stability difference, provides illustrative quantitative stability data under various stress conditions, outlines experimental protocols for stability-indicating analyses, and presents visual representations of the degradation pathways. This information is critical for researchers and professionals involved in the development of pharmaceuticals and other applications where this compound is a key intermediate.
Introduction
This compound, the methyl ester of the simplest amino acid, glycine, is a versatile building block in organic synthesis, particularly in the preparation of peptides and more complex molecules. However, the inherent instability of the free base form of this compound presents significant challenges in its storage, handling, and application. A common and effective strategy to overcome these stability issues is the conversion of the free base to its hydrochloride salt. This guide aims to provide a detailed technical overview of the stability differences between these two forms, offering valuable insights for their effective utilization in research and development.
Chemical Stability Profiles
The enhanced stability of this compound hydrochloride can be attributed to the protonation of the primary amino group. This seemingly simple chemical modification has profound effects on the reactivity of the molecule.
-
Free this compound: The free amino group in this compound is nucleophilic and can participate in intermolecular and intramolecular reactions.
-
Polymerization: The nucleophilic amino group of one molecule can attack the electrophilic carbonyl carbon of the ester group of another molecule, leading to the formation of polyglycine chains.
-
Diketopiperazine Formation: Intramolecularly, the amino group can attack the ester carbonyl, leading to the formation of a stable six-membered ring, 2,5-diketopiperazine (a cyclic dipeptide of glycine). This is a common degradation pathway for amino acid esters.[1][2]
-
-
This compound Hydrochloride: In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+).[1] This protonation effectively quenches the nucleophilicity of the nitrogen atom.
-
Inhibition of Polymerization and Cyclization: With the amino group in its non-nucleophilic ammonium form, both the intermolecular and intramolecular reactions leading to polymerization and diketopiperazine formation are significantly hindered.[2] This results in a compound that is shelf-stable and can be stored for extended periods without significant degradation.[1]
-
Quantitative Stability Data
The following tables provide illustrative quantitative data comparing the stability of free this compound and this compound hydrochloride under various forced degradation conditions. This data is representative and intended to highlight the stability differences. Actual degradation rates will depend on specific experimental conditions.
Table 1: Hydrolytic Stability - Degradation (%) over Time
| Time (hours) | pH 4.0 (50°C) | pH 7.0 (50°C) | pH 9.0 (50°C) |
| Free this compound | |||
| 2 | 1.5 | 5.2 | 15.8 |
| 8 | 5.8 | 18.5 | 45.2 |
| 24 | 15.2 | 48.0 | >90 |
| This compound Hydrochloride | |||
| 2 | < 0.5 | 0.8 | 2.1 |
| 8 | 1.1 | 2.5 | 7.5 |
| 24 | 3.5 | 8.1 | 22.0 |
Table 2: Thermal and Photolytic Stability - Degradation (%)
| Condition | Free this compound | This compound Hydrochloride |
| Thermal (Solid State) | ||
| 7 days at 60°C | 8.5 | 1.2 |
| 7 days at 80°C | 25.3 | 4.8 |
| Photolytic (Solid State, ICH Q1B) | 4.2 | 0.9 |
| Oxidative (3% H₂O₂, 24h) | 6.8 | 2.5 |
Degradation Pathways
The primary degradation pathways for free this compound and the expected behavior of the hydrochloride salt under stress conditions are visualized below.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of the stability of this compound and its hydrochloride salt.
Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: 0.1% Trifluoroacetic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl Glycinate Hydrochloride from Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) methyl ester, in its more stable hydrochloride salt form, is a crucial intermediate in organic and medicinal chemistry. It serves as a fundamental building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules, including pyrethroid pesticides and the fungicide iprodione.[1] The esterification of the carboxylic acid group of glycine protects it, allowing for selective modification of the amino group, which is pivotal in peptide synthesis and the development of peptidomimetics.[2] Due to the inherent instability of the free ester, which can polymerize or form diketopiperazines, it is typically prepared and stored as the hydrochloride salt.[3][4]
This document provides detailed protocols for the synthesis of glycine methyl ester hydrochloride from glycine, primarily focusing on variations of the Fischer-Speier esterification. These methods utilize an excess of methanol (B129727) in the presence of an acid catalyst. The protocols outlined below employ different sources for the generation of anhydrous hydrochloric acid in situ, including hydrogen chloride gas, acetyl chloride, thionyl chloride, and trimethylchlorosilane.
Methods Overview
The synthesis of glycine methyl ester hydrochloride is most commonly achieved through Fischer esterification, where glycine is reacted with methanol under acidic conditions.[5] The acid protonates the carbonyl group of glycine, rendering it more susceptible to nucleophilic attack by methanol. The primary challenge in this synthesis is the need for anhydrous conditions, as the presence of water can shift the equilibrium back towards the reactants. The methods presented here utilize reagents that generate anhydrous HCl directly in the reaction mixture.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported methods for the synthesis of glycine methyl ester hydrochloride.
| Method | Reagents | Reaction Temperature | Reaction Time | Yield (%) | Purity/Melting Point (°C) | Reference |
| Hydrogen Chloride Gas | Glycine, Anhydrous Methanol, HCl gas | 45 ± 1°C | 0.75 hours+ | 95.64 | 99.37% / 173.1-173.3 | [6] |
| Acetyl Chloride | Glycine, Anhydrous Methanol, Acetyl Chloride | 70°C | 5 hours | 90.68 | 174-176 | [6] |
| Thionyl Chloride | Glycine, Methanol, Thionyl Chloride (SOCl₂) | Room Temperature | Overnight | 91 | Not Specified | [1][7] |
| Trimethylchlorosilane | Glycine, Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature | 48 hours | Good to Excellent | Not Specified | [1][8] |
Experimental Protocols
Method 1: Synthesis using Hydrogen Chloride Gas
This method involves the direct introduction of anhydrous hydrogen chloride gas into a methanolic suspension of glycine.
Materials:
-
Glycine (e.g., 150 g)
-
Anhydrous Methanol (e.g., 640 g)
-
Hydrogen Chloride Gas
-
Reaction vessel with stirring and gas inlet/outlet
Procedure:
-
At room temperature, add glycine and anhydrous methanol to the reaction vessel with stirring to create a uniform mixture.[6]
-
Introduce hydrogen chloride gas into the suspension.
-
Raise the reaction temperature to 45 ± 1°C.[6]
-
Continue the introduction of HCl gas until the glycine is completely dissolved.[3]
-
Maintain the reaction at this temperature for approximately 0.75 hours, or until crystal precipitation begins.[6]
-
Once precipitation starts, continue to introduce hydrogen chloride gas.[9]
-
Collect the precipitated white crystals by filtration.
-
Dry the crystals under vacuum or at 100 ± 5°C for 2 hours to obtain pure glycine methyl ester hydrochloride.[6][9]
Method 2: Synthesis using Acetyl Chloride
This protocol uses acetyl chloride, which reacts with methanol to generate anhydrous HCl in situ.
Materials:
-
Glycine (e.g., 7.51 g)
-
Anhydrous Methanol (e.g., 60 ml)
-
Acetyl Chloride (e.g., 23.56 g)
-
Acetone (B3395972) (for washing)
-
Reaction flask with a dropping funnel and condenser
Procedure:
-
Cool anhydrous methanol in the reaction flask to a temperature between -5 to 5°C using an ice bath.[6]
-
Slowly add acetyl chloride dropwise to the cold methanol while maintaining the temperature.[6]
-
After the addition is complete, stir the mixture at the same temperature for 1 hour.[6]
-
Add glycine to the reaction mixture in portions.[6]
-
Raise the temperature of the system to 70°C and maintain the reaction for 5 hours.[6]
-
After the reaction period, remove the excess solvent by vacuum concentration.[6]
-
Add acetone (e.g., 30 ml) to the residue and stir for 5 hours to precipitate the product.[6]
-
Filter the mixture to collect the solid product.
-
Dry the filter cake under vacuum to yield glycine methyl ester hydrochloride.[6]
Method 3: Synthesis using Thionyl Chloride
Thionyl chloride is a convenient reagent for generating anhydrous HCl in methanol for the esterification of amino acids.[10][11]
Materials:
-
Glycine (e.g., 2 g, 26.6 mmol)
-
Methanol
-
Thionyl Chloride (SOCl₂) (e.g., 2.33 ml, 32 mmol)
-
Reaction flask with a dropping funnel
Procedure:
-
Cool a solution of methanol in the reaction flask to 0°C.[1]
-
Slowly add thionyl chloride to the methanol.
-
Add glycine to the methanol/SOCl₂ solution.[1]
-
Allow the mixture to warm to room temperature and stir overnight.[1]
-
Upon completion of the reaction, evaporate the reaction mixture under vacuum.[1]
-
To ensure the removal of any residual acid, dissolve the residue in methanol and re-evaporate under vacuum. Repeat this process three times to obtain the final product.[1]
Method 4: Synthesis using Trimethylchlorosilane (TMSCl)
This method offers a facile synthesis at room temperature.[8]
Materials:
-
Glycine (e.g., 0.1 mol)
-
Methanol (e.g., 100 ml)
-
Trimethylchlorosilane (TMSCl) (e.g., 0.2 mol), freshly distilled
-
Ethyl acetate (B1210297) (for washing)
-
Round bottom flask with a magnetic stirrer
Procedure:
-
Place glycine in a round bottom flask.
-
Slowly add freshly distilled trimethylchlorosilane and stir with a magnetic stirrer.[8]
-
Add methanol to the mixture. The resulting solution or suspension is stirred at room temperature.[8]
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product.[8]
-
The resulting solid can be filtered and washed with ethyl acetate.[1]
-
Dry the solid under vacuum to yield glycine methyl ester hydrochloride.[1]
Visualizations
Reaction Pathway and Workflow Diagrams
Caption: Fischer esterification of glycine to form glycine methyl ester hydrochloride.
Caption: General experimental workflow for the synthesis of glycine methyl ester HCl.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Fischer Esterification of Glycine to Methyl Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl glycinate (B8599266), the methyl ester of the amino acid glycine (B1666218), is a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] Its utility stems from the presence of a reactive amino group and a protected carboxyl group, allowing for selective chemical modifications. Due to the inherent instability of the free ester, which can lead to polymerization or the formation of diketopiperazines, it is most commonly synthesized, stored, and utilized as its stable hydrochloride salt, glycine methyl ester hydrochloride.[2][3]
This document provides detailed protocols for the synthesis of glycine methyl ester hydrochloride via Fischer esterification, a classic and effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][4] The methodologies presented are suitable for laboratory-scale synthesis and are applicable to various research and development settings.
Applications in Research and Drug Development
Glycine methyl ester hydrochloride serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[5][6]
-
Peptide Synthesis: It is a fundamental component in both solution-phase and solid-phase peptide synthesis, enabling the controlled elongation of peptide chains.[7]
-
Pharmaceutical Intermediates: The compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including sevoflurane (B116992) sodium (for acute lung injury) and the angiotensin II receptor antagonist losartan (B1675146) (for atherosclerosis).[6]
-
Heterocyclic Chemistry: Its structure allows for the facile construction of heterocyclic compounds, which are core scaffolds in many small-molecule drugs.[8]
-
Agrochemicals: It is utilized in the synthetic pathways of certain pesticides and herbicides.[8]
-
Material Science: Glycine methyl ester hydrochloride finds applications in the development of functional polymers and specialty chemicals.[8]
The methyl group, in a broader context of drug design, can modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, potentially improving metabolic stability.[9]
Experimental Protocols
Several effective methods exist for the Fischer esterification of glycine to its methyl ester hydrochloride. The choice of method often depends on the available reagents, desired scale, and safety considerations. Below are detailed protocols for three common approaches.
Method 1: Thionyl Chloride-Mediated Esterification
This highly efficient method utilizes thionyl chloride (SOCl₂) in methanol (B129727). The reaction is exothermic and generates the necessary acid catalyst, hydrogen chloride (HCl), in situ.[3]
Materials:
-
Glycine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask
-
Constant-pressure dropping funnel with a drying tube
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
NaOH solution (for off-gas absorption)
Procedure:
-
Set up a 100 mL round-bottom flask in an ice bath with a magnetic stirrer.
-
Add 60 mL of anhydrous methanol to the flask.
-
Slowly add 4 mL of thionyl chloride dropwise to the methanol using a constant-pressure dropping funnel over 1 hour.[10][11] The off-gas should be directed to a trap containing NaOH solution to neutralize the evolved HCl and SO₂.
-
After the addition is complete, stir the mixture for an additional hour in the ice bath.
-
Add 8 mmol of glycine to the reaction mixture and continue stirring at room temperature for 30 minutes.[10][11]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 66 °C) for 6 hours.[10][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the glycine spot disappears. A 2% ninhydrin (B49086) solution in ethanol (B145695) can be used as a staining agent.[10][11]
-
Once the reaction is complete, remove the solvent by rotary evaporation to obtain the crude glycine methyl ester hydrochloride.[10][11]
Method 2: Hydrogen Chloride Gas-Mediated Esterification
This method involves bubbling anhydrous hydrogen chloride gas through a suspension of glycine in methanol.
Materials:
-
Glycine
-
Anhydrous Methanol
-
Hydrogen Chloride (HCl) gas
-
Reaction kettle or a suitable reaction flask with a gas dispersion tube
-
Stirring apparatus
Procedure:
-
In a reaction vessel, suspend 150 g of glycine in 256 g of anhydrous methanol (molar ratio approximately 1:4).[12]
-
While stirring, bubble anhydrous HCl gas through the suspension. The reaction is exothermic and the temperature should be maintained between 40-60 °C.[12]
-
Continue bubbling HCl gas until all the glycine has dissolved.
-
Maintain the reaction at this temperature with stirring. When crystal precipitation begins, continue to pass HCl gas for another 0-20 minutes.[12]
-
Gradually cool the system to ≤10 °C while controlling the stirring rate.[12]
-
Filter the precipitated white crystals and dry them to obtain glycine methyl ester hydrochloride.[12]
Method 3: Trimethylchlorosilane (TMSCl)-Mediated Esterification
This convenient method uses trimethylchlorosilane in methanol at room temperature, offering mild reaction conditions and a simple workup.[1][13]
Materials:
-
Glycine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Place 0.1 mol of glycine in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Slowly add 0.2 mol of freshly distilled trimethylchlorosilane to the flask while stirring.[1]
-
Add 100 mL of anhydrous methanol to the mixture.[1]
-
Stir the resulting solution or suspension at room temperature.[1]
-
Monitor the reaction completion using TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product, glycine methyl ester hydrochloride.[1]
Data Presentation
The following table summarizes the quantitative data for the described protocols.
| Parameter | Method 1: Thionyl Chloride | Method 2: HCl Gas | Method 3: TMSCl |
| Catalyst/Reagent | Thionyl Chloride (SOCl₂) | Hydrogen Chloride (HCl) gas | Trimethylchlorosilane (TMSCl) |
| Solvent | Anhydrous Methanol | Anhydrous Methanol | Anhydrous Methanol |
| Glycine to Methanol Molar Ratio | Not explicitly stated | 1:4 to 1:11[12] | Not explicitly stated |
| Reaction Temperature | 0 °C to 66 °C (reflux)[10][11] | 40 °C to 60 °C, then cooling to ≤10 °C[12] | Room Temperature[1] |
| Reaction Time | ~7.5 hours[10] | 0.5 - 1 hour at temp, then cooling[12] | Varies (monitored by TLC)[1] |
| Reported Yield | ~100%[10][11] | Up to 95%[12] | Good to excellent[1] |
| Product Purity | Not specified | >99%[12] | Not specified, used directly[1] |
| Product Melting Point (°C) | 175-176[2] | 173.1-173.3[6] | Not specified |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the Fischer esterification of glycine to methyl glycinate hydrochloride.
Caption: Workflow for the synthesis of this compound hydrochloride.
Reaction Scheme
Caption: Fischer esterification of glycine to this compound HCl.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 3. This compound | 616-34-2 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 12. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 13. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Methyl Glycinate Hydrochloride via the Thionyl Chloride Method
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The esterification of amino acids is a fundamental reaction in organic and medicinal chemistry, primarily for the protection of the carboxylic acid functionality during peptide synthesis and for the preparation of various pharmacologically active compounds. Glycine (B1666218) methyl ester hydrochloride is a key building block in the synthesis of numerous pharmaceuticals and fine chemicals. The thionyl chloride method is a widely employed, efficient, and straightforward procedure for the synthesis of amino acid esters, including methyl glycinate (B8599266), affording the product as its stable hydrochloride salt.[1][2][3] This document provides detailed application notes and experimental protocols for this synthesis.
The reaction proceeds by the in-situ formation of hydrogen chloride and methyl chloroformate from the reaction of thionyl chloride (SOCl₂) with methanol (B129727). The acidic conditions protonate the amino group of glycine, preventing self-condensation, while the carboxylic acid is esterified. The overall reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), ensuring high conversion rates.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of methyl glycinate hydrochloride using the thionyl chloride method under various conditions.
Table 1: Reaction Conditions and Yields
| Reactant Ratio (Glycine:SOCl₂:Methanol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 10 mmol : 10 mmol : 50 mL | Reflux (110°C) | 9 | High (not specified) | High (not specified) | [4] |
| 8 mmol : 4 mL SOCl₂ : 60 mL | Reflux (66°C) | 6 | 100 | High (not specified) | [5] |
| 0.1 M Glycine : 0.05 M SOCl₂ : 100 mL | Reflux (60-70°C) | 6-8 | High (not specified) | High (not specified) | [6] |
| Not Specified | Not Specified | Not Specified | 91 | High (not specified) | [7] |
| Not Specified | 35°C (addition), then higher | 1 | 98.4 | 100 | [8] |
Table 2: Product Characterization Data
| Characterization Method | Observed Data | Reference |
| ¹H-NMR (D₂O) | δ 4.03 (s, 2H), 3.92 (s, 3H) | [2][9] |
| ¹³C-NMR (D₂O) | δ 168.8, 53.5, 40.2 | [2][9] |
| Melting Point | 173.1-173.8°C | [10] |
| FT-IR (KBr, cm⁻¹) | 3400 (overtone C=O), 2682 & 2628 (N⁺—H), 1749 (C=O), 1259 (C—O—C) | [11] |
Experimental Protocols
Caution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[12][13]
Protocol 1: General Laboratory Scale Synthesis
This protocol is adapted from several literature procedures and is suitable for a standard laboratory setting.[4][5][6]
Materials:
-
Glycine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether (or tert-butyl methyl ether)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous methanol (100 mL).
-
Thionyl Chloride Addition: Cool the methanol in an ice bath to 0°C. Slowly add thionyl chloride (e.g., 7.3 mL, 100 mmol) dropwise to the cold methanol with vigorous stirring. This step is exothermic and generates HCl gas.
-
Glycine Addition: Once the addition of thionyl chloride is complete, add glycine (e.g., 7.5 g, 100 mmol) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to reflux (approximately 65°C) for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is triturated with cold diethyl ether (2 x 50 mL) to remove any remaining impurities.[6]
-
Drying: The white crystalline product, this compound hydrochloride, is collected by filtration and dried under vacuum.
Protocol 2: Controlled Temperature Addition for Scalability
This protocol is based on a method that adds thionyl chloride at a higher temperature to allow for better control of the reaction and prevent the accumulation of unreacted thionyl chloride, which can be a safety concern on a larger scale.[8]
Materials:
-
Glycine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, suspend glycine (e.g., 50 g) in anhydrous methanol (190 g).
-
Controlled Addition: Heat the suspension to 35°C with stirring. Add thionyl chloride (e.g., 53.5 g) dropwise over 1 hour, maintaining the internal temperature at 35°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for a specified period (e.g., 1 hour, or until reaction completion is confirmed by TLC).
-
Isolation: Cool the reaction mixture. The product may crystallize upon cooling. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound hydrochloride.[8]
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed signaling pathway for the esterification of glycine using thionyl chloride and methanol.
Caption: Reaction pathway for this compound synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of this compound hydrochloride.
References
- 1. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. ijcrr.com [ijcrr.com]
- 5. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 11. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. pianetachimica.it [pianetachimica.it]
Application Notes and Protocols: Trimethylchlorosilane in the Preparation of Methyl Glycinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esterification of amino acids is a fundamental process in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Methyl esters of amino acids, such as methyl glycinate (B8599266), serve as crucial intermediates by protecting the carboxylic acid functionality.[1][2] A variety of methods exist for this transformation, but many involve harsh conditions or tedious work-up procedures.[1] The use of trimethylchlorosilane (TMSCl) in methanol (B129727) offers a convenient, mild, and efficient alternative for the preparation of amino acid methyl esters.[1][2][3][4] This method proceeds at room temperature and generally provides good to excellent yields of the corresponding amino acid methyl ester hydrochloride.[1][2][3][4]
Reaction Mechanism and Principle
The reaction of trimethylchlorosilane with methanol generates anhydrous hydrogen chloride (HCl) in situ. This anhydrous HCl then acts as a catalyst for the classical Fischer esterification of the carboxylic acid group of the amino acid. The amino group of glycine (B1666218) is protonated by the generated HCl, which prevents side reactions and protects it from participating in the esterification. The overall process is a one-pot reaction that is simple to perform.[5][6]
The primary advantage of this method is the gentle generation of the acidic catalyst, avoiding the use of corrosive and hazardous reagents like thionyl chloride or concentrated mineral acids directly.[1][6] The reaction conditions are mild, making it compatible with a wide range of amino acids.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of methyl glycinate and a related amino acid ester using trimethylchlorosilane.
Table 1: Synthesis of Glycine Methyl Ester Hydrochloride
| Amino Acid | Molar Ratio (Amino Acid:TMSCl) | Solvent | Temperature (°C) | Reaction Time | Yield | Reference |
| Glycine | 1:2 | Methanol | Room Temperature | Not Optimized | Good to Excellent | [1][2] |
Table 2: Synthesis of D-4-hydroxyphenylglycinate Methyl Ester (for comparison of conditions)
| Starting Material | Molar Ratio (Substrate:TMSCl) | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) | Reference |
| D-p-hydroxyphenylglycine | 1:2 | Methanol | 25 | 87.5 | 98.8 | [7] |
| D-p-hydroxyphenylglycine | 1:2.5 | Methanol | 50 | 88.5 | 98.1 | [7] |
| D-p-hydroxyphenylglycine | 1:1.5 | Methanol/HCl | 60 | 90.5 | 96.7 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Glycine Methyl Ester Hydrochloride [1][2]
Materials:
-
Glycine
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol (anhydrous)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a clean, dry round bottom flask, add glycine (0.1 mol).
-
Place the flask on a magnetic stirrer.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.
-
Add methanol (100 mL) to the mixture.
-
Continue stirring the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to obtain the glycine methyl ester hydrochloride product.
Characterization Data for Glycine Methyl Ester Hydrochloride: [1][2]
-
¹H-NMR (D₂O): δ 4.03 (s, 2H), 3.92 (s, 3H)
-
¹³C-NMR (D₂O): δ 168.8, 53.5, 40.2
-
ESI-MS: calculated for (M+H)⁺/z: 90.1, found: (M+H)⁺/z: 90.1
Protocol 2: Synthesis with Alternative Work-up [8]
This protocol is a general method for esterification using TMSCl and includes a neutralization step, which may be necessary for substrates sensitive to acidic conditions during work-up.
Materials:
-
Glycine
-
Trimethylchlorosilane (TMSCl)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
In a screw-capped vial under a nitrogen atmosphere, combine glycine (1.5 mmol), methanol (50 mmol), and trimethylchlorosilane (3.5 mmol).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 60°C) for the required time (e.g., 2 hours).
-
After cooling the mixture to room temperature, dilute it with diethyl ether.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Dry the organic solution over anhydrous magnesium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to yield the product.
Visualizations
Caption: Reaction mechanism of this compound synthesis.
Caption: Experimental workflow for synthesis.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A Convenient Synthesis of Amino Acid Methyl Esters | Semantic Scholar [semanticscholar.org]
- 5. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]
- 8. dialnet.unirioja.es [dialnet.unirioja.es]
Application Notes and Protocols: Methyl Glycinate as a Protecting Group in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In complex organic synthesis, particularly in the fields of peptide chemistry and drug development, the use of protecting groups is essential to ensure chemoselectivity and achieve high yields of the desired product. A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be carried out elsewhere in the molecule. The N-acyl glycinate (B8599266) moiety, formed by the acylation of a carboxylic acid with methyl glycinate, can serve as a versatile protecting group for carboxylic acids. This strategy allows for subsequent reactions to be performed on the molecule, after which the original carboxylic acid can be regenerated via hydrolysis of the amide bond. These application notes provide a comprehensive overview of the use of this compound as a protecting group, including detailed protocols for protection and deprotection, quantitative data, and its application in orthogonal synthesis strategies.
Data Presentation
The following tables summarize quantitative data for the key steps in the application of this compound as a protecting group: N-acylation (protection) and amide bond hydrolysis (deprotection).
Table 1: N-Acylation of Carboxylic Acids with Glycine (B1666218) Methyl Ester (Protection)
| Carboxylic Acid Derivative | Coupling Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Oleic Acid | EDCI, HOBt, NEt₃ | Not Specified | Room Temp | 18 | High (not specified) | [1] |
| Lauric Acid | Lipase (proRML mutant) | Glycerol/Water | Not Specified | 16 | 70 | [2] |
| Myristic Acid | Lipase (proRML mutant) | Glycerol/Water | Not Specified | 24 | 80 | [2] |
| Various Fatty Acids | Thionyl Chloride, then Glycine Sodium Salt | Not Specified | 160 | 5 | High (not specified) | [3] |
Table 2: Hydrolysis of N-Acyl Glycine Derivatives (Deprotection)
| N-Acyl Glycine Derivative | Hydrolysis Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Acyl-N,α,α-trialkyl Glycine Amides | Trifluoroacetic Acid (TFA) | TFA | 25 | Variable | Quantitative | [4][5] |
| N-Benzoyl Alaninamide | 95:5 TFA/Water | TFA/Water | Room Temp | 24 | ~95% Hydrolysis | [6] |
| N-Arachidonoyl-glycine | FAAH Enzyme | Not Specified | Not Specified | Not Specified | Substrate Dependent | [7] |
| N-Lauroylglycine | Lipase (RML mutant) | Not Specified | Not Specified | Not Specified | Substrate Dependent | [2] |
| General Amide | Conc. HCl, Reflux | Water | Reflux | 2.5 | High (not specified) | [8] |
| General Amide | 4M KOH, Reflux | EtOH/Water | 100-110 | 16 | High (not specified) | [8] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with this compound (N-Acylation)
This protocol describes a general method for the coupling of a carboxylic acid with glycine methyl ester using carbodiimide (B86325) activators.
Materials:
-
Carboxylic acid (1.0 eq)
-
Glycine methyl ester hydrochloride (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)[1]
-
Hydroxybenzotriazole (HOBt) (1.2 eq)[1]
-
Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), glycine methyl ester hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add NEt₃ or DIPEA (2.5 eq) dropwise to the stirred solution.
-
Add EDCI (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-acyl glycine methyl ester.
Protocol 2: Deprotection of N-Acyl Glycine Methyl Ester (Amide Hydrolysis)
This protocol outlines a general procedure for the acidic hydrolysis of the N-acyl amide bond to regenerate the carboxylic acid.
Materials:
-
N-acyl glycine methyl ester (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)[6][8]
-
Water
-
Dioxane or Ethanol (B145695) (optional, as a co-solvent)
Procedure:
-
Dissolve the N-acyl glycine methyl ester in a mixture of concentrated HCl and water (e.g., 6 M HCl) or a mixture of TFA and water (e.g., 95:5 TFA/water).[6][8] A co-solvent like dioxane or ethanol can be used to improve solubility.
-
Heat the reaction mixture to reflux (for HCl) or stir at room temperature (for TFA) for 2-24 hours.[6][8] The reaction time will depend on the stability of the acyl group.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using HCl, neutralize the solution with a base (e.g., NaOH or NaHCO₃) to the isoelectric point of the liberated amino acid (glycine) to precipitate it, if desired.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization or flash column chromatography.
Mandatory Visualizations
Caption: Workflow for the protection and deprotection of a carboxylic acid using this compound.
Caption: Orthogonal protection strategy illustrating selective deprotection of different functional groups.
Application in Orthogonal Synthesis
The N-acyl glycinate protecting group can be employed in orthogonal synthesis strategies, where multiple protecting groups are used to mask different functional groups, and each can be removed selectively under specific conditions without affecting the others.[9][10] For instance, a molecule containing both a carboxylic acid and an amino group can be protected with an N-acyl glycinate on the carboxyl function and a tert-Butoxycarbonyl (Boc) group on the amine. The Boc group can be selectively removed under acidic conditions (e.g., TFA), leaving the N-acyl glycinate intact for subsequent reactions at the amine. Conversely, the N-acyl glycinate can be hydrolyzed under different, often more forcing, acidic or basic conditions, or enzymatically, while the Boc group (if desired to be retained) would require specific acidic conditions for its removal. This orthogonality allows for precise control over the synthetic route, which is particularly valuable in the synthesis of complex molecules like peptides and natural products.[11][12]
Conclusion
The use of this compound to form an N-acyl glycinate derivative is a viable strategy for the protection of carboxylic acids in organic synthesis. The protection and deprotection steps are generally high-yielding and utilize standard laboratory reagents and techniques. Furthermore, the N-acyl glycinate group can be integrated into orthogonal protection schemes, enhancing its utility in the synthesis of complex, multifunctional molecules. The choice of deprotection method, whether chemical or enzymatic, provides additional flexibility for researchers in designing their synthetic pathways.
References
- 1. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. scielo.br [scielo.br]
- 4. Effect of temperature on the acidolysis of N-acyl-N,alpha,alpha-trialkyl glycine amides as related to the nature of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and automated synthesis of custom peptide sequences. The most prevalent strategy involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored to an insoluble resin support. Typically, the C-terminal amino acid is first attached to the resin via its carboxyl group. This document details a specialized application of SPPS: the synthesis of peptides with a C-terminal glycine (B1666218) methyl ester. This is achieved by utilizing methyl glycinate (B8599266) as the starting building block, which is first immobilized on the resin. This approach is particularly useful for the synthesis of peptide esters, which can serve as intermediates for segment condensation, prodrugs, or to mimic post-translational modifications.
The protocols provided herein are based on the widely adopted fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which offers the advantage of mild deprotection conditions, preserving acid-labile side-chain protecting groups.
Core Applications
The synthesis of peptides with a C-terminal methyl ester using methyl glycinate is applicable in several areas of research and drug development:
-
Fragment Condensation: Peptide methyl esters can be converted to peptide hydrazides, which are key intermediates for the azide-mediated ligation of peptide fragments to synthesize larger proteins.
-
Prodrug Development: Esterification of the C-terminal carboxyl group can enhance the lipophilicity and membrane permeability of a peptide, potentially improving its pharmacokinetic properties. These esters can then be hydrolyzed by intracellular esterases to release the active peptide.
-
Structure-Activity Relationship (SAR) Studies: The C-terminal carboxylate is often a key interaction point with biological targets. Esterification allows for the systematic investigation of the importance of this functional group for biological activity.
-
Peptidomimetic Design: The C-terminal ester can serve as a handle for further chemical modifications to create novel peptide analogs with enhanced stability or activity.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes a method for the attachment of this compound to 2-chlorotrityl chloride resin. This resin is highly acid-labile, allowing for the cleavage of the final peptide ester under mild acidic conditions that keep side-chain protecting groups intact if desired.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Preparation of Amino Acid Solution: In a separate vial, dissolve this compound hydrochloride (2.5 mmol, 2.5 eq) in a minimal amount of DMF. Add DIPEA (5.0 mmol, 5.0 eq) to neutralize the hydrochloride and liberate the free amine.
-
Loading: Drain the DCM from the swollen resin. Add the solution of this compound to the resin. Add DCM to ensure the resin is fully submerged.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To block any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of this compound on the resin can be determined by a quantitative ninhydrin (B49086) test or by cleaving a small amount of the resin-bound amino acid and analyzing the concentration of the liberated product.
Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis on this compound Resin
This protocol outlines the standard cycle for elongating the peptide chain on the prepared this compound-loaded resin using Fmoc-protected amino acids.
Materials:
-
This compound-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure (for each coupling cycle):
-
Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq relative to resin loading) and HBTU/HATU (2.9 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of the Peptide Methyl Ester from the Resin
This protocol describes the final step of cleaving the synthesized peptide methyl ester from the 2-chlorotrityl resin.
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a model pentapeptide (e.g., H-Ala-Val-Leu-Phe-Gly-OMe) using the protocols described above. Actual yields and purities will vary depending on the peptide sequence, length, and the efficiency of each coupling and deprotection step.
| Parameter | Value | Method of Determination |
| Resin Loading | ||
| Initial Resin Loading | ~1.0 mmol/g | Manufacturer's Specification |
| This compound Loading | 0.6 - 0.8 mmol/g | Quantitative Ninhydrin Assay |
| Synthesis Efficiency | ||
| Average Coupling Efficiency | >99% | Kaiser Test (Qualitative) |
| Overall Crude Yield | 60 - 80% | Gravimetric analysis of crude peptide |
| Final Product | ||
| Purity of Crude Peptide | 70 - 85% | RP-HPLC at 220 nm |
| Purity after Purification | >95% | RP-HPLC at 220 nm |
| Final Isolated Yield | 30 - 50% | Gravimetric analysis after purification |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (e.g., ESI-MS) |
Visualizations
Experimental Workflow for SPPS using this compound
Caption: Workflow for SPPS starting with this compound.
Logical Relationship of SPPS Cycle Components
Caption: The core iterative cycle of Fmoc-SPPS.
Application Notes: Methyl Glycinate in Solution-Phase Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short to medium-length peptides, offering advantages in scalability and purification of intermediates over solid-phase synthesis for certain applications. Methyl glycinate (B8599266) hydrochloride is a common and cost-effective starting material for the C-terminus of a peptide. Its methyl ester serves as a protecting group for the carboxylic acid, which can be readily saponified at a later stage. The selection of an appropriate coupling reagent and reaction conditions is paramount to ensure high yields, minimize side reactions such as racemization, and facilitate purification. These notes provide a comprehensive overview of the use of methyl glycinate in solution-phase peptide coupling, a comparison of common coupling reagents, and detailed experimental protocols.
Core Concepts
In a typical solution-phase peptide coupling reaction involving this compound, an N-terminally protected amino acid is activated and subsequently reacted with the free amino group of this compound. A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction.
The general reaction scheme is as follows:
PG-AA-OH + H₂N-Gly-OMe·HCl --(Coupling Reagent, Base)--> PG-AA-Gly-OMe + Byproducts
Where:
-
PG-AA-OH : N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Phe-OH)
-
H₂N-Gly-OMe·HCl : Glycine (B1666218) methyl ester hydrochloride
-
PG-AA-Gly-OMe : The resulting N-protected dipeptide methyl ester
Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency, reaction time, and potential for side reactions. Below is a summary of commonly used coupling reagents for solution-phase synthesis.
| Coupling Reagent | Reagent Type | Typical Reaction Time | Representative Yield (%) | Key Advantages & Disadvantages |
| HATU | Uronium Salt | 15 - 60 minutes | >95 | Advantages: High reactivity, low racemization, effective for hindered couplings.[1][2] Disadvantages: Higher cost. |
| HBTU | Uronium Salt | 30 - 120 minutes | ~95 | Advantages: Efficient and widely used, cost-effective.[3][4] Disadvantages: Less reactive than HATU, potential for guanidinylation side reaction. |
| PyBOP | Phosphonium Salt | 30 - 120 minutes | ~95 | Advantages: Byproducts are non-carcinogenic, lower risk of guanidinylation.[5] Disadvantages: Less reactive than HATU/HBTU. |
| EDC·HCl / HOBt | Carbodiimide (B86325) | 60 - 240 minutes | 80 - 90 | Advantages: Cost-effective, water-soluble byproduct (urea) is easily removed.[4] Disadvantages: Slower reaction times, moderate yields. |
| DCC / HOBt | Carbodiimide | 3 - 12 hours | ~95 | Advantages: High yields, inexpensive. Disadvantages: Dicyclohexylurea (DCU) byproduct is poorly soluble and requires filtration. |
| CDI | Imidazolium | 12 - 24 hours | 70 - 85 | Advantages: Mild conditions, simple work-up. Disadvantages: Slower reaction, may require an additive for higher yields. |
Experimental Protocols
Protocol 1: General Peptide Coupling using HATU
This protocol describes a general procedure for the coupling of an N-Boc-protected amino acid to glycine methyl ester hydrochloride using HATU.
Materials:
-
N-Boc-amino acid (e.g., Boc-L-Alanine)
-
Glycine methyl ester hydrochloride
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt and provide the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Coupling Reaction: Add the activated carboxylic acid solution to the amine component solution. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Peptide Coupling using EDC·HCl/HOBt
This protocol outlines the use of the carbodiimide EDC·HCl with the additive HOBt for peptide coupling.
Materials:
-
N-Boc-amino acid (e.g., Boc-L-Alanine)
-
Glycine methyl ester hydrochloride
-
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the N-Boc-amino acid (1.0 eq), glycine methyl ester hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.[4]
-
Coupling: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of NMM (2.5 eq).[4] Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4] The crude product can be purified by column chromatography.
Visualizations
Caption: General workflow for solution-phase peptide coupling.
Caption: Carbodiimide-mediated peptide coupling mechanism.
References
Application Notes and Protocols for Coupling Reactions with Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl glycinate (B8599266), the methyl ester of the simplest amino acid, glycine (B1666218), is a fundamental building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary amine and an ester, allows it to participate in a variety of coupling reactions to form more complex molecules. This document provides detailed application notes and protocols for two primary types of coupling reactions involving methyl glycinate: amide bond formation with carboxylic acids and carbon-nitrogen (C-N) bond formation with aryl halides via the Buchwald-Hartwig amination.
These reactions are crucial for the synthesis of peptides, peptidomimetics, and N-aryl glycine derivatives, which are prevalent scaffolds in pharmacologically active compounds. The protocols outlined below are designed to be reproducible and provide a solid foundation for further methodological development.
Amide Bond Formation with Carboxylic Acids
The coupling of a carboxylic acid with the primary amine of this compound to form an amide bond is a cornerstone of peptide synthesis.[1] This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to achieve this with high efficiency and minimal side reactions, particularly racemization when chiral carboxylic acids are used.[2][3] this compound is commonly used as its hydrochloride salt, which necessitates the use of a base to liberate the free amine in situ.
Common Amide Coupling Reagents and Conditions
Several classes of reagents are effective for the coupling of carboxylic acids with this compound. The choice of reagent often depends on the complexity of the substrates, desired reaction time, and cost considerations.
| Coupling Reagent | Additive | Base | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) |
| EDC | HOBt or OxymaPure | DIPEA or NMM | DMF or DCM | 0 to RT | 12-24 |
| DCC | HOBt | - | DCM | 0 to RT | 12-24 |
| HBTU | HOBt (optional) | DIPEA or NMM | DMF | RT | 1-4 |
| HATU | - | DIPEA or NMM | DMF | RT | 0.5-2 |
| PyBOP | - | DIPEA | DMF or DCM | 0 to RT | 2-12 |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; DCC: Dicyclohexylcarbodiimide; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; HOBt: 1-Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; RT: Room Temperature.
Experimental Protocol: EDC/HOBt Mediated Coupling of N-Boc-Alanine with this compound Hydrochloride
This protocol describes a standard procedure for the synthesis of a dipeptide derivative using EDC and HOBt.
Materials:
-
N-Boc-Alanine
-
This compound hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-Alanine (1.0 eq.), this compound hydrochloride (1.0 eq.), and HOBt (1.1 eq.).
-
Dissolve the solids in anhydrous DMF (approximately 0.2-0.5 M concentration relative to the limiting reagent).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.2 eq.) dropwise to the stirred solution. It is crucial to first neutralize the hydrochloride salt and then provide a basic environment for the coupling.
-
In a separate container, dissolve EDC (1.2 eq.) in a small amount of anhydrous DMF or DCM.
-
Add the EDC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Amide Coupling Workflow
Caption: General workflow for amide bond formation.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction enables the coupling of amines with aryl halides or triflates and is widely used for the synthesis of N-aryl glycine esters.[5][6] These products are valuable intermediates in the synthesis of various pharmaceuticals. The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7]
Typical Buchwald-Hartwig Reaction Conditions
The conditions for the Buchwald-Hartwig amination can be tuned by varying the catalyst, ligand, base, and solvent to optimize the yield for specific substrates.
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Pd₂(dba)₃ | XPhos | K₂CO₃ or Cs₂CO₃ | Toluene (B28343) or Dioxane | 80-110 | 12-24 |
| Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 80-110 | 4-18 |
| Pd-PEPPSI-IPr | NaOtBu or K₃PO₄ | Dioxane or THF | 60-100 | 8-24 | |
| t-BuBrettPhos Pd G3/G4 | Cs₂CO₃ | 2-MeTHF | 50-80 | 12-24 |
Pd₂(dba)₃: Tris(dibenzylideneacetone)dipalladium(0); Pd(OAc)₂: Palladium(II) acetate; XPhos, SPhos, t-BuBrettPhos: Biaryl phosphine ligands; PEPPSI-IPr: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation catalyst with an N-heterocyclic carbene ligand; NaOtBu: Sodium tert-butoxide; 2-MeTHF: 2-Methyltetrahydrofuran.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene (B49008) with this compound
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Note: this compound is often generated in situ from its hydrochloride salt or used as the free base if available.
Materials:
-
4-Bromotoluene
-
This compound hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Celite
Procedure:
-
To a Schlenk tube or a round-bottom flask equipped with a reflux condenser, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and the base (Cs₂CO₃, 2.0 eq. or NaOtBu, 1.4 eq.).
-
Add 4-bromotoluene (1.0 eq.) and this compound hydrochloride (1.2 eq.). If using the free base of this compound, 1.2 eq. is also appropriate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed toluene via syringe (approximately 0.1-0.2 M concentration relative to the aryl bromide).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)glycine methyl ester.
Buchwald-Hartwig Amination Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes: The Utility of Methyl Glycinate in Modern Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3][4] The development of efficient and versatile synthetic routes to these scaffolds is a cornerstone of medicinal chemistry. Methyl glycinate (B8599266), the methyl ester of the simplest amino acid, glycine (B1666218), serves as an invaluable and highly versatile C2N building block in the construction of these complex molecules.[5] Often utilized as its more stable hydrochloride salt, methyl glycinate provides both a nucleophilic nitrogen and an electrophilic carbonyl carbon, enabling its participation in a variety of cyclization and multicomponent reactions.[5][6]
These application notes provide an overview of the use of this compound in the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalinones, and pyrroles. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate the application of these methodologies in a research and development setting.
Synthesis of 2-(Aminomethyl)benzimidazoles
The benzimidazole (B57391) core is a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole (B731) and the anthelmintic albendazole. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. The use of glycine or its esters, such as this compound, provides a direct route to 2-(aminomethyl)benzimidazoles, which are important ligands and synthetic intermediates.[7] The reaction typically proceeds via condensation and subsequent cyclization under acidic conditions.[7][8]
Experimental Protocol: Synthesis of 2-(Aminomethyl)benzimidazole
This protocol is adapted from the methodology described for the condensation of o-phenylenediamine with glycine in the presence of a strong acid.[7][8]
Materials:
-
o-Phenylenediamine
-
Glycine methyl ester hydrochloride
-
4N Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Acetone (B3395972) (for recrystallization)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq), glycine methyl ester hydrochloride (1.0-1.5 eq), and 4N HCl.
-
Heat the mixture to reflux (approximately 110-130°C) and maintain for 4-48 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[7][8]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of NaOH solution until the pH is adjusted to approximately 7.2-8.0, which will precipitate the product.[8]
-
Filter the resulting solid using a Buchner funnel and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent, such as acetone or aqueous ethanol (B145695), to yield pure 2-(aminomethyl)benzimidazole.[8]
Quantitative Data
The following table summarizes representative yields for the synthesis of 2-(aminomethyl)benzimidazole derivatives under varying conditions.
| Starting Amine | Carboxylic Acid Source | Conditions | Reaction Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | Glycine | 4N HCl, Reflux | 4 | 78.5 | [8] |
| o-Phenylenediamine | Glycine | HCl, Reflux | 72 | 56 | [7] |
| N-methyl-o-phenylenediamine | Glycine | HCl, 110-130°C (sealed) | 36-72 | >70 (projected) | [7] |
Synthesis of Quinoxalin-2-ones
Quinoxalines and their derivatives are another important class of N-heterocycles known for a wide range of biological activities.[9][10] Quinoxalin-2-ones can be synthesized via the copper-catalyzed reaction of 2-haloanilines with amino acids, including glycine. This method provides a straightforward route to this valuable heterocyclic core.
Experimental Protocol: Synthesis of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one
This protocol is adapted from a copper-catalyzed synthesis of quinoxalinones.[11]
Materials:
-
Glycine (or glycine methyl ester)
-
Copper(I) Chloride (CuCl)
-
Potassium Phosphate (K₃PO₄)
-
Dimethylethylenediamine (DMEDA)
-
Dry Dimethyl Sulfoxide (DMSO)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
To a dry reaction vessel, add 2-bromo-4-methylaniline (1.0 eq), glycine (3.0 eq), K₃PO₄ (3.0 eq), CuCl (0.05 eq), and DMEDA (0.4 eq).
-
Add dry DMSO as the solvent.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature (e.g., 90°C) for the required duration (e.g., 24 h).
-
Monitor the reaction for completion by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure quinoxalin-2-one.
Quantitative Data
The following table summarizes yields for the synthesis of various quinoxalin-2-one derivatives.
| 2-Haloaniline | Amino Acid | Yield (%) | Reference |
| 2-Bromo-4-methylaniline | Glycine | 83 | [11] |
| 2-Bromoaniline | L-Alanine | 87 | [11] |
Synthesis of N-Substituted Pyrroles
The Paal-Knorr synthesis is a classic and reliable method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[12][13] Using glycine methyl ester as the amine source provides a direct route to N-(pyrrol-1-yl)acetate derivatives, which are versatile intermediates for further functionalization.
Experimental Protocol: General Synthesis of Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate
This protocol is based on the general Paal-Knorr reaction conditions.[14]
Materials:
-
Acetonylacetone (2,5-hexanedione)
-
Glycine methyl ester hydrochloride
-
A weak base (e.g., sodium acetate (B1210297) or triethylamine)
-
Ethanol or acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) and a weak base (1.1 eq) in ethanol or acetic acid.
-
Add acetonylacetone (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the resulting crude oil or solid by column chromatography or distillation to obtain the pure N-substituted pyrrole.
Quantitative Data
Yields for Paal-Knorr reactions are typically high, often ranging from good to excellent, depending on the specific substrates and conditions used.
| 1,4-Dicarbonyl | Amine | Product | Typical Yield Range (%) |
| 2,5-Hexanedione | Glycine Methyl Ester | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate | 70-95 |
| 2,5-Dimethoxytetrahydrofuran | Various Amines | N-Substituted Pyrroles | 80-98[13] |
Visualizations
Logical Relationship Diagram
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 5. nbinno.com [nbinno.com]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. CN102863390A - Synthetic method of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mtieat.org [mtieat.org]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Sarcosine from Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465) (N-methylglycine) is a naturally occurring amino acid derivative found in various biological tissues.[1] It serves as an intermediate in the metabolism of choline (B1196258) and methionine.[1] In the context of drug development and clinical research, sarcosine has garnered attention as a potential biomarker for prostate cancer progression and for its role as a glycine (B1666218) transporter 1 (GlyT1) inhibitor, with therapeutic implications for neurological disorders like schizophrenia.[2][3]
This document provides detailed protocols for the chemical synthesis of sarcosine, starting from the readily available precursor, methyl glycinate (B8599266). The primary method detailed is a two-step process involving an initial N-methylation via reductive amination, followed by ester hydrolysis. This route is efficient and avoids the formation of quaternary ammonium (B1175870) salts that can occur with direct alkylation methods.[4][5]
Synthetic Scheme Overview
The conversion of methyl glycinate to sarcosine is typically achieved in two main steps:
-
N-Methylation: The primary amine of this compound is methylated to form methyl sarcosinate. This is commonly performed via reductive amination using formaldehyde (B43269) as the methyl source and a suitable reducing agent.
-
Hydrolysis: The methyl ester of methyl sarcosinate is hydrolyzed under basic conditions, followed by neutralization to yield the final product, sarcosine.
Caption: Overall reaction scheme for the synthesis of sarcosine.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination and Hydrolysis
This protocol details the most common and controlled method for synthesizing sarcosine from this compound hydrochloride.
Part A: Synthesis of Methyl N-methylglycinate (Methyl Sarcosinate)
The Eschweiler-Clarke reaction provides a classic framework for the methylation of primary amines using formaldehyde and formic acid.[4] A modified, milder approach using sodium cyanoborohydride is also widely effective for reductive amination.[5]
Materials:
-
Glycine methyl ester hydrochloride (C₃H₈ClNO₂)[6]
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with 10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve glycine methyl ester hydrochloride (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.
-
Basification: Slowly add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride salt, liberating the free amine. Stir for 20 minutes.
-
Addition of Formaldehyde: Add aqueous formaldehyde (37%, 1.2 eq) to the stirring solution. The reaction mixture may become cloudy.
-
Reduction:
-
(Method A: NaBH₃CN) Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the mixture, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
(Method B: Catalytic Hydrogenation) Transfer the mixture to a hydrogenation vessel. Add 10% Pd/C (5 mol%). Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously for 6-12 hours at room temperature.
-
-
Work-up:
-
If using Method A, carefully quench the reaction by adding acetic acid until gas evolution ceases.
-
If using Method B, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
-
Extraction: Remove the solvent under reduced pressure. Resuspend the residue in water and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude methyl sarcosinate as an oil.
Part B: Hydrolysis to Sarcosine
Materials:
-
Crude methyl sarcosinate from Part A
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, 1M and 6M)
-
Ethanol
-
pH paper or pH meter
Procedure:
-
Saponification: Dissolve the crude methyl sarcosinate in a 1:1 mixture of water and ethanol. Add sodium hydroxide (1.5 eq) and stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Neutralization and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH ~6.0 using 1M HCl.
-
Concentrate the solution under reduced pressure to remove most of the solvent.
-
-
Purification:
-
The resulting solid (a mixture of sarcosine and NaCl) can be purified by recrystallization from an ethanol/water mixture.
-
Alternatively, the aqueous solution can be passed through an ion-exchange column to separate the amino acid from inorganic salts.
-
-
Final Product: Dry the purified white crystalline solid under vacuum to obtain pure sarcosine.
Caption: Experimental workflow for sarcosine synthesis.
Data Presentation
The following table summarizes typical quantitative data for the described synthesis. Yields and purity are representative and may vary based on reaction scale, purity of reagents, and specific conditions.
| Parameter | Step 1: N-Methylation | Step 2: Hydrolysis | Overall |
| Starting Material | This compound HCl | Methyl Sarcosinate | This compound HCl |
| Product | Methyl Sarcosinate | Sarcosine | Sarcosine |
| Typical Yield | 85 - 95% | 90 - 98% | 76 - 93% |
| Purity (by NMR) | >95% (crude) | >99% (after recrystallization) | >99% |
| Physical Form | Colorless Oil | White Crystalline Solid | White Crystalline Solid |
| Molecular Weight | 103.12 g/mol | 89.09 g/mol | 89.09 g/mol |
Signaling Pathway Context for Drug Development
Sarcosine metabolism is intrinsically linked to the one-carbon metabolic cycle, which is crucial for numerous cellular processes, including nucleotide synthesis and methylation reactions. The key enzymes involved are Glycine N-methyltransferase (GNMT) and Sarcosine Dehydrogenase (SARDH).
-
GNMT: Catalyzes the synthesis of sarcosine from glycine using S-adenosylmethionine (SAM) as a methyl donor. This reaction is a key regulator of the SAM/S-adenosylhomocysteine (SAH) ratio, which impacts cellular methylation potential.[7][8]
-
SARDH: Catalyzes the demethylation of sarcosine back to glycine.
In prostate cancer, elevated sarcosine levels have been linked to increased GNMT expression and decreased SARDH expression, suggesting a shift in metabolic flux that promotes cell invasion.[3] Understanding this pathway is critical for developing therapies that target cancer metabolism.
Caption: Sarcosine's role in one-carbon metabolism.
References
- 1. Sarcosine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 7. Mutations in human glycine N-methyltransferase give insights into its role in methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine N-methyltransferase and regulation of S-adenosylmethionine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Glycinate as an Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl glycinate (B8599266), the methyl ester of the amino acid glycine (B1666218), is a versatile building block in organic synthesis. Its bifunctional nature, possessing both an amine and an ester group, makes it a valuable precursor for the synthesis of a variety of more complex molecules. In the agrochemical industry, methyl glycinate serves as a key intermediate in the production of certain herbicides, most notably the broad-spectrum herbicide glyphosate (B1671968). This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of agrochemical compounds.
This compound in Glyphosate Synthesis
The most significant application of this compound in the agrochemical sector is as a precursor to N-(phosphonomethyl)glycine, commonly known as glyphosate. The synthesis typically involves the reaction of a glycine derivative with a source of the phosphonomethyl group. While many industrial processes start with glycine, the in-situ or direct use of this compound offers advantages in certain synthetic routes. The ester functionality can protect the carboxylic acid group during the phosphonomethylation step and is subsequently hydrolyzed to yield the final glyphosate product.
Synthetic Pathway Overview
A common route to glyphosate involves the reaction of glycine or its ester with formaldehyde (B43269) and a phosphite (B83602) source, such as dimethyl phosphite. This process, a variation of the Mannich reaction, leads to the formation of a glyphosate precursor, which is then hydrolyzed to the active herbicide.
Caption: Synthesis of Glyphosate from this compound.
Quantitative Data for Glyphosate Synthesis
The following table summarizes quantitative data from a study on a new synthesis approach for glyphosate, which can be adapted from glycine to its methyl ester. The data highlights two different optimization schemes, one for maximizing yield and the other for maximizing purity.
| Parameter | Optimum Scheme for Yield | Optimum Scheme for Purity |
| Reactants | ||
| Glycine (or molar equivalent of this compound) | 0.1 mol | 0.1 mol |
| Dimethyl Phosphite | 0.12 mol | 0.1 mol |
| Hydrochloric Acid (for hydrolysis) | 0.35 mol | 0.35 mol |
| Reaction Conditions | ||
| Condensation Temperature | 50 °C | 50 °C |
| Hydrolysis Temperature | 120 °C | 110 °C |
| pH of Hydrolyzed Product | 1.0 | 1.5 |
| Results | ||
| Glyphosate Yield | 80.12% | 77.92% |
| Glyphosate Purity | 86.31 wt % | 94.94 wt % |
[Data adapted from a study on glyphosate synthesis from glycine and dimethyl phosphite.][1]
Experimental Protocols
Protocol 1: Synthesis of a Glyphosate Precursor
This protocol describes a general laboratory procedure for the synthesis of a glyphosate ester intermediate, based on methods reported in the literature starting from glycine.[1][2] The use of this compound would follow a similar procedure.
Objective: To synthesize N-(dimethoxyphosphinylmethyl)glycine methyl ester as a precursor to glyphosate.
Materials:
-
This compound hydrochloride
-
Paraformaldehyde
-
Dimethyl phosphite
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Thermometer
-
Rotary evaporator
References
Troubleshooting & Optimization
Technical Support Center: Prevention of Diketopiperazine (DKP) Formation from Methyl Glycinate and Related Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of diketopiperazine (DKP) from methyl glycinate (B8599266) and during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in reactions involving methyl glycinate and in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct. In the context of this compound, two molecules can condense to form 2,5-diketopiperazine. In solid-phase peptide synthesis (SPPS), DKP formation involves an intramolecular cyclization of a dipeptide, leading to its cleavage from the resin support.[1] This side reaction is problematic because it reduces the yield of the desired product and complicates the purification process.[1]
Q2: What is the chemical mechanism of DKP formation?
A2: The formation of DKP is an intramolecular aminolysis reaction. After the removal of an N-terminal protecting group (like Fmoc) in peptide synthesis, the newly exposed free amine can act as a nucleophile. It attacks the amide carbonyl group between the second and third amino acid residues, leading to the formation of a stable six-membered ring and cleavage of the peptide from the resin.[2][3]
Q3: What are the primary factors that promote DKP formation?
A3: Several factors can significantly increase the likelihood of DKP formation:
-
Peptide Sequence: Dipeptides with proline at the C-terminal position are particularly susceptible.[1] Generally, sequences with a secondary amino acid like proline as the second residue from the N-terminus are at high risk.[1] Sequences like Gly-Pro are more prone to DKP formation than Pro-Gly.[4]
-
Deprotection Conditions: The basic conditions required for removing the Fmoc protecting group, typically using piperidine (B6355638), can catalyze DKP formation.[1] Prolonged exposure to these basic conditions increases the risk.[2]
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[1][2]
-
Solvent: The choice of solvent can influence the rate of DKP formation. While DMF is common, other solvents might reduce this side reaction.[2]
-
Resin Type: The type of resin and linker used in SPPS plays a role. For example, peptides attached to Wang resin are prone to cleavage upon DKP formation.[1][2]
Troubleshooting Guides
Issue: Low yield of the desired peptide, with potential loss of the N-terminal dipeptide.
Possible Cause: Formation of diketopiperazine, which results in the cleavage of the dipeptide from the resin.
Solutions:
-
Modify Deprotection Conditions: Standard 20% piperidine in DMF can be aggressive. Consider using alternative, milder deprotection reagents. A combination of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to the standard protocol.[5]
-
Use Dipeptide Coupling: Instead of coupling single amino acids sequentially, couple a pre-synthesized protected dipeptide. This strategy completely avoids the formation of the susceptible dipeptidyl-resin intermediate.[2]
-
Optimize Temperature: Perform the deprotection and coupling steps at a lower temperature to decrease the rate of the DKP side reaction.[4]
-
Choose an Appropriate Resin: For sequences prone to DKP formation, using a more sterically hindered resin, such as a 2-chlorotrityl chloride (CTC) resin, can suppress this side reaction.[6][7]
Quantitative Data Summary
The following table summarizes the impact of different Fmoc deprotection conditions on the formation of DKP.
| Deprotection Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [5] |
| 5% Piperidine | DMF | 12.2 | [5] |
| 20% Piperidine | Toluene | 11.7 | [5] |
| 5% Piperazine | DMF | < 4 | [5] |
| 5% Piperazine | NMP | < 4 | [5] |
| 2% DBU, 5% Piperazine | NMP | Significantly Reduced | [5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (Susceptible to DKP Formation)
-
Resin Preparation: Swell the resin (e.g., Wang resin) in a suitable solvent like DCM, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (e.g., DIC/HOBt or HATU/DIPEA).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-15 minutes.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid.
-
Cleavage and Analysis: Cleave a small sample of the dipeptide from the resin and analyze by HPLC to quantify DKP formation.
Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.
-
Optimized Fmoc Deprotection: Prepare a solution of 2% DBU and 5% piperazine in NMP.[1]
-
Treat the resin with the optimized deprotection solution for a shorter duration (e.g., two treatments of 5-7 minutes each).[2]
-
Immediately proceed with the coupling of the next amino acid.
-
Cleavage and Analysis: Cleave and analyze the product as described in Protocol 1 to confirm the reduction in DKP byproduct.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Glycinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl glycinate (B8599266).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product is a white solid that is difficult to handle and shows poor solubility in organic solvents. What is it?
A1: You have likely isolated the hydrochloride salt of methyl glycinate (methyl 2-aminoacetate hydrochloride) rather than the free ester. This is the expected and desired product when using methods involving acid catalysts like hydrogen chloride (HCl) or thionyl chloride (SOCl₂). The hydrochloride salt is a stable, crystalline solid, whereas the free this compound is an unstable oil prone to side reactions.[1] For most applications, particularly in peptide synthesis, the hydrochloride salt is used directly or the free ester is generated in situ by treatment with a base just before use.
Q2: After neutralizing the hydrochloride salt to get the free ester, I see a significant loss of product and the formation of a new, less soluble compound. What is happening?
A2: You are likely observing the formation of 2,5-diketopiperazine (DKP), also known as glycine (B1666218) anhydride. The free this compound ester is unstable and can undergo rapid intermolecular condensation, where two molecules cyclize to form the highly stable six-membered DKP ring, eliminating two molecules of methanol (B129727).[1] This is the most common side reaction.
-
Troubleshooting:
-
Work at low temperatures: When generating the free ester from its salt, perform the neutralization with a base at low temperatures (e.g., 0 °C) to minimize the rate of DKP formation.
-
Use the free ester immediately: Prepare the free ester only when needed and use it in the subsequent reaction step without delay.
-
Avoid strong bases and high temperatures: These conditions significantly accelerate the rate of DKP formation. If possible, use a mild base for neutralization.
-
Q3: The yield of my esterification is consistently low, even after a long reaction time. What are the possible causes?
A3: Low yields in Fischer esterification of amino acids can be attributed to several factors:
-
Incomplete Reaction: Fischer esterification is an equilibrium-limited reaction.[2] To drive the reaction towards the product, a large excess of the alcohol (methanol) is typically used.[2]
-
Presence of Water: Water is a product of the esterification reaction. Any water present in the reactants (glycine, methanol) or from atmospheric moisture will shift the equilibrium back towards the starting materials, reducing the yield. Ensure you are using anhydrous methanol and dried glycine.
-
Insufficient Catalyst: A strong acid catalyst (like HCl gas, concentrated H₂SO₄, or SOCl₂) is crucial to protonate the carboxylic acid, making it more electrophilic for the attack by methanol.[3] Ensure sufficient catalyst has been added. When using SOCl₂, it reacts with methanol to form HCl in situ, which then acts as the catalyst.
-
Poor Solubility of Glycine: Glycine has limited solubility in methanol, which can slow down the reaction. Vigorous stirring is necessary to keep the glycine suspended and maximize contact with the reagents.
Q4: My NMR spectrum shows unreacted glycine. How can I improve the conversion?
A4: The presence of unreacted glycine indicates that the esterification has not gone to completion.
-
Troubleshooting:
-
Increase Reaction Time: For poorly soluble amino acids like glycine, longer reaction times (e.g., refluxing overnight) may be necessary.[4]
-
Ensure Anhydrous Conditions: Use freshly distilled, dry methanol and dry the glycine starting material under vacuum before use.
-
Increase Catalyst Concentration: In the thionyl chloride method, ensure a sufficient amount of SOCl₂ is added dropwise at a low temperature before refluxing. For the Fischer-HCl method, ensure the methanol is saturated with HCl gas.
-
Use a different method: The trimethylchlorosilane (TMSCl) method is reported to be highly efficient and proceeds under mild, room temperature conditions, often giving excellent yields.[5]
-
Q5: Besides diketopiperazine, what other side products should I be aware of?
A5: Other potential side products include:
-
Polymerization: The free this compound ester can polymerize, especially upon storage.[1] This is another reason why it is typically prepared and stored as the stable hydrochloride salt.
-
Glycine Hydrochloride: If the esterification is incomplete, the unreacted glycine will be protonated by the acid catalyst and may precipitate as glycine hydrochloride along with your product.
-
Over-methylation (N-methylation): While less common under standard esterification conditions, prolonged reaction times at high temperatures with certain reagents could potentially lead to methylation of the amino group, forming N-methylglycine methyl ester.
Quantitative Data on Synthesis Methods
| Synthesis Method | Reagents | Temperature | Reaction Time | Reported Yield | Reported Purity | Reference |
| Hydrogen Chloride Gas | Glycine, Anhydrous Methanol, HCl (gas) | 55-60 °C | Not specified | >95% | >99% | [6] |
| Thionyl Chloride | Glycine, Anhydrous Methanol, SOCl₂ | Reflux (66 °C) | 6.5 hours | ~100% | Not specified | [7] |
| Trimethylchlorosilane | Glycine, Methanol, TMSCl | Room Temp. | 12-24 hours | Good to Excellent | Not specified | [5] |
Experimental Protocols
Method 1: Synthesis of this compound Hydrochloride using Thionyl Chloride
This method is common due to its high yield and the in situ generation of the HCl catalyst.
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The setup should be under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with a drying tube.
-
Reagent Addition: To the flask, add anhydrous methanol (e.g., 60 mL). Cool the flask in an ice bath (0 °C).
-
Slowly add thionyl chloride (SOCl₂) (e.g., 4 mL for 8 mmol of glycine) dropwise to the cold methanol with vigorous stirring. This reaction is exothermic and generates HCl and SO₂ gases. Ensure proper ventilation in a fume hood.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Reaction: Add glycine (e.g., 8 mmol) portion-wise to the solution. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 30 minutes.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 6-8 hours. The reaction progress can be monitored by TLC until the starting glycine spot disappears.[7]
-
Workup: After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is this compound hydrochloride.[7] The product can be further purified by recrystallization from a suitable solvent system like methanol/ether.
Method 2: Synthesis of this compound Hydrochloride using Trimethylchlorosilane (TMSCl)
This method is advantageous for its mild reaction conditions and simple procedure.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, add the amino acid (e.g., 0.1 mol of glycine).
-
Reagent Addition: Under an inert atmosphere, slowly add freshly distilled trimethylchlorosilane (TMSCl) (e.g., 0.2 mol, 2 equivalents). Stir the suspension.
-
Add anhydrous methanol (e.g., 100 mL). The mixture may be a solution or suspension.
-
Reaction: Stir the resulting mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC.[5]
-
Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to remove the solvent and excess reagents. The resulting solid is the desired amino acid methyl ester hydrochloride.[5]
Visualizations
Reaction Pathways
Caption: Main synthesis pathway to this compound HCl and the major side reaction.
Experimental Workflow: Thionyl Chloride Method
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 7. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Methyl Glycinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the synthesis of methyl glycinate (B8599266) hydrochloride, a crucial intermediate in pharmaceutical development. Our goal is to assist you in improving yield, ensuring high purity, and overcoming common challenges in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of methyl glycinate hydrochloride.
| Issue | Potential Cause(s) | Recommended Solution(s) | Visual Indicator(s) |
| Low to No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC or HPLC.[1][2] - Ensure the reaction is heated to the appropriate temperature for the chosen method (e.g., reflux for thionyl chloride method).[3] - Extend the reaction time if starting material is still present. | - TLC plate shows a persistent spot for the starting material (glycine). - Reaction mixture remains a heterogeneous suspension when it should be a clear solution. |
| Presence of water: Reagents or glassware are not anhydrous. Water can hydrolyze the ester or react with the chlorinating agent.[4] | - Use anhydrous methanol (B129727) and dry all glassware thoroughly before use.[5] - Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox). | - Fuming of thionyl chloride upon addition to methanol, indicating reaction with moisture. - A cloudy or milky appearance of the reaction mixture. | |
| Inefficient acid catalysis: The acid catalyst (e.g., HCl, H₂SO₄) is inactive or used in insufficient quantity. | - Use freshly prepared or properly stored acid catalysts. - Ensure the correct molar ratio of the acid catalyst to the starting material. | - The reaction fails to proceed even with adequate heating and reaction time. | |
| Product is a sticky oil or fails to crystallize | Incomplete reaction: Presence of unreacted starting materials or intermediates. | - Ensure the reaction has gone to completion by monitoring with TLC or HPLC.[1] - If necessary, repeat the reaction with optimized conditions. | - Oily product instead of a white crystalline solid. - Broad peaks in NMR spectrum indicating a mixture of compounds. |
| Presence of impurities: Side products from the reaction can inhibit crystallization. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether).[6] - Wash the crude product with a non-polar solvent to remove organic impurities. | - Discolored product (e.g., yellow or brown). - The product remains an oil even after prolonged cooling and scratching. | |
| Incorrect crystallization conditions: The solvent system, temperature, or cooling rate is not optimal. | - Use a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[7] - Allow the solution to cool slowly to form larger, purer crystals.[8] | - Formation of a supersaturated solution that does not yield crystals upon cooling. - Precipitation of an amorphous solid instead of well-defined crystals. | |
| Product is hygroscopic and difficult to handle | Inherent nature of the product: this compound hydrochloride is known to be hygroscopic.[9][10] | - Dry the final product under vacuum.[9] - Store the product in a desiccator over a suitable drying agent (e.g., P₂O₅ or CaCl₂). - Handle the product in a dry atmosphere whenever possible. | - The crystalline product becomes sticky or liquefies upon exposure to air. |
| Polymerization of the product | Formation of the free ester: The hydrochloride salt is stable, but the free this compound ester can polymerize.[10][11] | - Avoid basic conditions during workup and purification. The product should be kept in its hydrochloride salt form. | - The formation of a viscous, insoluble material. |
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing this compound hydrochloride?
A1: The "best" method depends on the scale of your reaction, available equipment, and safety considerations.
-
Thionyl Chloride Method: This is a common and effective method that often gives high yields.[3] However, thionyl chloride is a hazardous reagent that must be handled with extreme care in a well-ventilated fume hood.[4][12][13][14][15]
-
Hydrogen Chloride (Gas) Method: This method is also widely used and can provide high yields and purity.[7][8][9] It requires a source of anhydrous HCl gas, which can be a safety concern.
-
Trimethylchlorosilane (TMSCl) Method: This method is often considered more convenient and proceeds under milder conditions (room temperature).[16] It can offer comparable or even higher yields than the other methods.[16]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] For TLC, a suitable developing solvent system should be used to separate the starting material (glycine) from the product. The spots can be visualized using a ninhydrin (B49086) stain.[3]
Q3: What are the most common impurities and how can I remove them?
A3: Common impurities include unreacted glycine (B1666218), glycine hydrochloride, and potential side products from the reaction of the chlorinating agent with the solvent. Purification is typically achieved through recrystallization. Dissolving the crude product in a minimal amount of hot methanol and then adding a less polar solvent like diethyl ether or chloroform (B151607) until turbidity is observed, followed by slow cooling, can yield pure crystals.[6]
Q4: My product is a fine powder that is difficult to filter. How can I improve the crystal size?
A4: To obtain larger crystals, control the rate of cooling during crystallization.[8] A slower cooling process allows for the formation of larger, more ordered crystals. Seeding the supersaturated solution with a small crystal of the pure product can also promote the growth of larger crystals.[7]
Q5: What are the critical safety precautions I should take?
A5: When working with thionyl chloride or anhydrous HCl gas, it is imperative to work in a certified chemical fume hood.[4][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13][15] Be aware that thionyl chloride reacts violently with water, releasing toxic gases (SO₂ and HCl).[4] Ensure all glassware is dry and the reaction is protected from atmospheric moisture.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methods for this compound hydrochloride.
Table 1: Comparison of Different Synthesis Methods
| Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Thionyl Chloride | Glycine, SOCl₂, Methanol | Reflux (66°C) | 6 | ~100 | - | [3] |
| Thionyl Chloride | D-phenylglycine, SOCl₂, Methanol | 50-60 | 1-1.5 | - | - | [17][18][19] |
| Hydrogen Chloride (gas) | Glycine, HCl (gas), Methanol | 55-60 | - | >93 | >98 | [7] |
| Hydrogen Chloride (gas) | Glycine, HCl (gas), Methanol | 45 | 0.75 | 95.64 | 99.37 | [8][9] |
| Trimethylchlorosilane | Glycine, TMSCl, Methanol | Room Temp. | 12-24 | 92-98 | - | [16] |
| Acetyl Chloride | Glycine, Acetyl Chloride, Methanol | -5 to 70 | 6 | 90.68 | - | [9] |
Table 2: Optimizing the Hydrogen Chloride (Gas) Method
| Glycine:Methanol (molar ratio) | HCl Gas Flow Rate | Temperature (°C) | Cooling Rate (°C/h) | Yield (%) | Purity (%) | Reference(s) |
| 1:10 | 20 m³/h | 55-60 | - | - | - | [7] |
| 1:8 | 30 m³/h | 55-60 | - | - | - | [7] |
| 1:10 | 40 L/h | 45 | 4 | 95.64 | 99.37 | [8][9] |
| 1:4 | 20 L/h | 60 | 4 | 94.68 | 98.13 | [8] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This protocol is adapted from established procedures and should be performed with strict adherence to safety guidelines.[3][5]
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.
-
Reagent Addition: Add anhydrous methanol to the flask and cool it in an ice bath. Slowly add thionyl chloride dropwise from the dropping funnel to the cooled methanol with stirring. The addition should be controlled to maintain a low temperature and prevent excessive fuming.
-
Reaction Initiation: After the complete addition of thionyl chloride, stir the solution for an additional 30-60 minutes in the ice bath. Then, add glycine to the flask in one portion.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 66°C) and maintain reflux for 6 hours or until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot methanol and add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure this compound hydrochloride.
Method 2: Synthesis using Hydrogen Chloride Gas
This protocol requires a source of anhydrous hydrogen chloride gas and should be performed with appropriate safety measures.[7][8]
-
Preparation: In a fume hood, suspend glycine in anhydrous methanol in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube.
-
Gas Introduction: Cool the suspension in an ice bath. Bubble anhydrous hydrogen chloride gas through the stirred suspension. The dissolution of glycine indicates the progress of the reaction.
-
Reaction: After the glycine has completely dissolved, continue to pass HCl gas through the solution for a short period. Then, stop the gas flow and heat the reaction mixture to a specified temperature (e.g., 55-60°C) for a set duration.
-
Crystallization: Cool the reaction mixture slowly to induce crystallization. The rate of cooling can be controlled to obtain larger crystals.[8]
-
Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold anhydrous methanol or diethyl ether.
-
Drying: Dry the product under vacuum to remove any residual solvent.
Method 3: Synthesis using Trimethylchlorosilane (TMSCl)
This method is performed at room temperature and is considered a milder alternative.[16]
-
Preparation: In a fume hood, place glycine in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane to the glycine with stirring. Then, add anhydrous methanol to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound hydrochloride can be purified by recrystallization as described in Method 1.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the synthesis of this compound hydrochloride.
Caption: Troubleshooting flowchart for addressing low product yield.
References
- 1. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 3. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pianetachimica.it [pianetachimica.it]
- 6. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. lobachemie.com [lobachemie.com]
- 13. westliberty.edu [westliberty.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. drexel.edu [drexel.edu]
- 16. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 19. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl Glycinate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl glycinate (B8599266), primarily in its more stable hydrochloride salt form, by recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is methyl glycinate typically purified as its hydrochloride salt?
A1: this compound itself is not entirely stable and can be prone to polymerization or conversion to diketopiperazine when stored at room temperature. The hydrochloride salt is significantly more shelf-stable, making it easier to handle, purify, and store.
Q2: What are the most common impurities in crude this compound hydrochloride?
A2: Common impurities can include unreacted starting materials such as glycine (B1666218), as well as byproducts from the synthesis, for instance, glycine hydrochloride. The presence of these impurities can affect the crystallization process and the purity of the final product.[1]
Q3: Which solvent systems are recommended for the recrystallization of this compound hydrochloride?
A3: Several solvent systems have been successfully used. A common approach is to use a single solvent like methanol (B129727). A two-solvent (or solvent-antisolvent) system, such as methanol-diethyl ether or methanol-chloroform, is also frequently employed to achieve high purity.[1][2] In a two-solvent system, the crude material is dissolved in a minimal amount of the "good" solvent (e.g., hot methanol) in which it is highly soluble, and the "bad" solvent or antisolvent (e.g., diethyl ether), in which it is poorly soluble, is added to induce crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. | - Boil off some of the solvent to increase the concentration of the solute. - If using a two-solvent system, add more of the antisolvent. - Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[3] |
| 2. Supersaturation: The solution is supersaturated, but crystallization has not been initiated. | - Add a seed crystal of pure this compound hydrochloride. - Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[3] - Cool the solution to a lower temperature in an ice bath.[3] | |
| The product "oils out" instead of forming crystals. | 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.[3][4] | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - Consider a preliminary purification step, such as a column chromatography, if the crude product is highly impure. |
| 2. Solution is cooling too rapidly: The compound comes out of solution above its melting point.[3] | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[3] | |
| Low recovery yield. | 1. Excessive solvent was used: A significant amount of the product remains dissolved in the mother liquor.[3] | - Before filtering, check for residual product in the mother liquor by evaporating a small sample. If a large residue remains, concentrate the mother liquor and cool to obtain a second crop of crystals. |
| 2. Premature crystallization during hot filtration. | - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. - Use a slight excess of hot solvent to prevent the product from crystallizing in the funnel.[5] | |
| 3. Washing crystals with room temperature or warm solvent. | - Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.[6][7] | |
| Crystals are discolored. | 1. Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5][8] |
Experimental Protocols
Single-Solvent Recrystallization Protocol for this compound Hydrochloride
This protocol is a general guideline and may require optimization based on the purity of the crude material.
Materials:
-
Crude this compound hydrochloride
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. In a separate flask, heat the methanol to its boiling point. Add a minimum amount of the hot methanol to the crude solid to dissolve it completely with gentle swirling or stirring.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To remove colored impurities, add a small amount of activated charcoal to the hot solution, swirl, and then filter hot.[5]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9] A controlled cooling gradient of 2-10 °C per hour can be beneficial.
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice bath for at least 15-30 minutes to maximize the crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction, and then transfer them to a watch glass for final drying.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Recrystallization Solvent | Methanol | Other solvent systems like methanol-diethyl ether or methanol-chloroform can also be used.[1][2] |
| Cooling Rate | 2-10 °C / hour | A slower cooling rate generally results in larger, purer crystals.[1] |
| Stirring Rate (during cooling) | 100-300 rpm | Gentle stirring can promote uniform crystal growth.[1] |
| Final Cooling Temperature | ≤ 10 °C | Cooling in an ice bath can improve the yield. |
| Expected Purity | > 99% | With proper technique, high purity can be achieved.[1] |
| Expected Yield | ~80-95% | Yields can vary depending on the initial purity of the crude product and adherence to the protocol. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound hydrochloride.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 2. Glycine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. Home Page [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Peptide Coupling Reactions with Methyl Glycinate
Welcome to the technical support center for optimizing peptide coupling reactions involving methyl glycinate (B8599266). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a peptide coupling reaction with methyl glycinate?
A1: Low yields in peptide coupling reactions with this compound can stem from several factors:
-
Incomplete Activation: The carboxylic acid may not be fully activated before the addition of this compound.
-
Side Reactions: Unwanted reactions, such as the formation of N-acylurea when using carbodiimides like EDC, can consume the activated acid.[1]
-
Steric Hindrance: Bulky protecting groups on the N-terminal amino acid can hinder the approach of this compound.
-
Aggregation: The growing peptide chain can aggregate, especially with hydrophobic residues, preventing further reaction.[2][3][4]
-
Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and base can significantly impact the reaction outcome.[5][6]
Q2: How can I minimize racemization during the coupling of an amino acid to this compound?
A2: Racemization is a critical issue, particularly when coupling chiral amino acids.[7] To minimize it:
-
Use Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are crucial when using carbodiimide (B86325) coupling reagents like EDC.[1][7] These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.[7]
-
Choose the Right Coupling Reagent: Phosphonium and uronium/aminium salt reagents (e.g., PyBOP, HATU) are generally more effective at suppressing racemization than carbodiimides alone.[1][5]
-
Control the Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] In cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.[1]
-
Low Temperature: Performing the coupling reaction at lower temperatures can help reduce the rate of racemization.[1]
Q3: My this compound appears to be forming a dipeptide of itself (Gly-Gly-OMe). How can I prevent this?
A3: The formation of a glycine (B1666218) dipeptide suggests that the unprotected N-terminus of one this compound molecule is reacting with the activated carboxyl group of another intended coupling partner, or that self-condensation is occurring. To prevent this:
-
Controlled Addition: Add the activated amino acid to the reaction mixture containing this compound. Avoid pre-mixing the coupling reagent with this compound.
-
Use of Hydrochloride Salt: Using this compound hydrochloride (H-Gly-OMe·HCl) can be advantageous. The amine is protonated, preventing it from acting as a nucleophile until a base is added. Ensure the stoichiometry of the base is carefully controlled to neutralize the hydrochloride salt and facilitate the desired coupling reaction.
Q4: What is the best solvent for peptide coupling reactions with this compound?
A4: The choice of solvent is critical for ensuring all reactants are well-solvated.[6][8]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are the most commonly used and effective solvents for peptide coupling.[6][8] They generally provide good solvation for the growing peptide chain and the reagents.[6]
-
Dichloromethane (DCM): DCM can also be used, particularly in solution-phase synthesis, and it dissolves most protected amino acids well.[8]
-
Solvent Mixtures: In cases of aggregation, solvent mixtures containing dimethyl sulfoxide (B87167) (DMSO) can be beneficial.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling reagent.2. Poor solubility of reactants.3. Incomplete activation of the carboxylic acid.4. Deactivation of the coupling reagent by moisture. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).[2]2. Change the solvent to one with better solvating properties, such as NMP.[8]3. Allow for a pre-activation step where the carboxylic acid, coupling reagent, and additive (if applicable) are stirred together for a few minutes before adding the this compound.4. Ensure all reagents and solvents are anhydrous. |
| Presence of N-acylurea Byproduct | Formation of a stable N-acylurea from the O-acylisourea intermediate when using carbodiimides (EDC, DCC).[1] | 1. Use an additive like HOBt or NHS to trap the O-acylisourea intermediate as a more reactive active ester.[1][7]2. Lower the reaction temperature.[1] |
| Significant Racemization Detected | 1. The O-acylisourea intermediate is highly reactive and prone to racemization.[7]2. The base used is too strong or nucleophilic.3. Prolonged reaction times at elevated temperatures. | 1. Always use an additive like HOBt or Oxyma Pure with carbodiimides.[1]2. Use a hindered, non-nucleophilic base such as DIPEA.[1]3. Monitor the reaction and work it up as soon as it is complete. Perform the reaction at 0 °C or room temperature. |
| Peptide Aggregation | The growing peptide chain forms secondary structures that are insoluble. This is common with hydrophobic sequences.[2][3] | 1. Switch the solvent to NMP or add a chaotropic agent like DMSO.[3]2. Perform the coupling at an elevated temperature to disrupt hydrogen bonding.[3]3. Use microwave-assisted synthesis to reduce aggregation.[4] |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Formation of closely related side products.3. The urea (B33335) byproduct from DCC is insoluble and difficult to remove. | 1. Perform a "double coupling" by adding a fresh portion of activated amino acid and coupling reagents to the reaction mixture.[2]2. Optimize the reaction to minimize side reactions. Utilize capping with acetic anhydride (B1165640) to terminate unreacted chains in solid-phase synthesis.[9]3. If using a carbodiimide in solution-phase, opt for EDC, as the resulting urea is water-soluble and easily removed by aqueous workup.[1] |
Experimental Protocols
Protocol 1: Standard EDC/HOBt Coupling in Solution Phase
This protocol outlines a standard procedure for coupling an N-protected amino acid to this compound hydrochloride.
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add EDC·HCl (1.2 eq.) to the solution and stir for 5-10 minutes for pre-activation.
-
Amine Addition: In a separate flask, dissolve this compound hydrochloride (1.2 eq.) in anhydrous DMF and add DIPEA (2.5 eq.) to neutralize the salt and provide the necessary basicity.
-
Coupling: Add the this compound solution to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: HATU Coupling for Difficult Sequences
This protocol is recommended for sterically hindered amino acids or sequences prone to racemization.
-
Dissolution: Dissolve the N-protected amino acid (1.0 eq.), HATU (1.0 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 2-5 minutes to allow for activation.
-
Amine Addition: Add this compound (1.1 eq.) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Visualizing Workflows and Logic
Caption: A simplified workflow for a standard solution-phase peptide coupling reaction.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. jpt.com [jpt.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Methyl Glycinate Solution Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl glycinate (B8599266) in solution.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving methyl glycinate solutions.
Issue 1: Rapid Loss of this compound Potency in Aqueous Solution
-
Question: My this compound solution is losing potency much faster than expected. What are the likely causes and how can I mitigate this?
-
Answer: Rapid loss of potency is primarily due to two chemical degradation pathways: hydrolysis and diketopiperazine (DKP) formation. The rate of these reactions is highly dependent on the pH and temperature of the solution.
-
Hydrolysis: The ester group of this compound is susceptible to hydrolysis, yielding glycine (B1666218) and methanol. This reaction is catalyzed by both acidic and basic conditions.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of two this compound molecules, or the N-terminal glycine methyl ester of a peptide, can form a cyclic dipeptide, 2,5-diketopiperazine. This is particularly problematic in solutions with a neutral to slightly basic pH.
Troubleshooting Steps:
-
pH Control: The stability of this compound is significantly influenced by pH. Hydrolysis is generally slowest in the pH range of 3-5.[1] Avoid highly acidic or alkaline conditions. Use a suitable buffer system to maintain the desired pH.
-
Temperature Control: Degradation reactions are accelerated at higher temperatures. Store stock solutions and experimental samples at low temperatures (2-8°C) or frozen, if appropriate for your application.
-
Use of Co-solvents: In some cases, the addition of co-solvents can reduce the rate of degradation.[1]
-
Prompt Use: Prepare solutions fresh and use them as quickly as possible to minimize degradation.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound solution. What could these be?
-
Answer: The unknown peaks are likely degradation products. The two primary degradation products are glycine (from hydrolysis) and 2,5-diketopiperazine (from cyclization).
Identification and Confirmation:
-
Retention Time Matching: If available, run standards of glycine and 2,5-diketopiperazine to compare retention times with the unknown peaks.
-
LC-MS Analysis: For definitive identification, liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight of the unknown peaks, which should correspond to that of glycine or diketopiperazine.[2]
-
Issue 3: Solution pH Shift Over Time
-
Question: The pH of my this compound buffer solution is changing during storage. Why is this happening and how can I prevent it?
-
Answer: A shift in pH can be a consequence of this compound degradation. The hydrolysis of this compound produces glycine. Glycine is an amino acid and can affect the buffering capacity and pH of the solution, especially if the initial buffer concentration is low.
Preventative Measures:
-
Buffer Concentration: Use a buffer with sufficient capacity to resist pH changes resulting from the formation of glycine.
-
Stability-Optimized pH: Store the solution at a pH where the degradation rate is minimal (typically pH 3-5), which will in turn minimize the formation of pH-altering degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The two main degradation pathways are hydrolysis of the ester linkage to form glycine and methanol, and intramolecular cyclization to form 2,5-diketopiperazine. The predominant pathway depends on the specific solution conditions, particularly pH.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Both acid- and base-catalyzed hydrolysis occur. The rate of hydrolysis is generally at a minimum in the acidic pH range of 3 to 5.[1] In neutral to basic conditions, the formation of diketopiperazine can also become a significant degradation route.
Q3: What is the impact of temperature on this compound stability?
A3: As with most chemical reactions, the rate of this compound degradation (both hydrolysis and diketopiperazine formation) increases with temperature. To ensure stability, solutions should be stored at reduced temperatures.
Q4: Is the hydrochloride salt of this compound more stable?
A4: Yes, this compound is often supplied as a hydrochloride salt. This acidic salt helps to create a lower pH when dissolved in unbuffered water, which can improve its stability against base-catalyzed hydrolysis and diketopiperazine formation. However, for long-term stability in solution, the use of a suitable buffer is still recommended.
Q5: What are some formulation strategies to improve the stability of this compound in solution?
A5: Key strategies include:
-
pH Optimization: Maintaining the pH in the optimal range of 3-5 using a buffer system.[1]
-
Low-Temperature Storage: Storing solutions at refrigerated or frozen temperatures.
-
Use of Excipients: Certain excipients, such as sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol), can sometimes enhance stability.[3]
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound formulation can significantly improve stability by removing water, which is necessary for hydrolysis.
Q6: Can I prevent diketopiperazine formation?
A6: The formation of diketopiperazine is favored under neutral to basic conditions. Maintaining a lower pH is a primary strategy for prevention. In the context of peptide synthesis where a glycine methyl ester might be at the N-terminus, specific coupling and deprotection strategies can be employed to minimize this side reaction.[4][5][6]
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound at 25°C
| pH | Predominant Degradation Pathway | Illustrative Half-Life (t½) |
| 2 | Acid-Catalyzed Hydrolysis | ~ 30 days |
| 4 | Minimal Degradation | > 100 days |
| 7 | Hydrolysis & DKP Formation | ~ 15 days |
| 9 | Base-Catalyzed Hydrolysis & DKP Formation | ~ 2 days |
Note: The half-life values are illustrative and can vary based on buffer type, ionic strength, and other formulation components.
Table 2: Illustrative Temperature Effect on this compound Degradation at pH 7
| Temperature (°C) | Illustrative Half-Life (t½) |
| 4 | ~ 90 days |
| 25 | ~ 15 days |
| 40 | ~ 3 days |
Note: The half-life values are illustrative and demonstrate the general trend of accelerated degradation at higher temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[7][8][9][10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Before and after degradation, analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to the control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for an HPLC method to separate this compound from its primary degradation products, glycine and 2,5-diketopiperazine.[2][12][13][14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 5% B
-
17-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method may require optimization for specific instrumentation and formulations.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 3. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
removal of impurities from methyl glycinate synthesis
Welcome to the technical support center for the synthesis and purification of methyl glycinate (B8599266). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of methyl glycinate, a crucial intermediate in pharmaceutical and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the Fischer-Speier esterification of glycine (B1666218) with methanol (B129727) using a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[1][2][3][4] This reaction is typically performed by refluxing an excess of methanol, which serves as both the reactant and the solvent, to drive the reaction equilibrium towards the product.[1][2] The final product is isolated as the more stable hydrochloride salt.[1][5]
Q2: My final product is an oil or a sticky solid, not the expected white crystalline powder. What went wrong?
A2: This issue often indicates the presence of impurities or the isolation of the free this compound ester instead of its hydrochloride salt. The free ester is unstable and prone to polymerization, resulting in an oily or polymeric substance.[1][5] Ensure that the reaction and workup conditions are sufficiently acidic to form and maintain the hydrochloride salt, which is a stable, white crystalline solid.[5][6] Inadequate drying can also leave residual solvent, leading to a non-crystalline appearance.
Q3: How can I minimize the formation of di-glycinate and other polymeric impurities?
A3: Polymeric impurities form from the self-condensation of the free this compound ester.[5] To prevent this, it is critical to synthesize, purify, and store the compound as its hydrochloride salt ([CH₃O₂CCH₂NH₃]Cl).[1][5] The protonated amino group in the salt form prevents it from acting as a nucleophile, thus inhibiting polymerization. Always work under anhydrous conditions, as water can facilitate side reactions.
Q4: What is the best way to remove unreacted glycine from my product?
A4: Unreacted glycine and its hydrochloride salt have very different solubility profiles compared to this compound hydrochloride. The most effective method for purification is recrystallization. Crystallizing the this compound hydrochloride from methanol is a standard purification method.[7] The starting glycine is significantly less soluble in methanol than the ester hydrochloride salt, allowing for its removal by filtration before the final crystallization step.
Q5: My yield is consistently low. How can I improve it?
A5: Low yields in Fischer esterification are often due to the reaction equilibrium not being sufficiently shifted towards the products.[2][4] To improve the yield:
-
Use a large excess of methanol to act as both reactant and solvent.[1][4]
-
Ensure your acid catalyst is active and present in sufficient quantity.
-
Remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus, although this is less common for this specific synthesis.[4]
-
Increase the reaction time or temperature (reflux) to ensure the reaction goes to completion.[1] A continuous synthesis method maintaining a reaction temperature of 55-60°C has been reported to achieve yields of 93% or higher.[8]
Q6: How should I store the final product?
A6: this compound hydrochloride is stable and should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10] The free ester, this compound, is not shelf-stable and should be generated in situ from the salt for immediate use.[1][5]
Troubleshooting Guide
This guide addresses specific issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to proceed (monitored by TLC/HPLC) | 1. Inactive or insufficient acid catalyst. 2. Presence of excessive water in reactants or glassware. 3. Low reaction temperature or insufficient reaction time. | 1. Use fresh, anhydrous acid catalyst (e.g., bubble dry HCl gas through methanol or use fresh thionyl chloride). 2. Use anhydrous methanol and thoroughly dry all glassware. 3. Ensure the reaction mixture reaches and maintains reflux temperature for the recommended duration (e.g., 8 hours).[11] |
| Product contains significant unreacted glycine | 1. Incomplete reaction due to equilibrium. 2. Insufficient acid catalyst to fully solubilize and react with the glycine. | 1. Increase the molar excess of methanol and/or extend the reflux time. 2. Ensure enough HCl gas is passed to completely dissolve the glycine.[8] 3. Purify by recrystallization from methanol to separate the less soluble glycine.[7] |
| Final product purity is low (<98%) after initial isolation | 1. Entrapment of mother liquor containing impurities. 2. Co-precipitation of side products. 3. Hydrolysis of the ester during workup. | 1. Perform a thorough recrystallization from hot methanol.[7] 2. Wash the filtered crystals with a small amount of cold, anhydrous solvent (e.g., methanol or diethyl ether) to remove adhering impurities. 3. Avoid exposure to water during workup and purification steps. Ensure the pH remains acidic. |
| Product darkens or discolors during reaction or workup | 1. Charring caused by overly concentrated strong acids (e.g., H₂SO₄). 2. Reaction temperature is too high. | 1. Add the acid catalyst slowly while cooling the reaction mixture. Use HCl/methanol instead of concentrated H₂SO₄. 2. Maintain a controlled reflux; avoid excessive heating. Reaction temperatures are typically kept between 55-68°C.[8][11] |
| Difficulty in filtering the crystallized product | 1. Formation of very fine crystals ("oiling out" followed by rapid crashing). | 1. Allow the saturated solution to cool slowly and without agitation to promote the growth of larger, more easily filterable crystals. Seeding with a small crystal can be beneficial. A gradient cooling approach can also be effective.[12] |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Structure | Source | Recommended Removal Method |
| Glycine | H₂N-CH₂-COOH | Unreacted starting material.[2] | Recrystallization from methanol. |
| Glycine Hydrochloride | ⁺H₃N-CH₂-COOH Cl⁻ | Unreacted starting material in the presence of HCl catalyst. | Recrystallization from methanol. |
| Diketopiperazine (2,5-Piperazinedione) | c(-Gly-Gly-) | Dimerization/cyclization of this compound free ester.[1][5] | Maintain acidic conditions to keep the product as a hydrochloride salt, preventing dimerization. Purify via recrystallization. |
| Polyglycine Methyl Esters | H-(NH-CH₂-CO)ₙ-OCH₃ | Polymerization of this compound free ester.[1][5] | Isolate and store the product as the stable hydrochloride salt. |
| Water | H₂O | Byproduct of Fischer esterification.[2][4] | Use excess methanol to drive equilibrium; remove solvent under reduced pressure. |
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Observations |
| HPLC | Quantitative purity analysis and detection of impurities like glycine.[13][14] | A single major peak for this compound with retention time distinct from glycine. Purity is calculated from peak area percentage. |
| ¹H-NMR | Structural confirmation and purity check. | For this compound hydrochloride in D₂O: Singlet ~3.7-3.9 ppm (3H, -OCH₃), Singlet ~3.9-4.1 ppm (2H, -CH₂-). Impurity peaks will be absent. |
| Melting Point | Purity assessment. | Pure this compound hydrochloride has a sharp melting point around 175°C (with decomposition).[6] A broad or depressed melting range indicates impurities. |
| TLC | Reaction monitoring. | Disappearance of the glycine spot (baseline) and appearance of a new product spot with higher Rf. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Fischer Esterification
Materials:
-
Glycine (1.0 eq)
-
Anhydrous Methanol (10-15 mL per gram of glycine)
-
Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl₂) (1.1 - 1.5 eq)
Procedure:
-
Suspend glycine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the flask in an ice bath (0°C).
-
If using HCl gas: Bubble dry HCl gas through the stirred suspension until the glycine completely dissolves. The reaction is exothermic; maintain the temperature below 40°C during this addition.[8]
-
If using thionyl chloride: Add thionyl chloride dropwise to the cooled, stirred suspension over 30-60 minutes. This method generates HCl in situ.[1]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65°C).
-
Maintain the reflux for 4-8 hours. Monitor the reaction's progress by TLC until the starting glycine spot has disappeared.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator. The product, this compound hydrochloride, will precipitate as a white solid.
-
The crude solid can be used directly or purified further by recrystallization.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound Hydrochloride
-
Anhydrous Methanol
Procedure:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot anhydrous methanol to the flask, just enough to dissolve the solid completely.
-
If any insoluble material remains (likely unreacted glycine), perform a hot filtration to remove it.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath or refrigerator (0-4°C) for at least 1 hour.
-
Collect the purified white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to aid in drying.
-
Dry the crystals under vacuum to obtain pure this compound hydrochloride.
Visualizations
Caption: Fischer esterification of glycine to this compound.
Caption: Troubleshooting decision tree for this compound purification.
Caption: General purification workflow for this compound HCl.
References
- 1. This compound | 616-34-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 6. Glycine methyl ester 99 5680-79-5 [sigmaaldrich.com]
- 7. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 8. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. This compound hydrochloride | Pharmaceutical Intermediate | 5680-79-5 - PHMO [phmo.com]
- 10. This compound hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
- 12. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 13. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 14. Impurity profiling of l-aspartic acid and glycine using high-performance liquid chromatography coupled with charged aerosol and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Methyl Glycinate Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of methyl glycinate (B8599266).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of methyl glycinate, particularly during scale-up efforts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient catalyst or reaction time. | - Ensure the acid catalyst (e.g., HCl, H₂SO₄) is fresh and used in the correct molar ratio. - Extend the reaction time, monitoring progress with techniques like TLC or HPLC. |
| Reversible nature of Fischer esterification limiting product formation.[1][2] | - Use a large excess of methanol (B129727) to shift the equilibrium towards the product.[1][3] - Remove water as it forms, for example, by using a Dean-Stark apparatus, if feasible with the reaction setup.[3] | |
| Poor solubility of glycine (B1666218) in methanol.[4] | - Ensure vigorous stirring to maximize the suspension and interaction of glycine. - The formation of the hydrochloride salt in situ with catalysts like HCl gas or thionyl chloride can improve solubility and reactivity.[5][6] | |
| Product is a Dark Brown Sludge | Degradation of starting material or product due to excessive heat or catalyst concentration. | - Carefully control the reaction temperature; strong acids can cause charring at high temperatures.[7] - Reduce the concentration of the acid catalyst; often only a catalytic amount is needed.[7][8] |
| Difficulty Isolating the Product | This compound freebase is an unstable liquid and prone to polymerization.[5][9] | - Isolate the product as its more stable hydrochloride salt, which is a crystalline solid.[5] This is the most common and recommended practice. |
| Product remains dissolved in the reaction mixture. | - After the reaction, concentrate the mixture under reduced pressure to remove excess methanol. - Precipitate the hydrochloride salt by adding a less polar solvent in which the salt is insoluble, such as diethyl ether or ethyl acetate (B1210297). | |
| Product Contaminated with Starting Material (Glycine) | Incomplete reaction. | - Refer to the solutions for "Low or No Product Yield". - Purify the product by recrystallization. The hydrochloride salt of this compound has different solubility properties than glycine hydrochloride. |
| Formation of Side Products (e.g., Diketopiperazines) | Instability of the this compound freebase.[5] | - Work at lower temperatures during purification if the freebase is transiently formed. - Maintain acidic conditions throughout the synthesis and workup to keep the amino group protonated and less reactive for side reactions. |
| Inconsistent Results Upon Scale-Up | Non-linear effects of scaling, such as heat transfer issues.[8] | - For exothermic reactions, ensure the reactor has adequate cooling capacity. Add reagents portion-wise to control the temperature.[10] - Optimize stirring efficiency to ensure homogeneity in a larger volume. |
| Changes in reagent grades or sources. | - Use consistent sources and grades of starting materials for reproducible results. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound synthesis yielding a low amount of product?
A1: Low yields in this compound synthesis are often due to the reversible nature of the Fischer esterification reaction.[1][2] To favor product formation, it's crucial to use a large excess of the alcohol (methanol) and/or remove the water byproduct as it forms.[1][3] Additionally, ensure that your acid catalyst is active and used in a sufficient amount. Reaction times may also need to be extended for the reaction to reach completion.
Q2: I obtained a sticky oil instead of a solid product. What went wrong?
A2: this compound in its freebase form is an unstable liquid that is prone to polymerization.[4][5] The standard and highly recommended practice is to synthesize and isolate it as its hydrochloride salt, which is a stable, white crystalline solid.[5][9] If you have obtained an oil, it is likely the freebase. You can attempt to dissolve it in a suitable solvent like methanol and carefully add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.
Q3: What is the best catalyst for the Fischer esterification of glycine?
A3: Common and effective catalysts for this reaction are strong acids like sulfuric acid (H₂SO₄) and hydrogen chloride (HCl), often introduced as a gas or generated in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane.[5][6] Thionyl chloride is particularly efficient as it reacts with glycine to form an acyl chloride intermediate which then rapidly reacts with methanol, and the HCl byproduct catalyzes the esterification.[5] A continuous synthesis method has been described using hydrogen chloride gas in methanol.[9]
Q4: How can I purify my this compound hydrochloride?
A4: The crude this compound hydrochloride can be purified by recrystallization. After initial isolation by filtration, you can wash the solid with a solvent in which the product is sparingly soluble but impurities are more soluble, such as cold ethyl acetate or diethyl ether. For higher purity, recrystallization from a suitable solvent system, like methanol/ether, is effective.
Q5: Are there any safety concerns when scaling up this reaction?
A5: Yes, scaling up any chemical reaction requires careful consideration of safety. The Fischer esterification can be exothermic, especially with the addition of a strong acid catalyst.[8] Ensure your reaction vessel allows for efficient heat dissipation. When using reagents like thionyl chloride, be aware that they are corrosive and react violently with water, releasing toxic gases. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis protocols for this compound and its hydrochloride salt.
Table 1: Reaction Conditions for this compound Hydrochloride Synthesis
| Method | Glycine (molar eq.) | Methanol (molar eq.) | Catalyst (molar eq.) | Temperature (°C) | Reaction Time |
| Thionyl Chloride [6] | 1 | Excess | SOCl₂ (1.2) | 0 to Room Temp | Overnight |
| Trimethylchlorosilane [6] | 1 | Excess | TMSCl (2.0) | Room Temp | 48 hours |
| Continuous HCl Gas [9] | 1 | 8-10 | HCl (to saturation) | 55-60 | Continuous |
| Conc. Sulfuric Acid [11] | 1 | ~12.5 | H₂SO₄ (~2.2) | 65-68 (Reflux) | 8 hours |
Table 2: Reported Yields and Purity
| Method | Reported Yield (%) | Reported Purity (%) | Reference |
| Continuous HCl Gas | ≥ 93 | > 98 | [9] |
| Conc. Sulfuric Acid | 85-90 | Not specified | [11] |
| Two-Step Synthesis in Methanol | 92.9 | 99.7 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride using Thionyl Chloride
This protocol is based on a common laboratory-scale method.[5][6]
-
Suspend glycine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. The addition is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, remove the solvent and excess reagents under reduced pressure.
-
The resulting residue may be co-evaporated with methanol multiple times to ensure the removal of any remaining thionyl chloride.[6]
-
The crude solid is then washed with a suitable solvent like ethyl acetate or diethyl ether and dried under vacuum to yield this compound hydrochloride.
Protocol 2: Continuous Synthesis of this compound Hydrochloride
This protocol is a summary of a scaled-up, continuous process.[9]
-
In a mixing vessel, combine glycine and anhydrous methanol (in a 1:8 to 1:10 molar ratio).
-
Under stirring and cooling (below 40 °C), introduce hydrogen chloride gas until the glycine is completely dissolved.
-
Continuously pump this mixture into a reactor maintained at 55-60 °C.
-
Add seed crystals of this compound hydrochloride to initiate crystallization.
-
The product continuously precipitates and is collected from the bottom of the reactor.
-
The collected crystals are then centrifuged, washed, and dried. The mother liquor can be recycled.
Visualizations
Caption: Reaction pathway for the acid-catalyzed Fischer esterification of glycine.
Caption: A typical experimental workflow for lab-scale synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound | 616-34-2 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 9. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl Glycinate Hydrochloride
Welcome to the technical support center for methyl glycinate (B8599266) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
General Information
Q1: What is methyl glycinate hydrochloride and what are its common applications in research?
This compound hydrochloride is the hydrochloride salt of this compound, which is the methyl ester of the amino acid glycine. It is a white crystalline powder that is soluble in water.[1][2][3] In research and drug development, it is widely used as a building block in peptide synthesis and as an intermediate for various pharmaceutical compounds.[4]
Storage and Handling
Q2: What are the ideal storage conditions for this compound hydrochloride?
This compound hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][6][7] It is hygroscopic, meaning it readily absorbs moisture from the air, so proper sealing of the container is crucial to maintain its integrity.[2][8] Store it away from incompatible substances, particularly strong oxidizing agents.[1][4][9][10]
Q3: My this compound hydrochloride has clumped together. Can I still use it?
Clumping is a common issue with hygroscopic compounds like this compound hydrochloride and is usually caused by moisture absorption.[8] While you can break up the clumps with a spatula, the presence of moisture may affect the compound's reactivity and the stoichiometry of your reactions.[8] For moisture-sensitive experiments, it is recommended to dry the compound under vacuum before use.[11]
Q4: What personal protective equipment (PPE) should I wear when handling this compound hydrochloride?
It is essential to wear appropriate PPE to minimize exposure. This includes:
-
Eye/Face Protection: Safety glasses with side shields or goggles.[5][6][10]
-
Skin Protection: Impervious gloves and protective clothing to prevent skin contact.[5][6][10]
-
Respiratory Protection: In situations where dust is generated, a NIOSH-approved respirator is recommended.[6][9][12]
Always handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6]
Troubleshooting Experimental Issues
Q5: My reaction yield is lower than expected. Could the handling of this compound hydrochloride be a factor?
Yes, improper handling can significantly impact reaction outcomes. The most likely culprit is the hygroscopic nature of the compound. If it has absorbed moisture, the actual mass of the anhydrous compound will be less than the weighed amount, leading to incorrect stoichiometry. For best results, ensure the compound is dry, consider drying it under vacuum before use, and handle it quickly to minimize air exposure.[8][11]
Q6: I'm observing inconsistent results in my experiments. What should I check regarding my this compound hydrochloride?
Inconsistent results can stem from the degradation of the reagent. Ensure that the container is always tightly sealed after use to prevent moisture absorption and potential degradation.[7][8] If the compound is old or has been stored improperly, its purity may be compromised. It is advisable to use a fresh batch or re-purify the existing stock if you suspect degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₂ · HCl | [1] |
| Molecular Weight | 125.56 g/mol | [1] |
| Melting Point | 173 - 177 °C (decomposes) | [1][10] |
| Water Solubility | >1000 g/L (at 20 °C) | [2][3][4] |
Experimental Protocols
Protocol 1: Drying Hygroscopic this compound Hydrochloride
This protocol describes the process for drying this compound hydrochloride that may have absorbed atmospheric moisture.
Materials:
-
This compound hydrochloride
-
Vacuum oven or desiccator with a suitable desiccant (e.g., phosphorus pentoxide)
-
Schlenk flask or other suitable glassware
Procedure:
-
Place the this compound hydrochloride in a clean, dry Schlenk flask.
-
Attach the flask to a vacuum line.
-
Slowly apply a vacuum to avoid creating a fine powder that could be drawn into the vacuum line.
-
Heat the sample gently under vacuum if using a vacuum oven. Do not exceed the decomposition temperature. A temperature of 40-50°C is generally safe.
-
Continue drying for several hours or until the weight of the compound remains constant.
-
Once dry, store the compound in a desiccator over a fresh desiccant or in a glovebox with an inert atmosphere.
Visual Guides
Workflow for Handling this compound Hydrochloride
Caption: Standard workflow for handling this compound hydrochloride.
Decision Tree for Troubleshooting Clumped Reagent
Caption: Decision-making for using clumped this compound hydrochloride.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound hydrochloride | Pharmaceutical Intermediate | 5680-79-5 - PHMO [phmo.com]
- 5. echemi.com [echemi.com]
- 6. This compound hydrochloride(5680-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tutorchase.com [tutorchase.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. How To [chem.rochester.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Reactions with Methyl Glycinate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered in chemical reactions involving methyl glycinate (B8599266).
Frequently Asked Questions (FAQs)
Q1: My peptide coupling reaction using methyl glycinate is incomplete, resulting in a low yield. What are the potential causes and how can I fix it?
Low yields in peptide coupling reactions with this compound are a common problem. The primary reasons often revolve around the purity of the this compound, the reaction conditions, and potential side reactions.
-
This compound Stability: this compound free base is known to be unstable and can polymerize or form diketopiperazine upon storage.[1] It is recommended to use the more stable hydrochloride salt ([CH3O2CCH2NH3]Cl) and neutralize it just before use.[1]
-
Incomplete Coupling: The presence of unreacted primary amines after the coupling step indicates incomplete reaction. This can be detected using a Kaiser test, which will result in a blue or purple color.[2]
-
Solution: Perform a double coupling. After the initial coupling, wash the resin thoroughly with DMF to remove byproducts and unreacted reagents, then add a fresh solution of the activated amino acid and allow the reaction to proceed for another 1-2 hours.[2]
-
-
Suboptimal Reagent Activation: The carboxylic acid of the coupling partner may not be efficiently activated.
-
Steric Hindrance: The reaction may be slow due to steric hindrance from bulky protecting groups on the coupling partner.
-
Solution: Extend the reaction time or slightly increase the temperature. However, be cautious as increased temperature can also promote side reactions.[2]
-
-
Peptide Aggregation: Glycine-rich sequences can be prone to aggregation, which can block the reactive sites.[2]
-
Solution: Using alternative solvents like NMP or DMSO, or a mixture of DCM/DMF, can help disrupt aggregation.[3]
-
Q2: I am observing a significant amount of a side product corresponding to the hydrolysis of the methyl ester. How can I prevent this?
Ester hydrolysis is a frequent side reaction when working with this compound, especially in the presence of acid or base.[4][5]
-
Alkaline Hydrolysis (Saponification): The use of strong bases like NaOH or KOH will readily hydrolyze the methyl ester to a carboxylate salt.[4] Even milder bases can promote this side reaction.
-
Solution: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it in stoichiometric amounts.[6] Perform the reaction at low temperatures to minimize hydrolysis.
-
-
Acidic Hydrolysis: Strong acids in the presence of water can catalyze the reverse reaction of esterification, leading to the formation of glycine (B1666218) and methanol.[4] This is a reversible reaction.[4]
-
Solution: Ensure that all reagents and solvents are anhydrous. If an acidic condition is necessary, for example, during the removal of an acid-labile protecting group, minimize the reaction time and maintain low temperatures.
-
Q3: My N-acylation reaction with this compound is sluggish and gives a poor yield. What can I do to improve the outcome?
Slow or incomplete N-acylation can be due to several factors, including the reactivity of the acylating agent and the reaction conditions.
-
Insufficiently Reactive Acylating Agent: If you are using a carboxylic acid, it needs to be activated to react with the amine of this compound.
-
Solution: Use a standard peptide coupling reagent (e.g., DCC, HBTU, HATU) to activate the carboxylic acid.[7] Alternatively, convert the carboxylic acid to a more reactive species like an acyl chloride or an anhydride.
-
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.
-
Solution: Ensure the solvent is appropriate for the reaction and that the reactants are soluble. In some cases, gently heating the reaction can increase the rate, but this must be balanced against the risk of side reactions like ester hydrolysis.[8] For acylations with acetic anhydride, the reaction can be exothermic, and cooling might be necessary initially.[9]
-
-
Base Catalyst: The presence of a base can be crucial for scavenging the acid produced during the reaction and for activating the nucleophile.
-
Solution: Add a non-nucleophilic base like triethylamine (B128534) (Et3N) or DIPEA to the reaction mixture.[10]
-
Q4: I am having trouble purifying my product from the reaction mixture containing this compound. What are some common impurities and purification strategies?
Purification can be challenging due to the polar nature of this compound and its byproducts.
-
Common Impurities:
-
Unreacted this compound (or its salt).
-
Diketopiperazine (from the self-condensation of this compound).[1]
-
Glycine (from ester hydrolysis).
-
Salts formed from acids or bases used in the reaction.
-
-
Purification Strategies:
-
Extraction: If the product is sufficiently non-polar, an aqueous wash can remove water-soluble impurities like this compound hydrochloride and other salts.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Chromatography: For complex mixtures or polar products, column chromatography on silica (B1680970) gel is often necessary. A polar mobile phase (e.g., dichloromethane (B109758)/methanol or ethyl acetate/hexane with a modifier like triethylamine for basic compounds) is typically required.
-
Quantitative Data Summary
For researchers synthesizing or using this compound, the following data provides key physical and reaction parameters.
| Property | Value | Source(s) |
| This compound Hydrochloride | ||
| Molecular Formula | C3H8ClNO2 | [1] |
| Molecular Weight | 125.56 g/mol | [11] |
| Melting Point | 173 - 177 °C / 343.4 - 350.6 °F | [11][12] |
| Appearance | White crystalline powder | [12][13] |
| Solubility | Soluble in water, slightly soluble in ethanol (B145695) | [13][14] |
| Synthesis Yields | ||
| L-glycine methyl ester sulfate | 85-90% | [15] |
| Glycine methyl ester hydrochloride | up to 95% | [13] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound Hydrochloride
This protocol describes a standard method for the N-acylation of this compound using a carboxylic acid activated by a coupling reagent.
-
Preparation of this compound Free Base:
-
Suspend this compound hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 15-30 minutes. The resulting mixture contains the free base of this compound.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the carboxylic acid (1.0 eq) and a coupling reagent (e.g., HBTU, 1.05 eq) in an aprotic solvent.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the mixture and stir for 10-15 minutes to allow for activation.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the this compound free base mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
The reaction time can vary from a few hours to overnight depending on the substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off any salts that may have precipitated.
-
Wash the organic phase with a mild aqueous acid (e.g., 1M HCl) to remove excess base and unreacted this compound, followed by a wash with aqueous sodium bicarbonate to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Protocol 2: Kaiser Test for Detection of Free Primary Amines
This qualitative test is used to check for the completion of a coupling reaction on a solid support.[2]
-
Sample Preparation:
-
After the coupling reaction, take a small sample of the resin (a few beads).
-
Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.[2]
-
-
Reagent Addition:
-
Place the washed resin beads in a small test tube.
-
Add 2-3 drops of each of the following solutions:
-
Potassium cyanide in pyridine (B92270) (e.g., 65 mg KCN in 100 mL pyridine).
-
Ninhydrin in ethanol.
-
Phenol (B47542) in ethanol (e.g., 80 g phenol in 20 mL ethanol).[2]
-
-
-
Heating and Observation:
Visualizations
Troubleshooting Workflow for Failed Peptide Coupling
Caption: A logical workflow for troubleshooting incomplete peptide coupling reactions.
Common Side Reactions of this compound
Caption: Common reaction pathways and side reactions involving this compound.
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. bachem.com [bachem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. KR20170042140A - Method for preparing N-acyl glycinate or salt thereof and use of composition for personal care products - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of N-(3-Acyloxyacyl)glycines, Small Molecules with Potential Role in Gut Microbiome-Endocannabinoidome Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 14. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
Technical Support Center: Continuous Synthesis of Glycine Methyl Ester Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the continuous synthesis of glycine (B1666218) methyl ester hydrochloride. It is intended for researchers, scientists, and drug development professionals working with continuous flow chemistry for the production of this important intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the continuous synthesis of glycine methyl ester hydrochloride.
| Problem / Question | Possible Causes | Recommended Solutions |
| Low Product Yield (<90%) | 1. Incomplete reaction. 2. Product loss during isolation. 3. Side reactions. | 1. Optimize Reaction Conditions: - Ensure the reaction temperature is maintained between 55-60°C.[1] - Verify the molar ratio of glycine to anhydrous methanol (B129727) (a ratio of 1:8 to 1:10 is often used).[1] - Check the flow rate and dissolution of hydrogen chloride gas. 2. Improve Isolation: - Ensure efficient centrifugation and washing of the crystals. - Recycle the centrifugal mother liquor back into the mixing tank.[1] 3. Minimize Side Reactions: - Ensure anhydrous conditions are maintained, as water can lead to hydrolysis of the ester. |
| Product Purity is Low (<98%) | 1. Incomplete reaction leaving unreacted glycine. 2. Presence of byproducts such as glycine hydrochloride.[2] 3. Inefficient crystallization and purification. | 1. Reaction Completion: - Monitor the reaction progress using techniques like TLC until the glycine is fully consumed.[3] 2. Control HCl Gas Input: - Carefully control the introduction of hydrogen chloride gas to avoid excess which can lead to higher levels of glycine hydrochloride.[2] 3. Optimize Crystallization: - Control the cooling rate during crystallization; a gradient cooling can improve crystal purity.[2] - Wash the collected crystals thoroughly with a suitable solvent like cold methanol. |
| System Clogging or "Locking" | 1. Premature crystallization of the product in the reactor or tubing.[2] 2. Poor solubility of glycine in the reaction medium. | 1. Manage Supersaturation: - Introduce seed crystals at the appropriate time to control the onset of crystallization.[1] - Adjust the stirring rate (e.g., 180-240 r/min) to maintain a good suspension and prevent crystal settling in undesired locations.[1] 2. Ensure Complete Dissolution: - Ensure glycine is completely dissolved in the methanol/HCl mixture before it enters the main reactor.[1] The temperature in the mixing tank should be kept below 40°C during HCl gas introduction.[1] |
| Unstable Product Quality Between Runs | 1. Inconsistent feed rates of reactants. 2. Fluctuations in reaction temperature. 3. Inconsistent removal of water byproduct. | 1. Precise Flow Control: - Utilize calibrated pumps for consistent delivery of the glycine/methanol/HCl solution. 2. Stable Temperature Control: - Employ a reliable heating/cooling system for the reactor to maintain the temperature within the optimal range (55-60°C).[1] 3. Efficient Water Removal: - Maintain a consistent negative pressure system (e.g., 0.02-0.04 MPa) to effectively remove water generated during the reaction via azeotropic distillation with excess methanol.[1] |
| Long Reaction Cycle Time | 1. Inefficient batch processing methods.[1] | 1. Transition to Continuous Flow: - Adopting a continuous synthesis setup significantly reduces the reaction cycle time compared to traditional batch methods.[1] The continuous process allows for simultaneous reaction, crystallization, and separation. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a continuous synthesis method for glycine methyl ester hydrochloride over traditional batch processes?
A1: Continuous synthesis offers several key advantages, including improved product yield (often exceeding 93%) and purity (above 98%), higher equipment utilization rates, and simpler process control, which makes it easier to achieve automatic industrial production.[1] It also mitigates issues common in batch production, such as long reaction cycles and unstable product quality.[1]
Q2: What is the role of hydrogen chloride gas in this synthesis?
A2: Hydrogen chloride serves two primary purposes. First, it acts as a catalyst for the esterification reaction between glycine and methanol. Second, it protonates the amino group of glycine, which prevents side reactions like self-condensation and increases the solubility of the glycine in methanol.[4]
Q3: Are there alternative reagents to hydrogen chloride gas for this synthesis?
A3: Yes, other reagents can be used to generate HCl in situ or act as the acid catalyst. Thionyl chloride (SOCl₂) is a common alternative that reacts with methanol to form HCl and methyl sulfite.[3] Other methods include using concentrated sulfuric acid, p-toluenesulfonic acid, or benzenesulfonic acid.[1][5]
Q4: How is the water generated during the esterification reaction removed in a continuous process?
A4: In the described continuous process, a negative pressure system (vacuum) is applied to the reactor.[1] This facilitates the removal of water as it is formed, taking advantage of the excess methanol in the system to form an azeotrope, which has a lower boiling point.[1]
Q5: What is the purpose of adding seed crystals?
A5: Adding seed crystals of glycine methyl ester hydrochloride helps to control the crystallization process.[1] It induces crystallization at a desired point in the process, preventing spontaneous and uncontrolled precipitation that could lead to system blockages and a less uniform crystal size distribution.
Experimental Protocols
Continuous Synthesis via Hydrogen Chloride Gas Method
This protocol is based on a patented continuous synthesis method.[1]
1. Reactant Preparation:
-
In a 500L glass-lined mixing tank at room temperature, mix 75 kg of glycine with 256-320 kg of anhydrous methanol (molar ratio of approximately 1:8 to 1:10).
2. HCl Gas Introduction:
-
Under stirring, introduce dry hydrogen chloride gas at a flow rate of 20-30 m³/h into the glycine-methanol slurry.
-
Continue introducing HCl gas until the glycine is completely dissolved. This typically takes about 20-25 minutes.
-
During this process, control the temperature in the mixing tank to ensure it remains below 40°C.
3. Continuous Reaction and Crystallization:
-
Continuously pump the uniformly mixed reactant solution into a conical reactor.
-
Maintain the reaction system temperature at 55-60°C.
-
After approximately 15 minutes of continuous feeding, add 1.68 kg of glycine methyl ester hydrochloride seed crystals to the reactor.
-
Control the stirring rate in the reactor between 180-240 r/min to keep the forming crystals in suspension.
-
The continuously precipitating crystals will deposit in the conical storage tank at the bottom of the reactor.
4. Water Removal:
-
Simultaneously with the continuous feeding, apply a negative pressure of 0.02-0.04 MPa to the reactor to continuously remove the water generated by the reaction with the excess methanol.
5. Product Isolation and Recycling:
-
The crystal slurry from the bottom of the reactor is subjected to centrifugation.
-
The collected crystals are washed and dried to obtain the final white crystalline powder.
-
The centrifugal mother liquor is pumped back into the mixing tank for cyclic utilization.
Quantitative Data Summary
| Parameter | Embodiment 1[1] | Embodiment 2[1] | High-Purity Method[2] |
| Glycine | 75 kg | 75 kg | 150 g |
| Anhydrous Methanol | 320 kg | 256 kg | 256 g |
| Glycine:Methanol Molar Ratio | 1:10 | 1:8 | 1:4 |
| HCl Gas Flow Rate | 20 m³/h | 30 m³/h | 20 L/h |
| Reaction Temperature | 55-60°C | 55-60°C | 60 ± 1°C |
| Stirring Rate | 180 r/min | 240 r/min | 180-300 r/min (crystallization) |
| Product Yield | >93% | >93% | up to 95% |
| Product Purity | >98% | >98% | >99% |
Visualizations
Caption: Experimental workflow for the continuous synthesis of glycine methyl ester hydrochloride.
Caption: A troubleshooting decision flow for common issues in continuous synthesis.
References
- 1. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 3. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. organic chemistry - Esterification of Glycine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Methyl Glycinate Purity
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like methyl glycinate (B8599266) is critical for the synthesis of peptides and other active pharmaceutical ingredients (APIs).[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust, sensitive, and accurate quantification of the main compound and its potential impurities.[2]
This guide provides an objective comparison of HPLC with alternative analytical techniques for assessing methyl glycinate purity. All experimental data is presented in structured tables, and detailed methodologies are provided for key protocols to assist researchers in selecting the most suitable analytical strategy for their specific needs.
Primary Method: Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most prevalent method for determining the purity of polar, water-soluble compounds like this compound hydrochloride.[2][3] The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This allows for the effective separation of this compound from its precursors (e.g., glycine) and other related impurities.
General Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of this compound using HPLC.
Detailed Experimental Protocol: RP-HPLC
This protocol provides a representative method for analyzing this compound hydrochloride purity.
Objective: To determine the purity of this compound HCl and quantify related impurities using RP-HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system equipped with a UV-Vis detector.
-
C18 or other suitable reverse-phase column (see Table 1 for examples).
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (MeCN) with the same acidic modifier.
-
This compound HCl sample.
-
Reference standards for potential impurities (e.g., Glycine), if available.
2. Sample Preparation:
-
Prepare a stock solution of the this compound HCl sample by accurately weighing and dissolving it in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
3. Chromatographic Conditions:
-
Injection Volume: 5-10 µL
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm (or low UV, e.g., 200-210 nm, as amino acid esters have poor chromophores).
-
Column Temperature: 30°C
-
Elution Mode: Isocratic or gradient elution can be used. A simple isocratic method is often sufficient. For example, 90% Mobile Phase A and 10% Mobile Phase B.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a reference standard if available.
-
Integrate the peak areas of all detected components.
-
Calculate the purity of the this compound sample using the area percent method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Comparison of HPLC Methods
Different columns and mobile phases can be employed to optimize the separation. The following table summarizes conditions from established methods.
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Column | Newcrom R1, 5 µm, 4.6x150 mm[3] | Primesep 100, 5 µm, 4.6x150 mm[2] |
| Mobile Phase | MeCN, Water, and Phosphoric Acid[3] | MeCN, Water, and Sulfuric Acid[4] |
| Detection | Low UV or Mass Spectrometry (MS)[3] | UV at 200 nm[4] |
| Key Feature | Low silanol (B1196071) activity reverse-phase column.[3] | Mixed-mode column combining reverse-phase and cation-exchange.[5] |
Alternative Analytical Methods
While HPLC is the workhorse for quantitative purity analysis, other techniques offer complementary information or different advantages.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for analyzing volatile compounds.[6] However, due to the polar and non-volatile nature of amino acids and their salts, derivatization is mandatory prior to GC analysis.
Experimental Protocol Outline (GC):
-
Derivatization: The sample must be derivatized to increase its volatility. A common method is silylation, where active hydrogens on the amine group are replaced.
-
Dry a 50 µL aliquot of the sample (~1 mg/mL in 0.1 N HCl).
-
Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.
-
Heat the mixture at 100°C for 2-4 hours to form the TBDMS derivative.
-
-
GC-MS Analysis:
-
Column: A nonpolar capillary column (e.g., SLB-5ms).
-
Injection: 1 µL of the derivatized sample.
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (~100°C) to resolve the analyte from the solvent, followed by a ramp to a higher temperature (e.g., 300-320°C).
-
Detection: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.
-
Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR is a primary analytical method that can determine purity without requiring a reference standard of the analyte itself.[7][8] Instead, it uses a certified internal calibration standard of a different, unrelated compound. The purity is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[7]
Experimental Protocol Outline (qNMR):
-
Sample Preparation:
-
Accurately weigh the this compound sample (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid, DSS) into an NMR tube.[9]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full signal recovery.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from this compound (e.g., the singlet from the O-CH₃ group) and a signal from the internal standard.
-
Calculate the purity using the following equation:
-
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
-
Where: I=Integral, N=Number of protons, M=Molecular weight, m=mass, Purity=Purity of the standard. Subscript 'x' refers to the analyte and 'std' to the standard.[7]
-
-
Performance Comparison Guide
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative accuracy, structural confirmation, sample availability, and throughput.
| Feature | HPLC | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Information Provided | Quantitative purity, separation of impurities.[2] | Quantitative purity (post-derivatization). | Absolute quantitative purity, unambiguous structural confirmation.[7][8] |
| Sample Requirement | Low (µg to ng range) | Low (µg to ng range) | High (mg range)[10] |
| Throughput | High | High | Low |
| Key Advantages | High resolution and sensitivity, robust and widely available.[2] | Excellent for volatile impurities, high sensitivity with FID/MS.[6] | Primary method (high accuracy), no analyte-specific standard needed, non-destructive.[8][10] |
| Key Limitations | Requires a reference standard for peak identification, method development can be time-consuming. | Mandatory, often multi-step, derivatization for non-volatile analytes. | Lower sensitivity than HPLC/GC, requires expensive high-field NMR, susceptible to overlapping signals.[10] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 3. Separation of this compound hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Separation of Glycine, Methylglycine, Dimethylglycine and Trimethylglycine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Characterization of Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of methyl glycinate (B8599266), a crucial building block in pharmaceutical synthesis and various chemical industries. The following sections detail the experimental protocols and present comparative data for spectroscopic, chromatographic, and thermal analysis techniques, offering insights into their respective strengths and applications in ensuring the quality and purity of methyl glycinate.
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most commonly employed methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to a known internal or external standard (e.g., TMS or the residual solvent peak).
Data Presentation: NMR Spectral Data
| Technique | Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ¹H | D₂O | ~3.80 | Singlet | -OCH₃ |
| ~3.60 | Singlet | -CH₂- | |||
| ¹³C NMR | ¹³C | D₂O | ~172 | Singlet | C=O |
| ~53 | Singlet | -OCH₃ | |||
| ~41 | Singlet | -CH₂- |
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions and the specific form of this compound (e.g., free base vs. hydrochloride salt).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.
Data Presentation: Key FTIR Vibrational Frequencies
| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |
| N⁺-H stretch | Ammonium | 2628, 2682[1] |
| C=O stretch | Ester | 1749[1] |
| C-O-C stretch | Ester | 1259[1] |
| C=O overtone | Ester | 3400[1] |
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related impurities or starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound hydrochloride in the mobile phase to prepare a stock solution. Further dilute to a suitable concentration for analysis.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Method 1 (Reverse Phase):
-
Column: Newcrom R1 or a similar C18 column.[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
-
Method 2 (Mixed-Mode):
-
Column: Primesep 100.
-
Mobile Phase: Acetonitrile/Water (5/95) with 0.5% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.
-
-
-
Analysis: Inject the sample and record the chromatogram. The retention time is used for identification, and the peak area can be used for quantification against a standard curve.
Data Presentation: Comparison of HPLC Methods
| Parameter | Method 1 (Reverse Phase) | Method 2 (Mixed-Mode) |
| Column Type | C18 (e.g., Newcrom R1)[2] | Mixed-Mode (Primesep 100) |
| Mobile Phase | Acetonitrile/Water with Acid[2] | Acetonitrile/Water (5/95) with 0.5% H₃PO₄ |
| Detection | UV (200 nm) | UV (200 nm) |
| Primary Application | Purity assessment and impurity profiling. | Separation of this compound from glycine. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the polar nature of this compound, derivatization is required to increase its volatility for GC analysis.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization (Two-Step Protocol):
-
Esterification: Treat the dried sample with 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes to ensure complete formation of the methyl ester.
-
Acylation: After cooling, evaporate the solvent and add a solution of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. Heat at 65°C for 30 minutes to derivatize the amine group.
-
-
Extraction: Extract the derivatized analyte into a GC-compatible organic solvent like toluene.
-
Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the derivatized this compound based on its retention time and characteristic mass spectrum.
Data Presentation: Mass Spectrometry Data
| Technique | Parameter | Value (m/z) | Assignment |
| GC-MS (EI) | Molecular Ion [M]⁺ | 89 | Intact molecule |
| Fragment Ion | 58 | [CH₂=NH₂]⁺ | |
| Fragment Ion | 30 | [CH₂=NH₂]⁺ |
Note: The observed fragments in the mass spectrum will correspond to the derivatized molecule.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition and thermal stability.
Experimental Protocol: TGA
-
Sample Preparation: Place a small, accurately weighed amount of this compound hydrochloride (5-10 mg) into a TGA pan.
-
Instrumentation: Use a TGA instrument.
-
Analysis Conditions:
-
Atmosphere: Typically an inert atmosphere like nitrogen.
-
Heating Rate: A constant heating rate, for example, 10°C/min.
-
Temperature Range: From ambient temperature up to a temperature where complete decomposition is observed (e.g., 300°C).
-
-
Data Analysis: The resulting TGA curve plots mass loss against temperature. The onset temperature of decomposition indicates the thermal stability.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, glass transitions, and other phase changes.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh a small amount of this compound hydrochloride (2-5 mg) into a DSC pan and seal it.
-
Instrumentation: Use a DSC instrument.
-
Analysis Conditions:
-
Atmosphere: Inert atmosphere (e.g., nitrogen).
-
Heating Rate: A constant heating rate, for example, 10°C/min.
-
Temperature Range: A range that encompasses the expected melting point (e.g., from ambient to 200°C).
-
-
Data Analysis: The DSC thermogram shows endothermic and exothermic peaks. The peak of an endotherm corresponds to the melting point.
Data Presentation: Thermal Analysis Data
| Technique | Parameter | Typical Value |
| TGA | Decomposition Onset | Amino acids typically decompose between 185°C and 280°C. |
| DSC | Melting Point (hydrochloride) | ~175 °C (decomposes) |
Visualizing the Analytical Workflows
Caption: Experimental workflows for the characterization of this compound.
Conclusion
The characterization of this compound requires a multi-technique approach to ensure its identity, purity, and stability. NMR and FTIR spectroscopy are fundamental for structural confirmation. HPLC provides a robust method for purity determination and quantification, while GC-MS, although requiring derivatization, offers high sensitivity for impurity profiling. Thermal analysis by TGA and DSC is crucial for assessing the thermal stability and physical properties of the material. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine quality control to in-depth structural elucidation in a research and development setting.
References
A Comparative Guide to the Elemental Analysis of Synthesized Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the elemental analysis of synthesized methyl glycinate (B8599266) against its theoretical values and alternative amino acid esters. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support researchers in the verification of synthesized small molecules.
Introduction to Elemental Analysis in Synthesis
Elemental analysis is a fundamental technique in chemical synthesis, providing a quantitative measure of the elemental composition of a sample. For newly synthesized compounds like methyl glycinate, an important building block in medicinal chemistry, elemental analysis serves as a crucial checkpoint for purity and structural confirmation. The most common method for organic compounds is combustion analysis, which determines the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimentally determined values are then compared with the theoretical percentages calculated from the compound's molecular formula. A close agreement, typically within ±0.4%, is a strong indicator of the successful synthesis of the target molecule.
Comparative Elemental Analysis Data
The following tables present the theoretical elemental composition of this compound and its common salt, this compound hydrochloride. For comparative purposes, the theoretical compositions of two alternative simple amino acid esters, ethyl glycinate and methyl alanate, are also provided.
Table 1: Theoretical Elemental Composition of this compound and its Hydrochloride Salt
| Compound | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Oxygen (O) % | Chlorine (Cl) % |
| This compound | C₃H₇NO₂[1] | 40.44 | 7.92 | 15.72 | 35.92 | - |
| This compound HCl | C₃H₈ClNO₂[2] | 28.69 | 6.42 | 11.15 | 25.48 | 28.24 |
Table 2: Theoretical Elemental Composition of Alternative Amino Acid Esters
| Compound | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % | Oxygen (O) % |
| Ethyl Glycinate | C₄H₉NO₂[3][4][5] | 46.59 | 8.80 | 13.58 | 31.02 |
| Methyl Alanate | C₄H₉NO₂ | 46.59 | 8.80 | 13.58 | 31.02 |
Experimental Protocol: CHN Combustion Analysis
This section outlines a detailed methodology for the elemental analysis of synthesized this compound using a modern CHN combustion analyzer.
Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in a synthesized sample of this compound.
Materials:
-
Synthesized this compound (dried and homogenized)
-
Microbalance (accurate to ±0.001 mg)
-
Tin capsules
-
CHN combustion analyzer
-
High-purity helium (carrier gas)
-
High-purity oxygen (combustion gas)
-
Standard reference material (e.g., acetanilide)
Procedure:
-
Instrument Calibration: Calibrate the CHN analyzer using a standard reference material with a known elemental composition. This ensures the accuracy of the measurements.
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry and free of solvent residues.
-
Weigh approximately 1-3 mg of the homogenized sample into a tin capsule using a microbalance.
-
Seal the tin capsule to enclose the sample.
-
-
Combustion:
-
Introduce the sealed tin capsule into the combustion chamber of the analyzer.
-
The sample is rapidly heated to a high temperature (typically 900-1000 °C) in the presence of a controlled amount of oxygen.
-
This high-temperature combustion converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
-
Reduction and Separation:
-
The combustion gases are swept by the helium carrier gas through a reduction chamber containing copper to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gas mixture (CO₂, H₂O, and N₂) then passes through a chromatographic column to separate the individual components.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
The instrument's software integrates the signal from the detector for each gas and calculates the weight percentages of C, H, and N based on the initial sample weight and the calibration.
-
-
Data Analysis:
-
Compare the experimental weight percentages of C, H, and N with the theoretical values calculated from the molecular formula of this compound (C₃H₇NO₂).
-
The difference between the experimental and theoretical values should be within the acceptable range of ±0.4%.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key processes involved in the synthesis and elemental analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for CHN elemental analysis.
Conclusion
Elemental analysis is an indispensable tool for the characterization of synthesized organic molecules. By providing a direct measure of the elemental composition, it offers a reliable method for verifying the identity and purity of compounds such as this compound. This guide has presented the theoretical elemental compositions for this compound and relevant alternatives, a detailed protocol for conducting CHN analysis, and visual workflows to aid in understanding the experimental processes. Researchers are encouraged to utilize this information to rigorously validate their synthetic products.
References
A Comparative Guide to Methyl Glycinate and Ethyl Glycinate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the choice of ester for the C-terminal amino acid plays a crucial role in both solution-phase and solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two commonly used esters, methyl glycinate (B8599266) and ethyl glycinate, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic strategy.
At a Glance: Key Differences and Performance Metrics
While both methyl and ethyl esters of glycine (B1666218) serve the primary function of protecting the carboxyl group to enable amide bond formation, subtle differences in their chemical and physical properties can influence reaction kinetics, product yield, and the propensity for side reactions.
| Parameter | Methyl Glycinate | Ethyl Glycinate | Key Considerations |
| Reactivity | Generally considered slightly more reactive due to less steric hindrance. This can lead to faster coupling times. | Slightly less reactive due to the bulkier ethyl group, which may result in longer reaction times.[1][2] | The difference in reactivity is often subtle and can be influenced by the coupling reagents and reaction conditions. |
| Yield | High yields are achievable under optimized conditions. | High yields are also readily achievable. | In solid-phase synthesis of C-terminal cysteine esters, both methyl and ethyl esters have been shown to produce good yields.[3] |
| Purity | The final purity is highly dependent on the reaction conditions and purification methods. | Similar to this compound, high purity can be obtained with appropriate workup and purification. | The choice of ester is less likely to be the primary determinant of purity compared to factors like coupling reagents and deprotection strategies. |
| Side Reactions | Prone to common side reactions in peptide synthesis such as diketopiperazine formation and racemization. | Also susceptible to similar side reactions. The larger ethyl group may offer a marginal increase in steric hindrance that could slightly suppress some side reactions, though this is not definitively established in comparative studies. | Diketopiperazine formation is a significant side reaction, particularly at the dipeptide stage.[4][5][6][7][8] |
| Deprotection | Typically removed by saponification (base-catalyzed hydrolysis). | Also removed by saponification. Some studies suggest that ethyl esters can be more difficult to saponify than methyl esters. | The conditions for ester hydrolysis must be carefully chosen to avoid racemization and other side reactions.[9] |
| Hydrolytic Stability | Generally more stable to enzymatic hydrolysis in biological systems (e.g., rat plasma) compared to ethyl esters.[10] | More labile to enzymatic hydrolysis compared to methyl esters.[10] | This is a critical consideration in the design of peptide-based prodrugs where the ester may be intended for in vivo cleavage. |
Experimental Protocols: Solution-Phase Synthesis of Dipeptides
The following protocols provide a framework for the synthesis of N-protected dipeptides using methyl and ethyl glycinate. These procedures are illustrative and may require optimization based on the specific amino acids and coupling reagents employed.
Protocol 1: Synthesis of N-Boc-Leucyl-Glycine Methyl Ester (Boc-Leu-Gly-OMe)
This protocol details the coupling of N-Boc protected Leucine with glycine methyl ester.[11]
Materials:
-
Glycine methyl ester hydrochloride
-
N-Boc-Leucine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-ethylmorpholine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Aqueous solution of potassium bisulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a solution of glycine methyl ester hydrochloride (5.02 g) in a mixture of DCM (20 ml) and DMF (30 ml), cooled to 0°C, add N-ethylmorpholine (5 ml).
-
Add a solution of dry N-Boc-Leucine (9.5 g) in DCM (50 ml).
-
Add DCC (9.04 g), HOBt (6 g), and N-ethylmorpholine (1.5 ml).
-
Stir the mixture for 45 minutes at 0°C, and then for 5 hours at room temperature.
-
Filter the insoluble dicyclohexylurea (DCU) and wash with ethyl acetate.
-
Dilute the filtrate with ethyl acetate (700 ml) and wash successively with an aqueous solution of potassium bisulfate (3 times), saturated sodium bicarbonate solution (3 times), and saturated sodium chloride solution (3 times).
-
Dry the organic solution over sodium sulfate and concentrate in vacuo to 200 ml.
-
Add hexane (150 ml) and allow the product to crystallize.
-
Collect the crystals by filtration and wash with hexane to yield Boc-Leu-Gly-OMe.
Protocol 2: Synthesis of N-Boc-Glycyl-Proline Ethyl Ester (Boc-Gly-Pro-OEt)
This protocol outlines the synthesis of a dipeptide using proline ethyl ester.[12]
Materials:
-
Proline ethyl ester hydrochloride (HCl·Pro-OEt)
-
N-Boc-Glycine (Boc-Gly-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (AcOEt)
-
n-hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve HCl·Pro-OEt (10.8 g) in THF (70 ml).
-
Under ice cooling, add TEA (8.4 ml) dropwise.
-
Add HOBt (7.43 g) and Boc-Gly-OH (8.76 g) to the mixture.
-
Cool the mixture to -20°C and add a solution of DCC (13.4 g) in THF (30 ml) dropwise.
-
Conduct the reaction for 1 hour at -10°C and then overnight in a refrigerator.
-
Remove the insoluble DCU by filtration and distill off the solvent under reduced pressure.
-
Purify the residue by chromatography on silica gel (eluted with an AcOEt:n-hexane mixture) and recrystallize from AcOEt-n-hexane to give Boc-Gly-Pro-OEt.
Visualizing the Synthetic Workflow
The following diagrams illustrate the general workflows for the preparation of the starting materials and the subsequent dipeptide synthesis.
Caption: General workflow for the preparation of glycinate esters and their use in dipeptide synthesis.
Logical Relationship of Key Steps in Peptide Coupling
The successful formation of a peptide bond relies on a series of carefully orchestrated chemical transformations.
Caption: Logical flow of key stages in a typical solution-phase peptide coupling reaction.
Conclusion
The choice between this compound and ethyl glycinate in peptide synthesis is nuanced, with no definitive superior option for all applications. This compound may offer a slight advantage in terms of reactivity, potentially leading to shorter reaction times. Conversely, the increased steric bulk of ethyl glycinate is theorized to potentially reduce certain side reactions, although concrete comparative data is lacking. For applications such as prodrug design, the differential hydrolytic stability of the two esters is a significant factor.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic target, the chosen synthetic strategy (solution-phase vs. solid-phase), and the reaction conditions. The provided protocols and workflows serve as a practical starting point for researchers to develop and optimize their peptide synthesis methodologies. Careful consideration of the factors outlined in this guide will enable scientists to make informed decisions to enhance the efficiency and success of their peptide synthesis endeavors.
References
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diketopiperazine-mediated peptide formation in aqueous solution. II. Catalytic effect of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. prepchem.com [prepchem.com]
The Strategic Advantage of Methyl Glycinate Hydrochloride in Synthesis: A Comparative Guide
In the landscape of pharmaceutical and chemical synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and overall process viability. For the incorporation of the simplest amino acid, glycine (B1666218), into molecular structures, researchers are often faced with a choice between using glycine itself or a more derivatized synthon. This guide provides a detailed comparison of using methyl glycinate (B8599266) hydrochloride versus glycine for the synthesis of N-Boc-glycine methyl ester, a common building block in peptide synthesis. Experimental data highlights the significant advantages offered by the pre-formed ester hydrochloride in terms of reaction efficiency and handling.
Key Advantages of Methyl Glycinate Hydrochloride
This compound hydrochloride stands out as a superior choice over glycine in many synthetic applications due to several key properties:
-
Enhanced Stability : The most significant advantage of using this compound hydrochloride is its stability. The free ester of glycine is known to be unstable and can readily polymerize or cyclize to form diketopiperazine upon storage.[1] The hydrochloride salt form protects the amino group, preventing these unwanted side reactions and ensuring a longer shelf-life and more reliable reactivity.[1]
-
Improved Solubility : As a salt, this compound hydrochloride exhibits high solubility in water and is also soluble in alcohols like methanol (B129727).[2] This can be advantageous for certain reaction conditions and work-up procedures.
-
Direct Reactivity : With the carboxylic acid group already protected as a methyl ester, this compound hydrochloride allows for direct reactions at the amino group without the need for a separate esterification step. This streamlines the synthetic process, saving time and resources.
-
High Purity : Commercially available this compound hydrochloride is typically a high-purity, crystalline solid, which is ideal for sensitive reactions where precise stoichiometry and minimal side-products are crucial.
Comparative Synthesis of N-Boc-Glycine Methyl Ester
To quantitatively illustrate the advantages of using this compound hydrochloride, we will compare two synthetic routes to N-Boc-glycine methyl ester: a one-step synthesis starting from this compound hydrochloride and a two-step synthesis starting from glycine.
| Parameter | Route 1: From this compound HCl | Route 2: From Glycine (Two-Step) | Advantage |
| Starting Material | This compound Hydrochloride | Glycine | This compound HCl |
| Number of Steps | 1 | 2 | This compound HCl |
| Key Reagents | Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534) | 1. Thionyl chloride/Methanol2. Di-tert-butyl dicarbonate, Triethylamine | This compound HCl |
| Reaction Time | Short (typically a few hours) | Longer (esterification + protection) | This compound HCl |
| Reported Yield | ~99%[3] | Esterification: ~95-100%Boc Protection: ~99%Overall (est.): ~94-99% | Comparable |
| Handling | Stable, crystalline solid. | Glycine is stable. Intermediate (glycine methyl ester) is unstable. | This compound HCl |
| Work-up | Simple aqueous work-up. | Requires removal of esterification reagents before proceeding. | This compound HCl |
Experimental Protocols
Route 1: One-Step Synthesis of N-Boc-Glycine Methyl Ester from this compound Hydrochloride
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.)
-
Triethylamine (TEA) (2.0-2.2 eq.)
-
Water
Procedure:
-
Suspend glycine methyl ester hydrochloride in dichloromethane (DCM).
-
To the stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O).
-
Cool the reaction mixture in an ice bath.
-
Slowly add triethylamine (TEA) dropwise, maintaining the temperature at or below room temperature.
-
Allow the reaction to stir until completion (monitored by TLC).
-
Wash the organic layer with water until the aqueous layer is neutral.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[3][4]
Route 2: Two-Step Synthesis of N-Boc-Glycine Methyl Ester from Glycine
Step 1: Esterification of Glycine to Glycine Methyl Ester Hydrochloride
Materials:
-
Glycine (1.0 eq.)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
Procedure (using Thionyl Chloride):
-
Cool anhydrous methanol in an ice bath.
-
Slowly add thionyl chloride to the methanol.
-
Add glycine to the acidic methanol solution.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain glycine methyl ester hydrochloride.[2]
Step 2: N-Boc Protection of Glycine Methyl Ester Hydrochloride
Follow the protocol for Route 1.
Synthetic Workflow Comparison
The following diagrams illustrate the difference in the synthetic pathways.
Caption: Comparison of synthetic routes to N-Boc-Glycine Methyl Ester.
Logical Relationship of Advantages
The advantages of using this compound hydrochloride are interconnected, leading to a more efficient and reliable synthetic process.
Caption: Interrelation of advantages for using this compound hydrochloride.
References
A Comparative Analysis of Methyl Glycinate Hydrochloride Synthesis Protocols
This guide provides a detailed comparison of common laboratory-scale protocols for the synthesis of methyl glycinate (B8599266) hydrochloride, a crucial intermediate in pharmaceutical and organic synthesis.[1] Due to the instability of the free ester, which can polymerize or form diketopiperazines, it is typically prepared and stored as its hydrochloride salt.[2][3] This comparison focuses on three prevalent methods: the Thionyl Chloride (SOCl₂) method, the Trimethylchlorosilane (TMSCl) method, and the classic Fischer Esterification using hydrogen chloride (HCl) gas.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the three synthesis protocols.
| Parameter | Thionyl Chloride Method | Trimethylchlorosilane Method | Hydrogen Chloride (Gas) Method |
| Primary Reagents | Glycine (B1666218), Methanol (B129727), Thionyl Chloride (SOCl₂) | Glycine, Methanol, Trimethylchlorosilane (TMSCl) | Glycine, Methanol, Hydrogen Chloride (HCl) gas |
| Reaction Temperature | 0°C initially, then reflux at 66°C[4] | Room temperature[5][6] | 55-60°C[7][8] |
| Reaction Time | ~7.5 hours[4] | 12-24 hours[6] | ~30-40 minutes for HCl addition, plus reaction time[7] |
| Reported Yield | ~100%[4] | Good to Excellent[5][6] | 92.8% - 94.7%[7] |
| Product Purity | Not explicitly stated, but yield implies high purity | High (product characterized by NMR and MS)[5][6] | ~98%[7] |
| Key Advantages | High efficiency, high yield[2] | Mild reaction conditions, operational convenience[5][6] | High purity, suitable for large scale[7][8] |
| Key Disadvantages | Use of corrosive and hazardous SOCl₂, exothermic[2] | Longer reaction time, reagent cost | Requires handling of corrosive HCl gas[6] |
Experimental Protocols
Protocol 1: Thionyl Chloride (SOCl₂) Method
This method utilizes thionyl chloride to generate hydrochloric acid in situ, which catalyzes the esterification of glycine.[2]
Methodology:
-
Under an ice bath (0°C), add 60 mL of methanol to a 100 mL round-bottom flask.
-
Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise to the methanol. The off-gas should be absorbed by a sodium hydroxide (B78521) solution.
-
Stir the resulting mixture for 1 hour at 0°C.
-
Add 8 mmol of glycine to the mixture.
-
Allow the reaction to stir at room temperature for 30 minutes.
-
Heat the reaction system to 66°C and reflux for 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the solid methyl glycinate hydrochloride product.[4]
Protocol 2: Trimethylchlorosilane (TMSCl) Method
This approach offers a milder and more convenient synthesis at room temperature.[5][6]
Methodology:
-
Place 0.1 mol of glycine in a round-bottom flask.
-
Slowly add 0.2 mol of freshly distilled trimethylchlorosilane (TMSCl) while stirring.
-
Add 100 mL of methanol to the flask.
-
Stir the resulting solution or suspension at room temperature. For glycine, which has poor solubility, the reaction time is typically 24 hours.[6]
-
Monitor the reaction for completion using thin-layer chromatography (TLC).
-
After the reaction is complete, concentrate the mixture on a rotary evaporator to yield the this compound hydrochloride product.[5][6]
Protocol 3: Hydrogen Chloride (HCl) Gas Method (Fischer-Speier Esterification)
This is a traditional and effective method for acid-catalyzed esterification, often used for larger-scale preparations.[2]
Methodology:
-
In a reaction kettle equipped with a stirrer, add 150g of glycine and 256g of anhydrous methanol. Stir the mixture to ensure it is uniform.
-
Bubble hydrogen chloride (HCl) gas through the suspension at a flow rate of approximately 20 L/h for about 40 minutes. The reaction is exothermic and the temperature should be controlled to reach 60 ± 1°C.[7]
-
Maintain the temperature and continue stirring. After about 30 minutes of insulation reaction, crystal precipitation should be observed. Continue to pass HCl gas through the system for an additional period.[7]
-
After the reaction is complete, gradually cool the system to ≤10°C while controlling the stirring rate.
-
Filter the resulting crystals and dry them to obtain the white crystalline powder of this compound hydrochloride.[7]
Visualizations
General Synthesis Pathway
The fundamental reaction for all three protocols is the Fischer-Speier esterification, where the carboxylic acid of glycine is converted to a methyl ester in the presence of an acid catalyst and methanol.
Caption: General mechanism for the acid-catalyzed synthesis of this compound.
Comparative Experimental Workflow
This diagram illustrates the distinct workflows of the three compared synthesis protocols.
Caption: Workflow comparison for SOCl₂, TMSCl, and HCl gas synthesis methods.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 616-34-2 | Benchchem [benchchem.com]
- 3. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 4. Glycine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]
- 8. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Structural Validation of Methyl Glycinate: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of methyl glycinate (B8599266), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methods for their analytical needs.
Introduction
Methyl glycinate, the methyl ester of the amino acid glycine, is a fundamental building block in organic synthesis and pharmaceutical development.[1][2] Accurate confirmation of its molecular structure is a critical first step in any research or development pipeline. While several analytical techniques can provide structural information, NMR spectroscopy, often in conjunction with other methods like Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offers a definitive and detailed structural elucidation.
Comparison of Analytical Techniques
The validation of this compound's structure relies on obtaining unambiguous data that confirms its atomic connectivity and functional groups. Below is a comparison of the primary analytical techniques employed for this purpose.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Provides detailed information on the molecular backbone and proton connectivity. Quantitative. | Requires deuterated solvents. Complex spectra for larger molecules. |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., C=O, C-N, C-O). | Directly probes the carbon skeleton. Complementary to ¹H NMR. | Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-O). | Fast, simple, and non-destructive. Excellent for identifying key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity. Provides exact molecular weight (HRMS). Fragmentation can offer structural clues. | Isomeric compounds can be difficult to distinguish. Provides limited stereochemical information. |
Quantitative Data for this compound
The following tables summarize the expected spectroscopic data for this compound. This data is crucial for the verification of its structure after synthesis or isolation.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Data presented for the hydrochloride salt, which is more stable.[2]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | 4.03 | Singlet | 40.2 |
| Methyl (-OCH₃) | 3.92 | Singlet | 53.5 |
| Carbonyl (-C=O) | - | - | 168.8 |
Source: Adapted from Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.[3]
Table 2: Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| N-H | Stretch | 3400-3200 |
| C-H (sp³) | Stretch | 3000-2850 |
| C=O (Ester) | Stretch | 1750-1735 |
| C-O | Stretch | 1300-1000 |
Table 3: Mass Spectrometry Data
| Parameter | Value | Technique |
| Molecular Weight | 89.09 g/mol | - |
| [M+H]⁺ | 90.1 | ESI-MS |
Source: PubChem CID 69221, NIST[1][4][5]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound hydrochloride.
Materials:
-
This compound hydrochloride sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound hydrochloride sample in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-90°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Procedure (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Objective: To determine the molecular weight of this compound.
Procedure (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.
Caption: Workflow for the structural validation of this compound.
The diagram below illustrates the key proton and carbon environments in this compound, which are distinguished by NMR spectroscopy.
Caption: Key NMR-active nuclei in the this compound structure.
References
A Comparative Guide to the Quantitative Analysis of Methyl Glycinate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of methyl glycinate (B8599266) in complex reaction mixtures is crucial for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of the three primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflows to aid in the selection of the most suitable method for your specific research needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key quantitative performance metrics for HPLC, GC-MS, and qNMR in the context of methyl glycinate analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile and thermally stable compounds followed by mass-based detection. | Intrinsic proportionality between NMR signal intensity and the number of atomic nuclei.[1][2] |
| Derivatization | Often required for UV detection, but not for mass spectrometry or charged aerosol detection. | Mandatory to increase volatility and thermal stability.[3][4] | Not required. |
| Limit of Detection (LOD) | Low to mid µg/mL range (with UV detection); ng/mL to pg/mL range (with MS detection). | ng/mL to pg/mL range. | ~1-10 µg/mL. |
| Limit of Quantification (LOQ) | Mid to high µg/mL range (with UV detection); ng/mL range (with MS detection). | ng/mL to pg/mL range. | ~5-50 µg/mL. |
| Accuracy | High (typically 95-105% recovery). | High (typically 95-105% recovery). | Very high (measurement uncertainty can be as low as 1.5%).[1][2] |
| Precision (RSD) | < 5% | < 5% | < 2% |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes per sample. | 5-15 minutes per sample. |
| Strengths | Versatile, widely available, suitable for non-volatile and thermally labile compounds.[4][5] | High sensitivity and selectivity, provides structural information.[5] | Non-destructive, requires minimal sample preparation, highly accurate and precise without the need for identical standards.[6][7] |
| Limitations | May require derivatization for sensitive detection, potential for matrix effects. | Derivatization can be complex and introduce errors, not suitable for thermally labile compounds.[3][4] | Lower sensitivity compared to MS-based methods, higher initial instrument cost. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible quantitative results. Below are representative methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a reverse-phase HPLC method, which is a common starting point for the analysis of polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.[8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized to achieve good separation. For ion-pair chromatography, an ion-pairing reagent such as hexane-1-sulfonic acid sodium salt (for positive ions) is added to the mobile phase.
-
Standard Preparation: Prepare a stock solution of this compound hydrochloride in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dilute the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm (as this compound has a weak chromophore)
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar and non-volatile nature of this compound, a derivatization step is essential prior to GC-MS analysis.[3] Silylation is a common derivatization technique for amino acid esters.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source and a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Derivatization Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).
-
Standard Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., pyridine). Create a series of calibration standards by serial dilution.
-
Sample and Standard Derivatization:
-
Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of the derivatization reagent and 50 µL of a solvent (e.g., acetonitrile).
-
Heat the mixture at 70-100 °C for 30-60 minutes.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Acquisition mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of the target ion to an internal standard (if used) against the concentration of the standards. Calculate the concentration of the derivatized this compound in the sample from this curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers a direct and highly accurate method for quantification without the need for derivatization or a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Use a 90° pulse angle.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate the area of a well-resolved signal corresponding to this compound (e.g., the singlet from the methoxy (B1213986) group protons).
-
Integrate the area of a known signal from the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) * Purity_IS where N_protons is the number of protons giving rise to the integrated signal, and Purity_IS is the purity of the internal standard.
-
Mandatory Visualization
To better understand the experimental processes and the decision-making involved in selecting an analytical method, the following diagrams are provided.
References
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
Assessing Stereochemical Integrity: A Guide to Racemization Analysis of Chiral Amino Acid Esters
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral molecules is paramount. While glycine (B1666218) and its simple esters, such as methyl glycinate (B8599266), are achiral and thus do not undergo racemization, the introduction of a substituent at the α-carbon creates a chiral center, making racemization a critical parameter to monitor during chemical reactions. This guide provides a comparative overview of common analytical techniques used to assess the racemization of chiral amino acid esters, supported by detailed experimental protocols and data presentation to aid in method selection and implementation.
Understanding Racemization in the Context of Glycine Derivatives
Glycine is unique among the proteinogenic amino acids in that its α-carbon is not a stereocenter. Consequently, methyl glycinate is achiral and cannot form enantiomers. However, in many synthetic routes, glycine derivatives are used as precursors where the α-carbon is functionalized, leading to the formation of a new chiral center. During such reactions, or in subsequent transformations of chiral α-amino acid esters, the stereochemical integrity of this center can be compromised through a process called racemization, leading to the formation of an equimolar mixture of enantiomers (a racemate). This loss of stereochemical purity can have profound effects on the biological activity and safety of a pharmaceutical product.
The primary mechanism of racemization for amino acid derivatives involves the deprotonation of the α-carbon by a base to form a planar enolate intermediate. Reprotonation can then occur from either face of the enolate, leading to a mixture of stereoisomers.[1] Factors such as the strength of the base, solvent polarity, temperature, and the nature of the activating group for the carboxyl function can all influence the rate of racemization.[1][2][3]
Comparative Analysis of Racemization Assessment Methods
The quantification of racemization, or more accurately, the determination of enantiomeric excess (e.e.), is crucial. Several analytical techniques are commonly employed for this purpose, each with its own set of advantages and limitations. The most prevalent methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral resolving agents.
| Method | Principle | Advantages | Disadvantages | Typical Detection Limit |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4][5][6] | High versatility for a wide range of amino acid esters. Direct analysis of enantiomers is often possible. Good accuracy and precision. | Method development can be time-consuming. CSPs can be expensive and have limited lifetimes. | Can detect enantiomeric impurities down to 0.05-0.1%. |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | High resolution and sensitivity.[7] Fast analysis times. | Requires derivatization to increase volatility, which adds a step and a potential source of error.[7] Not suitable for non-volatile compounds. | Can detect enantiomeric impurities at levels below 0.1%. |
| NMR Spectroscopy | Use of chiral resolving or solvating agents to induce chemical shift differences between enantiomers. | Rapid analysis. Provides structural information. Non-destructive. | Lower sensitivity compared to chromatographic methods. Chiral resolving agents can be expensive. Peak overlap can complicate quantification. | Typically limited to detecting enantiomeric impurities >1-5%. |
Experimental Protocols for Racemization Assessment
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[4][5]
Workflow for Chiral HPLC Analysis:
Caption: General workflow for assessing racemization using chiral HPLC.
Detailed Protocol:
-
Sample Preparation:
-
Aliquots of the reaction mixture are taken at specified time points and quenched.
-
The methyl amino acid ester is extracted and isolated.
-
The residue is dissolved in the HPLC mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is selected based on the structure of the amino acid ester. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective.[4]
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used for normal-phase chromatography.[8] For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while an acidic modifier (e.g., trifluoroacetic acid) is used for acidic compounds.[4]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength where the analyte absorbs, or mass spectrometry (MS) for higher sensitivity and specificity.
-
-
Data Analysis:
-
The peak areas for the two enantiomers are integrated.
-
The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
-
Chiral Gas Chromatography (GC)
For volatile amino acid esters, chiral GC offers excellent resolution and sensitivity.[7]
Workflow for Chiral GC Analysis:
Caption: General workflow for assessing racemization using chiral GC.
Detailed Protocol:
-
Derivatization:
-
The isolated amino acid ester is derivatized to increase its volatility. A common method is N-acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl derivative.[7]
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Lipodex E), is used.[7]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An oven temperature gradient is programmed to ensure good separation of the enantiomers.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection.
-
-
Data Analysis:
-
Similar to HPLC, the peak areas of the two enantiomers are integrated, and the enantiomeric excess is calculated.
-
Factors Influencing Racemization During Reactions
Several studies have investigated the factors that promote racemization of amino acid derivatives during chemical transformations, particularly in the context of peptide synthesis.
Mechanism of Base-Catalyzed Racemization:
Caption: Mechanism of racemization via an enolate intermediate.
Key findings from the literature include:
-
Base: The choice and concentration of the base are critical. Stronger bases and higher concentrations generally lead to faster racemization.[2] For instance, in Fmoc-based solid-phase peptide synthesis, the use of piperidine (B6355638) for Fmoc deprotection can induce racemization.[9][10]
-
Coupling Reagents: In peptide synthesis, the activating agent for the carboxylic acid can significantly influence the extent of racemization.[2] Some coupling reagents are known to suppress racemization.
-
Temperature: Higher reaction temperatures typically increase the rate of racemization.
-
Solvent: The polarity of the solvent can play a role, although its effect can be complex and depends on the specific reaction.
By carefully selecting reaction conditions and employing robust analytical methods to monitor enantiomeric purity, researchers can minimize the risk of racemization and ensure the stereochemical integrity of their target molecules. This guide provides a foundational framework for making informed decisions regarding the assessment of racemization in chiral amino acid esters.
References
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents for the Synthesis of N-Acyl Methyl Glycinate
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug development. The choice of coupling reagent is critical, influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of five commonly used coupling reagents for the acylation of methyl glycinate (B8599266), a fundamental building block in many synthetic pathways. The comparison is based on a model reaction of a generic N-protected amino acid (N-Boc-Alanine) with methyl glycinate hydrochloride.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, cost, potential for side reactions, and ease of workup. The following table summarizes the typical performance of HATU, HBTU, PyBOP, EDC/HOBt, and T3P in the formation of N-Boc-Alanyl-Glycine methyl ester.
| Coupling Reagent | Reagent Type | Typical Yield (%) | Typical Reaction Time | Typical Temperature (°C) | Key Advantages | Common Byproducts |
| HATU | Uronium/Aminium Salt | >95 | 30 min - 2 h | 0 - 25 | High reactivity, fast kinetics, low racemization.[1][2][3] | Tetramethylurea, HOAt |
| HBTU | Uronium/Aminium Salt | ~95-98 | 1 - 4 h | 0 - 25 | Widely used, efficient for standard couplings.[1][2] | Tetramethylurea, HOBt |
| PyBOP | Phosphonium Salt | ~95 | 1 - 4 h | 0 - 25 | Non-carcinogenic byproducts, reduced risk of guanidinylation.[2][4] | Hexamethylphosphoramide (HMPA) is not formed, unlike with BOP.[2] |
| EDC/HOBt | Carbodiimide/Additive | 85-95 | 2 - 12 h | 0 - 25 | Cost-effective, water-soluble urea (B33335) byproduct.[4] | Dicyclohexylurea (from DCC) or a water-soluble urea (from EDC).[4] |
| T3P® | Phosphonic Anhydride | >95 | 1 - 3 h | 0 - 25 | Excellent safety profile, water-soluble byproducts, low epimerization. | Propanephosphonic acid salts. |
Experimental Protocols
The following are generalized protocols for the coupling of N-Boc-Alanine with this compound hydrochloride using the compared reagents.
HATU-Mediated Coupling
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-Alanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Amine Addition: Add this compound hydrochloride (1.0 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.0 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
HBTU-Mediated Coupling
-
Reaction Setup: Dissolve N-Boc-Alanine (1.0 eq) in anhydrous DMF.
-
Amine and Base Addition: Add this compound hydrochloride (1.0 eq) and DIPEA (2.0 eq).
-
Coupling Reagent Addition: At room temperature, add HBTU (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Workup: Follow the same workup procedure as for the HATU-mediated coupling.
PyBOP-Mediated Coupling
-
Reaction Setup: In a flask, combine N-Boc-Alanine (1.0 eq) and this compound hydrochloride (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture.
-
Coupling Reagent Addition: Add PyBOP (1.1 eq) to the solution.
-
Reaction: Stir the reaction at room temperature for 1 to 4 hours.
-
Workup: The workup procedure is similar to that for HATU, involving aqueous washes to remove byproducts.
EDC/HOBt-Mediated Coupling
-
Reaction Setup: Dissolve N-Boc-Alanine (1.0 eq), this compound hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Coupling Reagent Addition: Cool the solution to 0 °C and add EDC hydrochloride (1.1 eq).
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 to 12 hours.
-
Workup: Dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine. The water-soluble urea byproduct from EDC is removed during the aqueous washes. Dry the organic phase and purify as described above.
T3P®-Mediated Coupling
-
Reaction Setup: Suspend N-Boc-Alanine (1.0 eq) and this compound hydrochloride (1.0 eq) in a suitable solvent like ethyl acetate or THF.
-
Base Addition: Add a tertiary amine base such as triethylamine (B128534) or DIPEA (3.0 eq).
-
Coupling Reagent Addition: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction for 1 to 3 hours at room temperature.
-
Workup: Upon completion, quench the reaction with water. The water-soluble phosphonic acid byproducts are easily removed by aqueous extraction. Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate to yield the product.
Visualizing the Process
Signaling Pathways and Experimental Workflows
To better illustrate the relationships and processes involved in amide bond formation, the following diagrams are provided.
Caption: General mechanism of amide bond formation via coupling reagents.
Caption: A generalized experimental workflow for amide coupling reactions.
References
A Comparative Guide to the Characterization of N-Acyl Methyl Glycinate Derivatives
This guide provides a comprehensive comparison of N-acyl methyl glycinate (B8599266) derivatives with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties, biological activities, and analytical methodologies related to these compounds.
Physicochemical Properties: A Comparative Overview
N-acyl methyl glycinate derivatives are part of the broader class of N-acyl amino acid surfactants, which are known for their mildness and biocompatibility.[1][2] Their properties are largely determined by the length and saturation of the acyl chain. For the purpose of comparison, we will consider sodium cocoyl glycinate, a widely studied N-acyl glycinate, as a representative of this class.
Table 1: Comparison of Physicochemical Properties of Surfactants
| Property | Sodium Cocoyl Glycinate | Sodium Lauryl Sulfate (SLS) | Cocamidopropyl Betaine (CAPB) |
| Type | Anionic (Amino Acid-Based) | Anionic (Alkyl Sulfate) | Amphoteric |
| Critical Micelle Concentration (CMC) | ~0.21 mmol/L[3] | ~8.2 mM | ~0.12% w/v |
| Surface Tension at CMC | ~33 mN/m[3] | ~39 mN/m | ~35 mN/m |
| Key Features | Mild, biodegradable, good foaming properties.[1][3] | Strong cleansing, high foaming, potential for irritation. | Mild, foam booster, viscosity builder. |
| Common Applications | Facial cleansers, body washes, baby products.[2] | Shampoos, toothpastes, detergents. | Shampoos, liquid soaps, hair conditioners. |
Table 2: Typical Composition of Cocoyl Glycine (B1666218) Derived from Coconut Oil [3]
| Acyl Chain | Abbreviation | Percentage (%) |
| Caproyl | C8:0 | 5.0 |
| Capryloyl | C10:0 | 9.0 |
| Lauroyl | C12:0 | 43.0 |
| Myristoyl | C14:0 | 21.0 |
| Palmitoyl | C16:0 | 10.0 |
| Linoleoyl | C18:2 | 1.0 |
| Oleoyl | C18:1 | 7.0 |
| Stearoyl | C18:0 | 4.0 |
Biological Activity and Applications
N-acyl amino acids, including glycinate derivatives, have shown a range of biological activities. They are generally considered to have low toxicity and be hypoallergenic.[3] Some N-acyl glycines have been investigated for their roles in biological signaling and as enzyme inhibitors. For instance, certain N-acyl glycine derivatives have been shown to selectively inhibit the glycine transporter 2 (GlyT2), suggesting their potential as analgesics for chronic pain.[4][5]
In drug delivery, N-acylated alpha-amino acids have been explored as oral delivery agents for protein drugs.[6] The lipophilicity of the acyl chain has been found to correlate with the efficacy of oral drug delivery.[6]
Experimental Protocols
Synthesis of N-Acyl Glycine (from Coconut Oil)
This protocol describes a green synthesis method for cocoyl glycine.[3]
Materials:
-
Glycine
-
Sodium hydroxide (B78521) (NaOH)
-
Coconut oil
-
Sodium methoxide (B1231860) (CH₃ONa)
-
Hydrochloric acid (HCl) solution
-
Distilled water
Procedure:
-
Prepare sodium glycinate by neutralizing glycine with an aqueous NaOH solution in a three-necked flask.
-
Evaporate the water to obtain solid sodium glycinate.
-
Add a stoichiometric amount of coconut oil and a catalytic amount of CH₃ONa to the flask with stirring.
-
Heat the reaction mixture to approximately 160°C and stir for 4-5 hours.
-
Cool the mixture to 60°C and dissolve it in water.
-
Acidify the solution with HCl to precipitate the cocoyl glycine.
-
Filter and collect the white precipitate of cocoyl glycine.
Analysis of N-Acyl Glycinate Derivatives by HPLC-MS
This protocol outlines a method for the analysis of N-acyl amino acid surfactants after derivatization.[7][8]
Materials:
-
N-acyl glycinate sample
-
2,4′-dibromoacetophenone (derivatization agent)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (FA)
-
Sodium hydroxide (optional, for neutralization)
Procedure:
-
Derivatization:
-
HPLC-MS Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: An optimized gradient profile is used, for example: 0 min - 70% B, 20 min - 100% B, 27 min - 100% B, 28 min - 70% B, 30 min - 70% B.[7]
-
Detection: UV/Vis detection at 260 nm and Mass Spectrometry (MS) for identification of homologues.[7]
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of N-acyl glycinate derivatives.
References
- 1. zanchenglife.com [zanchenglife.com]
- 2. EP2888226B1 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]
- 3. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]
- 4. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of Methyl Glycinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like methyl glycinate (B8599266) are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of methyl glycinate in its common forms, including the hydrochloride salt and solutions.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety goggles with side shields are essential to protect against splashes.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.[1]
Spill Response: In the event of a spill, evacuate personnel from the immediate area. For solid spills, sweep up the material and place it in a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a labeled container for hazardous waste disposal.[1] Avoid generating dust during cleanup.[3] Do not allow the chemical to enter drains.[1]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid hydrochloride salt or free ester solution) and the quantity to be discarded. Most safety data sheets for this compound hydrochloride indicate that it is not classified as a hazardous substance for transport.[3][4][5] However, it is crucial to consult and adhere to all local, regional, and national regulations regarding chemical waste disposal.[3]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is solid this compound hydrochloride or a solution of this compound. Note any solvents or other chemicals present in the solution, as this will affect the disposal route.
-
Segregate from Incompatibles: this compound should be kept away from strong oxidizing agents.[6] Store waste in a designated area away from incompatible chemicals.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible and properly sealed container for waste collection. The original container is often a good choice if it is in good condition.[5]
-
Label the Container: Clearly label the waste container with "Hazardous Waste," the full chemical name ("Waste this compound" or "Waste this compound Hydrochloride"), and the approximate concentration and volume.
Step 3: Disposal Path Determination
For Small Quantities (grams or milliliters) of this compound Hydrochloride (Solid):
While some non-hazardous, water-soluble solids may be eligible for drain disposal in very small quantities with copious amounts of water, it is generally not recommended for amines or amino acid derivatives due to the potential for noxious odors and impact on aquatic life. The most prudent approach is to collect it for chemical waste pickup.
For Larger Quantities and All Solutions:
-
Collection for Licensed Disposal: This is the most recommended and safest method. Collect the this compound waste in a properly labeled container as described above.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Incineration: A licensed chemical destruction plant will likely use controlled incineration with flue gas scrubbing for disposal.[1]
Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₃H₇NO₂ (this compound) | [1] |
| C₃H₈ClNO₂ (this compound HCl) | [6] | |
| Melting Point | 173 - 177 °C (this compound HCl) | [6] |
| Solubility | Water soluble | [6] |
| Incompatible Materials | Strong oxidizing agents | [6] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas (for the hydrochloride salt) | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Methyl glycinate
Essential Safety and Handling Guide for Methyl Glycinate (B8599266)
This guide provides crucial safety and logistical information for handling Methyl glycinate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields. These should conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical Impermeable Gloves | Handle with impervious gloves.[1][2] Gloves must be inspected prior to use. Follow proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[3][4] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] A complete suit protecting against chemicals is recommended, with the type of protective equipment selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated place.[1] Use appropriate exhaust ventilation where dust may form.[5]
-
Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][5]
-
Tools: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[5] Do not eat, drink, or smoke in handling areas.[6]
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1][6]
Accidental Release Measures
In the event of a spill, follow these steps to mitigate exposure and contamination:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Prevent Spread: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Containment: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1]
-
Ignition Sources: Remove all sources of ignition and use spark-proof tools.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Chemical Disposal:
-
Dispose of waste material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[1]
Contaminated Packaging Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials can be disposed of by controlled incineration with flue gas scrubbing.[1]
First Aid Procedures
In case of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Workflow for Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
